N,2,2,6,6-Pentamethylpiperidin-4-amine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
N,2,2,6,6-pentamethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)6-8(11-5)7-10(3,4)12-9/h8,11-12H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIARZNQLSJFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545988 | |
| Record name | N,2,2,6,6-Pentamethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62995-79-3 | |
| Record name | N,2,2,6,6-Pentamethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N,2,2,6,6-Pentamethylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: N,2,2,6,6-Pentamethylpiperidin-4-amine is a sterically hindered amine of significant interest in various chemical and pharmaceutical applications. Its unique structural features, characterized by a piperidine ring with extensive methylation, impart distinct physicochemical properties that govern its reactivity, stability, and utility. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights into their determination and implications for research and development. Where experimental data for the title compound is not available, data for closely related analogues is presented to provide valuable comparative insights.
Introduction and Molecular Structure
This compound, a derivative of 2,2,6,6-tetramethylpiperidine, belongs to the class of compounds known as Hindered Amine Light Stabilizers (HALS). These compounds are recognized for their ability to mitigate the degradation of polymers by scavenging free radicals.[1] The core structure consists of a piperidine ring with five methyl groups, one on the nitrogen atom and two geminal dimethyl groups at the 2 and 6 positions, and a methylamino group at the 4-position. This extensive methylation results in significant steric hindrance around the nitrogen atoms, a defining feature that dictates many of its chemical and physical properties.[1]
The unique steric and electronic properties of this compound make it a valuable building block in organic synthesis, particularly for the creation of novel heterocyclic compounds and functionalized molecules.[1] Its structural similarity to known bioactive molecules has also prompted investigations into its potential applications in medicinal chemistry, including for neurodegenerative diseases and as an antimicrobial agent.[1]
Caption: 2D structure of this compound.
Core Physicochemical Properties
The utility of this compound in various applications is intrinsically linked to its physicochemical properties. A summary of these properties is presented in the table below. It is important to note that while some data is available for the title compound, particularly computed values, other data points are derived from closely related analogues and are indicated as such.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₂₂N₂ | - |
| Molecular Weight | 170.30 g/mol | PubChem[2] |
| Physical Form | Liquid | Sigma-Aldrich[3] |
| Melting Point | Not available | - |
| Boiling Point | 98 °C at 15 Torr (for 1,2,2,6,6-pentamethyl-4-amino-piperidine) | PrepChem.com[4] |
| pKa (predicted) | 10.63 ± 0.10 (for 4-Amino-1,2,2,6,6-pentamethylpiperidine) | ChemicalBook[5] |
| logP (XLogP3) | 1.2 | PubChem[2] |
| Topological Polar Surface Area | 24.1 Ų | PubChem[2] |
| Solubility | Good solubility in non-polar organic solvents (e.g., hexane, toluene). Limited solubility in polar solvents. Insoluble in water. | Smolecule[1] |
Basicity and pKa: The Role of Steric Hindrance
The basicity of an amine is a critical parameter influencing its reactivity and its behavior in biological systems. For this compound, the steric hindrance imposed by the five methyl groups significantly modulates the accessibility of the nitrogen lone pairs. While the methyl groups have a mild electron-donating inductive effect that would theoretically increase basicity, the steric bulk is the dominant factor.[1]
A predicted pKa value for the closely related 4-Amino-1,2,2,6,6-pentamethylpiperidine is 10.63 ± 0.10.[5] This value is comparable to that of other secondary amines, suggesting that while hindered, the amine group retains significant basicity.[6]
Caption: Acid-base equilibrium of the secondary amine group.
Experimental Protocol: Potentiometric Titration for pKa Determination
The pKa of this compound can be experimentally determined using potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting pH change.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
High-purity water, boiled to remove dissolved CO₂
-
Calibrated pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free water. Due to its limited water solubility, a co-solvent such as ethanol may be necessary.
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Add the standardized HCl solution in small, precise increments from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution as a function of the volume of HCl added. The pKa is the pH at the half-equivalence point.
Causality Behind Experimental Choices: The use of CO₂-free water is crucial as dissolved carbon dioxide can form carbonic acid, which would interfere with the accurate determination of the amine's basicity. Potentiometric titration is a robust and widely accepted method for pKa determination, providing a direct measure of the compound's proton affinity.
Lipophilicity and logP: Implications for Drug Development
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). A computed XLogP3 value of 1.2 for this compound suggests a moderate level of lipophilicity.[2] This balance between hydrophilicity and lipophilicity is often desirable in drug candidates to ensure adequate membrane permeability and aqueous solubility.
Experimental Protocol: Shake-Flask Method for logP Determination
The "gold standard" for experimental logP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
Analytical technique for concentration measurement (e.g., UV-Vis spectroscopy, HPLC)
Procedure:
-
Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Accurately prepare a stock solution of this compound in either the water-saturated n-octanol or n-octanol-saturated water.
-
Add a known volume of the stock solution to a separatory funnel containing a known volume of the other phase.
-
Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 30 minutes).
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and n-octanol phases.
-
Determine the concentration of the amine in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Self-Validating System: The protocol's integrity is maintained by ensuring complete phase separation and using a validated analytical method for concentration determination. Running replicates and a blank control further enhances the trustworthiness of the results.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous methyl groups and the piperidine ring protons. Distinct signals would be anticipated for the N-methyl group on the piperidine ring, the methyl group on the exocyclic amine, the geminal dimethyl groups at the 2 and 6 positions, and the methylene and methine protons of the piperidine ring. The chemical shifts and coupling patterns would provide detailed information about the connectivity and stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum would show distinct resonances for each of the ten carbon atoms in the molecule, providing a carbon fingerprint of the structure. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine (a weak to medium band around 3300-3500 cm⁻¹), C-H bonds of the methyl and methylene groups (stretching vibrations around 2850-2960 cm⁻¹), and C-N bonds (stretching vibrations in the 1020-1250 cm⁻¹ region for aliphatic amines).[7]
Mass Spectrometry (MS)
Mass spectrometry would provide the exact molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would offer valuable structural information, with characteristic fragments arising from the cleavage of the piperidine ring and its substituents.
Stability and Reactivity
The steric hindrance in this compound plays a crucial role in its stability and reactivity. The bulky methyl groups surrounding the piperidine nitrogen render it less nucleophilic compared to less hindered amines.[1] This reduced nucleophilicity can be advantageous in certain synthetic applications where the amine is intended to act as a non-nucleophilic base.
The compound's reactivity is also influenced by solvent polarity and temperature. In polar aprotic solvents, a slight increase in reactivity may be observed due to the stabilization of charged transition states.[1]
Safety and Handling
For a related compound, 4-Amino-1,2,2,6,6-pentamethylpiperidine, the safety data sheet indicates that it is toxic if swallowed.[8] It is recommended to handle this and similar compounds with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[9][10] In case of accidental contact, wash the affected area with plenty of water. If swallowed, seek immediate medical attention.[8]
Conclusion
This compound is a sterically hindered amine with a unique set of physicochemical properties that make it a compound of interest for a range of applications. Its moderate basicity and lipophilicity, combined with its characteristic steric hindrance, define its utility in organic synthesis and its potential in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its key physicochemical properties, along with detailed experimental protocols for their determination. While experimental data for the title compound is limited, the information presented, including data from close analogues, provides a solid foundation for researchers and developers working with this and related hindered amines.
References
- 1. Buy this compound | 62995-79-3 [smolecule.com]
- 2. This compound | C10H22N2 | CID 13657792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 62995-79-3 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. 40327-96-6 CAS MSDS (4-AMINO-1,2,2,6,6-PENTAMETHYLPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 4-AMINO-1,2,2,6,6-PENTAMETHYLPIPERIDINE - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. One moment, please... [uniprox.de]
A Comprehensive Technical Guide to the Synthesis of N,2,2,6,6-Pentamethylpiperidin-4-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed, two-step synthetic pathway for N,2,2,6,6-Pentamethylpiperidin-4-amine, a valuable building block in pharmaceutical and materials science, starting from the commercially available 2,2,6,6-tetramethyl-4-piperidone. The synthesis leverages a robust and scalable reductive amination to produce the key intermediate, 4-amino-2,2,6,6-tetramethylpiperidine, followed by a highly selective N-methylation via the Eschweiler-Clarke reaction. This document elucidates the mechanistic underpinnings of each transformation, offers detailed, step-by-step experimental protocols, and discusses critical process parameters and optimization strategies. The methodologies presented are designed to be self-validating, ensuring reliability and reproducibility for researchers in drug development and chemical synthesis.
Introduction and Strategic Overview
This compound is a sterically hindered secondary amine that serves as a crucial intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS), pharmaceuticals, and various specialty chemicals.[1][2] Its unique structural motif, featuring a methylated secondary amine on the hindered piperidine ring, imparts specific properties to its derivatives. The synthesis commences with 2,2,6,6-tetramethyl-4-piperidone, an accessible industrial chemical.[3][4]
The synthetic strategy is bifurcated into two primary stages:
-
Formation of the Primary Amine: A direct reductive amination of 2,2,6,6-tetramethyl-4-piperidone with ammonia to yield 4-amino-2,2,6,6-tetramethylpiperidine (TAD).[5][6]
-
Selective N-Methylation: The subsequent methylation of the primary amine intermediate to the target secondary amine using the Eschweiler-Clarke reaction.[7][8][9] This method is favored for its high selectivity, preventing the formation of quaternary ammonium salts that can occur with other alkylating agents.[9][10]
This guide provides a deep dive into the causality behind the chosen reagents and conditions, grounding the protocols in established chemical principles.
Figure 1: Overall two-step synthetic pathway.
Part I: Synthesis of 4-Amino-2,2,6,6-tetramethylpiperidine (Intermediate)
Reaction Principle: Catalytic Reductive Amination
The conversion of a ketone to a primary amine is a cornerstone transformation in organic synthesis.[11] This step involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ammonia in the presence of a reducing agent.[5] The reaction proceeds via the in-situ formation of an imine intermediate, which is then immediately reduced to the corresponding primary amine.[12] Catalytic hydrogenation is the method of choice for this transformation on an industrial scale due to its high efficiency and atom economy.[13][14]
Causality of Catalyst Selection: While various catalysts like platinum or palladium can be used, Raney Nickel is often selected for its high activity, cost-effectiveness, and proven efficacy in reducing imines.[15][16][17] It demonstrates excellent performance in the amination of alcohols and ketones.[15] The reaction is typically performed under hydrogen pressure to facilitate the reduction of the imine intermediate as it forms.[18]
Detailed Experimental Protocol
This protocol describes the catalytic hydrogenation of 2,2,6,6-tetramethyl-4-piperidone using Raney Nickel.
Table 1: Reagents for Intermediate Synthesis
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |
|---|---|---|---|
| 2,2,6,6-Tetramethyl-4-piperidone | 155.25 | 1.0 | (Specify mass) |
| Ammonia (as aqueous solution or gas) | 17.03 | Excess | (Specify volume/mass) |
| Raney Nickel (slurry in water) | - | Catalytic | ~5-10% w/w |
| Hydrogen (H₂) gas | 2.02 | Excess | (Specify pressure) |
| Methanol (Solvent) | 32.04 | - | (Specify volume) |
Step-by-Step Methodology:
-
Reactor Setup: Charge a high-pressure autoclave reactor with 2,2,6,6-tetramethyl-4-piperidone and methanol.
-
Catalyst Addition: Carefully add the Raney Nickel slurry. Safety Note: Raney Nickel is pyrophoric when dry and must be handled under a liquid or inert atmosphere.[15]
-
Ammonia Introduction: Seal the reactor and introduce ammonia. This can be done by bubbling ammonia gas through the solution or by adding a concentrated aqueous ammonia solution. Several patents describe reacting the ketone with excess ammonia at temperatures from 20 to 150°C.[1]
-
Hydrogenation: Purge the reactor with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 50-150 bar).[19]
-
Reaction: Heat the mixture to a temperature between 80-150°C with vigorous stirring.[19] Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Safety Note: The filter cake must be kept wet to prevent ignition.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 4-amino-2,2,6,6-tetramethylpiperidine can be purified by vacuum distillation to yield a colorless to yellowish liquid.[2]
Figure 2: Experimental workflow for Step 1.
Part II: Synthesis of this compound
Reaction Principle: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a specialized form of reductive amination used to methylate primary or secondary amines.[7][20] It employs an excess of formaldehyde and formic acid to install methyl groups onto the nitrogen atom.[8]
Mechanistic Causality:
-
Imine Formation: The primary amine (4-amino-2,2,6,6-tetramethylpiperidine) first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion.[8][10]
-
Hydride Transfer: Formic acid acts as the reducing agent, transferring a hydride ion to the electrophilic carbon of the iminium ion. This reduction is driven by the irreversible loss of carbon dioxide gas.[7][9]
-
Selectivity: The reaction selectively stops at the tertiary amine stage (in this case, a secondary amine on the piperidine ring and a methyl group on the exocyclic amine). A tertiary amine cannot form another imine or iminium ion with formaldehyde, thus preventing the formation of a quaternary ammonium salt, a common side reaction with other methylating agents like methyl iodide.[7][10]
Figure 3: Simplified mechanism of the Eschweiler-Clarke reaction.
Detailed Experimental Protocol
This protocol describes the N-methylation of 4-amino-2,2,6,6-tetramethylpiperidine.
Table 2: Reagents for Final Product Synthesis
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |
|---|---|---|---|
| 4-Amino-2,2,6,6-tetramethylpiperidine | 156.27 | 1.0 | (Specify mass) |
| Formaldehyde (37% aq. solution) | 30.03 | >1.1 | (Specify volume) |
| Formic Acid (88-98%) | 46.03 | >1.8 | (Specify volume) |
Step-by-Step Methodology:
-
Reagent Addition: In a round-bottom flask equipped with a reflux condenser, charge the 4-amino-2,2,6,6-tetramethylpiperidine intermediate.
-
Acidification & Methylation Source: Carefully add formic acid, followed by the aqueous solution of formaldehyde.[8] An excess of both reagents is crucial to drive the reaction to completion.[9]
-
Reaction: Heat the reaction mixture to 80-100°C.[8][21] The evolution of carbon dioxide gas should be observed. Maintain heating for several hours (typically 12-18 h) until gas evolution ceases and TLC/GC-MS analysis indicates the consumption of the starting material.[8]
-
Work-up (Basification): Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium carbonate or sodium hydroxide until the pH is strongly basic (pH > 11).
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (DCM) or diethyl ether.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield this compound.
Process Integrity and Key Considerations
-
Purity of Starting Materials: The purity of the initial 2,2,6,6-tetramethyl-4-piperidone is critical, as impurities can carry through the synthesis or poison the hydrogenation catalyst.
-
Catalyst Handling: As noted, Raney Nickel requires careful handling to prevent deactivation and ensure safety. The activity of the catalyst can vary between batches, and catalyst loading may need to be optimized.[15]
-
Control of Exotherms: The initial reaction between the amine and formaldehyde in the Eschweiler-Clarke step can be exothermic. Controlled addition and cooling may be necessary for large-scale reactions.
-
Work-up Efficiency: In the final step, ensuring complete neutralization and thorough extraction is key to maximizing the yield of the final product, which is a basic amine.
-
Alternative Reductants: While this guide focuses on catalytic hydrogenation and formic acid, other reducing agents can be employed for reductive aminations, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[12][22][23] However, for the initial step, catalytic hydrogenation is often more scalable and cost-effective. For the methylation step, formic acid is integral to the classic Eschweiler-Clarke mechanism.[9]
Conclusion
The synthesis of this compound from 2,2,6,6-tetramethyl-4-piperidone is a robust and efficient two-step process. By employing a catalytic reductive amination followed by a selective Eschweiler-Clarke N-methylation, the target compound can be produced in high yield. The methodologies described herein are based on well-established, reliable chemical transformations, providing a solid foundation for researchers. Understanding the mechanistic principles behind each step allows for informed troubleshooting and optimization, ensuring the successful and reproducible synthesis of this valuable chemical intermediate.
References
- 1. EP0863137B1 - Process for the preparation of 4-amino-2,2,6,6-tetramethyl-piperidine - Google Patents [patents.google.com]
- 2. ulprospector.com [ulprospector.com]
- 3. 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 4. prepchem.com [prepchem.com]
- 5. 4-Amino-2,2,6,6-tetramethylpiperidine - Wikipedia [en.wikipedia.org]
- 6. EP0838456A1 - Process for preparation of 4-amino-2,2,6,6-tetramethylpiperidine (TAD) via the intermediate 2,2,6,6-tetramethyl-4-[(2,2,6,6-tetramethyl-4-piperidylidene)amino]-piperidine - Google Patents [patents.google.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 9. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 14. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Raney nickel - Wikipedia [en.wikipedia.org]
- 16. US3187047A - Reductive amination of ketones - Google Patents [patents.google.com]
- 17. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]
- 19. EP0033529A1 - Process for preparing 4-amino-2,2,6,6-tetramethylpiperidine - Google Patents [patents.google.com]
- 20. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 21. grokipedia.com [grokipedia.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Reductive Amination - Common Conditions [commonorganicchemistry.com]
A Technical Guide to the Solubility and Stability of N,2,2,6,6-Pentamethylpiperidin-4-amine in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of N,2,2,6,6-Pentamethylpiperidin-4-amine, a sterically hindered amine of significant interest in pharmaceutical and materials science research. In the absence of extensive published quantitative data for this specific molecule, this document establishes a robust theoretical framework for predicting its behavior in common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility and the rigorous assessment of its stability under various conditions. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required for the effective use of this compound in their work.
Introduction: The Significance of this compound
This compound is a unique bifunctional molecule featuring a sterically hindered secondary amine and a primary amine. The pentamethyl-substituted piperidine ring provides a bulky, non-nucleophilic basic site, a characteristic feature of Hindered Amine Light Stabilizers (HALS) known for their ability to scavenge free radicals and protect materials from photodegradation. The additional primary amine at the 4-position offers a reactive site for further chemical modification, making this compound a valuable building block in the synthesis of more complex molecules with tailored properties.
Understanding the solubility and stability of this compound is paramount for its effective application. Solubility dictates the choice of solvents for reactions, purifications, and formulations, while stability determines its shelf-life, handling requirements, and potential degradation pathways that could impact the purity and efficacy of resulting products.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. This compound possesses both nonpolar (the pentamethylpiperidine ring) and polar (the two amine groups) functionalities, suggesting a nuanced solubility profile.
| Property | Value/Prediction | Source |
| Molecular Formula | C₁₀H₂₂N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 170.30 g/mol | --INVALID-LINK--[1] |
| Appearance | Liquid (at room temperature) | --INVALID-LINK-- |
| Predicted LogP | 1.2 | --INVALID-LINK--[1] |
| pKa (Conjugate Acid) | ~10-11 (Estimated from similar hindered amines) | --INVALID-LINK--[2] |
The predicted LogP value of 1.2 indicates a moderate lipophilicity. This suggests that this compound will be more soluble in organic solvents than in water. The presence of two amine groups, capable of acting as hydrogen bond acceptors and donors, will contribute to its solubility in polar protic and aprotic solvents.
Predicted Qualitative Solubility:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High to Miscible | The amine groups can form hydrogen bonds with the hydroxyl groups of the solvents. |
| Aprotic Polar | Acetone, Acetonitrile, DMSO, THF | High | Favorable dipole-dipole interactions are expected between the polar amine groups and the polar solvent molecules. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The nonpolar pentamethylpiperidine ring will interact favorably with the aromatic rings of these solvents. |
| Halogenated | Dichloromethane, Chloroform | High | Good compatibility is expected due to a balance of polarity and the ability to engage in weak hydrogen bonding. |
| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | The overall polarity of the molecule, due to the two amine groups, will likely limit its miscibility with highly nonpolar aliphatic solvents. |
| Aqueous | Water | Low | The significant nonpolar character of the pentamethylpiperidine backbone is expected to result in low water solubility, a common trait for amines with more than four carbon atoms.[3] |
Experimental Protocol for Quantitative Solubility Determination
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with PTFE-lined screw caps
-
Constant temperature shaker bath
-
Syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis, MS, or FID)
Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved compound after equilibration is crucial.
-
Precisely add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 4 hours to allow for phase separation.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the precise concentration of this compound.
-
-
Calculation:
-
Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.
-
Caption: Workflow for Determining Equilibrium Solubility.
Stability Profile: A Guide to Handling and Storage
The stability of this compound is a critical consideration for its use in research and development. As a hindered amine, it is susceptible to specific degradation pathways, primarily oxidation.
Predicted Degradation Pathways
-
Oxidation: The secondary amine of the piperidine ring is prone to oxidation, especially in the presence of oxygen, light, and trace metal catalysts. This can lead to the formation of the corresponding nitroxide radical, a key species in the radical-scavenging cycle of HALS.[5] While this is a desired transformation in the context of polymer stabilization, it represents a degradation pathway when the pure compound is required. Further oxidation can lead to other degradation products. The primary amine at the 4-position is also susceptible to oxidation.
-
Thermal Degradation: While sterically hindered amines generally exhibit good thermal stability, prolonged exposure to high temperatures can lead to decomposition.[6] The specific degradation products will depend on the atmosphere (inert vs. oxidative) and the presence of other reactive species.
-
Photostability: Exposure to UV light can promote the formation of radical species and accelerate oxidative degradation. Therefore, the compound should be protected from light.
Recommended Storage and Handling
Based on its predicted stability profile, the following storage and handling procedures are recommended:
-
Storage: Store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Handling: Handle the compound in a well-ventilated area. When preparing solutions, consider using deoxygenated solvents to further mitigate oxidation, especially if the solutions are to be stored for an extended period.
Experimental Protocol for Stability Assessment
To quantitatively assess the stability of this compound in a specific solvent under defined conditions, the following protocol is recommended.
Materials and Equipment
-
This compound
-
Selected organic solvent(s)
-
Vials with PTFE-lined screw caps
-
Temperature-controlled oven or incubator
-
Photostability chamber with a calibrated light source (optional)
-
HPLC or GC system with a validated stability-indicating method (a method capable of separating the parent compound from its degradation products)
Methodology
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several vials.
-
-
Stress Conditions:
-
Thermal Stress: Place a set of vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C, 60°C).
-
Photostability: Expose another set of vials in a photostability chamber to a controlled light source. A control set wrapped in aluminum foil should be included to differentiate between light-induced and thermal degradation.
-
Control: Store a set of vials at the recommended storage conditions (e.g., 4°C in the dark).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each stress condition.
-
Analyze the samples immediately by HPLC or GC to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each condition.
-
This data can be used to determine the degradation kinetics and estimate the shelf-life of the compound in that specific solvent and under those conditions.
-
Caption: Workflow for Stability Assessment.
Conclusion
This compound is a promising molecule with a versatile chemical structure. While specific quantitative data on its solubility and stability are currently limited in the public domain, this guide provides a strong predictive framework based on its physicochemical properties. The detailed experimental protocols herein offer a clear and robust pathway for researchers to generate the necessary data for their specific applications. By understanding its solubility characteristics and potential degradation pathways, scientists and developers can confidently and effectively utilize this compound in their research, ensuring the integrity and success of their work.
References
- 1. This compound | C10H22N2 | CID 13657792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, MS) for N,2,2,6,6-Pentamethylpiperidin-4-amine
An In-Depth Technical Guide to the Spectroscopic Characterization of N,2,2,6,6-Pentamethylpiperidin-4-amine
Abstract
This compound is a substituted piperidine derivative of interest in synthetic chemistry and drug development due to its sterically hindered amine framework. Accurate structural confirmation and purity assessment are paramount for its application. This technical guide provides a detailed analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive characterization. This document is intended for researchers and scientists who require a practical framework for identifying and verifying this compound.
Molecular Structure and Physicochemical Properties
This compound, with the molecular formula C₁₀H₂₂N₂, possesses a piperidine ring scaffold. This structure is characterized by four methyl groups at the C2 and C6 positions, creating significant steric hindrance around the tertiary amine within the ring. An additional methyl group is attached to the exocyclic nitrogen at the C4 position, making it a secondary amine.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₀H₂₂N₂[1]
-
Molecular Weight: 170.30 g/mol [1]
-
Monoisotopic Mass: 170.17830 Da[1]
Figure 1: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on the analysis of related structures, such as 1,2,2,6,6-pentamethylpiperidine[3][4] and 1,2,2,6,6-pentamethylpiperidin-4-ol[5].
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals corresponding to the different methyl and methylene groups. The symmetry of the molecule simplifies the spectrum.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.45 | s | 3H | N-CH ₃ (exocyclic) | The methyl group on the exocyclic secondary amine is deshielded by the nitrogen atom. |
| ~2.24 | s | 3H | N-CH ₃ (ring) | The methyl group on the tertiary amine within the ring. Based on the known shift for 1,2,2,6,6-pentamethylpiperidine[4]. |
| ~2.70 - 2.90 | m | 1H | C4-H | This methine proton is attached to the carbon bearing the amino group, leading to a downfield shift. |
| ~1.80 | dd | 2H | C3, C5-H (axial) | Axial protons on the carbons adjacent to the C4 position. |
| ~1.40 | dd | 2H | C3, C5-H (equatorial) | Equatorial protons adjacent to the C4 position, typically shifted upfield relative to axial protons. |
| ~1.15 | s | 6H | C2, C6-(CH ₃)₂ (axial) | Methyl groups in the axial position on the sterically hindered carbons. |
| ~1.05 | s | 6H | C2, C6-(CH ₃)₂ (equatorial) | Equatorial methyl groups, often slightly upfield from their axial counterparts[5]. |
| ~1.0 - 1.5 | br s | 1H | N-H | The signal for the secondary amine proton is often broad and its position can vary with concentration and solvent. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~55.0 | C 2, C 6 | Quaternary carbons adjacent to the ring nitrogen. Based on data for 1,2,2,6,6-pentamethylpiperidin-4-ol[5]. |
| ~50.0 | C 4 | Methine carbon bonded to the exocyclic amine. Its shift is influenced by the nitrogen substituent. |
| ~45.5 | C 3, C 5 | Methylene carbons adjacent to the C4 carbon. |
| ~33.5 | N-C H₃ (exocyclic) | Carbon of the exocyclic N-methyl group. |
| ~33.0 | N-C H₃ (ring) | Carbon of the N-methyl group on the piperidine ring[5]. |
| ~28.0 | C2, C6-(C H₃)₂ (axial) | Axial methyl carbons. |
| ~20.5 | C2, C6-(C H₃)₂ (equatorial) | Equatorial methyl carbons, typically upfield from axial methyls[5]. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by C-H and N-H vibrations.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3350 - 3310 | N-H Stretch | Secondary Amine (R₂NH) | Weak to Medium, Sharp |
| 2985 - 2850 | C-H Stretch | CH₃, CH₂, CH (Aliphatic) | Strong |
| 1480 - 1440 | C-H Bend | CH₂, CH₃ | Medium |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium |
| 910 - 665 | N-H Wag | Secondary Amine (R₂NH) | Strong, Broad |
Interpretation: The most diagnostic peak would be the single, sharp N-H stretching band around 3330 cm⁻¹, which is characteristic of a secondary amine[6]. Primary amines would show two bands in this region, while tertiary amines show none[7]. The strong, broad absorptions below 3000 cm⁻¹ are definitive for the aliphatic C-H bonds of the methyl and methylene groups. A C-N stretching vibration is also expected in the fingerprint region[6].
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The compound has a molecular formula of C₁₀H₂₂N₂. According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight[8]. The calculated monoisotopic mass is 170.1783 Da, so the high-resolution mass spectrum should show a prominent [M+H]⁺ ion at m/z 171.1859 in ESI-MS. The nominal molecular ion peak in EI-MS would be at m/z 170.
-
Key Fragmentation Pathway (Alpha-Cleavage): Amines characteristically undergo alpha-cleavage, where the bond between the α- and β-carbons is broken. This results in the formation of a stable, resonance-stabilized iminium cation[8]. For this compound, the most likely fragmentation is the loss of a methyl group from the C2 or C6 position, which is an alpha-cleavage relative to the ring nitrogen.
Figure 2: Predicted primary fragmentation of the molecular ion.
The base peak in the spectrum is likely to be at m/z 155 , resulting from the loss of a methyl radical (•CH₃, 15 Da). This fragment is particularly stable due to the formation of an iminium ion and the overall stability of the hindered piperidine structure.
Standard Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for sample preparation and instrument operation are essential.
General Analytical Workflow
Figure 3: General workflow for spectroscopic sample analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer.
-
Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence (e.g., zg30). Use a spectral width of ~15 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Collect 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Use a spectral width of ~240 ppm and a longer relaxation delay (5 seconds) to ensure proper relaxation of quaternary carbons. Collect 1024 or more scans.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm[9].
IR Spectroscopy Protocol
-
Sample Preparation (Neat Film): Place one drop of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to create a thin, uniform film.
-
Background Scan: Place the salt plates (without sample) or an empty ATR crystal in the spectrometer and run a background scan to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Place the prepared sample in the spectrometer's sample compartment.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Processing: The software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Further dilute this solution to 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ion source to positive electrospray ionization (ESI+) mode.
-
Infusion: Introduce the sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 Da). Optimize source parameters such as capillary voltage and cone voltage to maximize the signal of the ion of interest.
-
Data Analysis: Identify the [M+H]⁺ ion and analyze the isotopic pattern to confirm the elemental composition. If performing MS/MS, select the parent ion (m/z 171) and apply collision energy to generate and analyze fragment ions.
Conclusion
The structural elucidation of this compound relies on a synergistic interpretation of NMR, IR, and MS data. The ¹H and ¹³C NMR spectra confirm the unique carbon-hydrogen framework, including the number and environment of the five methyl groups. IR spectroscopy provides clear evidence of the secondary amine functional group through its characteristic N-H stretch. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns consistent with the proposed structure. Together, these techniques provide a comprehensive and definitive spectroscopic fingerprint for the confident identification of this compound.
References
- 1. This compound | C10H22N2 | CID 13657792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 62995-79-3 [sigmaaldrich.com]
- 3. 1,2,2,6,6-PENTAMETHYLPIPERIDINE(79-55-0) 13C NMR spectrum [chemicalbook.com]
- 4. 1,2,2,6,6-PENTAMETHYLPIPERIDINE(79-55-0) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scienceopen.com [scienceopen.com]
N,2,2,6,6-Pentamethylpiperidin-4-amine as a sterically hindered secondary amine
An In-depth Technical Guide to N,2,2,6,6-Pentamethylpiperidin-4-amine: A Sterically Hindered Secondary Amine for Advanced Synthesis
Foreword
Welcome to a technical exploration of this compound, a molecule whose utility is defined by its unique architecture. As a Senior Application Scientist, my goal is not merely to present data, but to provide a cohesive narrative that explains the causal links between this compound's structure, its reactivity, and its applications. Sterically hindered amines are more than just bulky bases; they are precision tools that enable chemists to navigate complex synthetic challenges. This guide is designed for the practicing researcher and drug development professional, offering field-proven insights into how to leverage the distinct properties of this versatile building block. We will delve into its synthesis, explore the nuances of its reactivity, and showcase its role in creating next-generation pharmaceuticals and materials.
The Principle of Steric Hindrance: An Introduction
In the landscape of organic chemistry, amines are foundational pillars, acting as bases, nucleophiles, and directing groups. However, their inherent reactivity can be a double-edged sword, leading to undesired side reactions. Sterically hindered amines are a class of compounds designed to overcome this challenge. By flanking the nitrogen atom with bulky alkyl groups, access to its lone pair of electrons is physically restricted.[1] This steric shielding dramatically curtails the amine's nucleophilicity while preserving, and sometimes enhancing, its basicity.[2] This dichotomy makes them invaluable as non-nucleophilic bases for sensitive deprotonation reactions.[2][3]
This compound (CAS: 62995-79-3) is an exemplar of this class. Its rigid piperidine framework is decorated with four methyl groups at the C2 and C6 positions, creating a "bowl-like" structure that effectively encapsulates the endocyclic nitrogen atom.[1] An additional methyl group on this nitrogen further contributes to this steric encumbrance. This guide will illuminate the specific attributes of this pentamethyl-substituted piperidine derivative.
Physicochemical and Structural Properties
The unique substitution pattern of this compound governs its physical and chemical behavior. The molecule features two distinct amine functionalities: a sterically hindered tertiary amine integrated into the piperidine ring and a less hindered secondary amine at the C4 position. This duality is central to its application as a synthetic building block.
Table 1: Core Properties of this compound and its Precursor
| Property | This compound | 1,2,2,6,6-Pentamethyl-4-piperidinol (Precursor) |
| CAS Number | 62995-79-3[4] | 2403-89-6[5] |
| Molecular Formula | C₁₀H₂₂N₂[4] | C₁₀H₂₁NO |
| Molecular Weight | 170.30 g/mol [4] | 171.28 g/mol [6] |
| Appearance | Liquid[7] | White to light yellow solid/flakes[6] |
| Predicted pKa | ~10.6 (for related primary amine)[8] | Not Applicable |
| Solubility | Soluble in organic solvents. | Soluble in polar organic solvents.[6] |
The predicted pKa suggests significant basicity, yet its reactivity profile is dominated by steric factors. The methyl groups exert a mild electron-donating inductive effect, which theoretically enhances basicity. However, the profound steric hindrance is the overriding factor, preventing the nitrogen's lone pair from participating effectively in nucleophilic attacks or even efficient protonation, thereby modulating its practical utility in acid-base chemistry.[1]
Synthesis of this compound
The most direct and industrially relevant synthesis is a multi-step process starting from 2,2,6,6-tetramethyl-4-piperidone. The pathway involves N-methylation followed by reductive amination. This approach provides a high degree of control and results in excellent yields.
Synthetic Pathway Overview
The synthesis can be visualized as a two-stage process. The first stage introduces the N-methyl group, and the second installs the C4-amino functionality.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established industrial practices described in patent literature.[9][10]
Step 1: Synthesis of 1,2,2,6,6-Pentamethyl-4-piperidone
-
Rationale: This step utilizes a standard N-alkylation of a secondary amine. Dimethyl sulfate is a potent and efficient methylating agent. The reaction is conducted under basic conditions to deprotonate the piperidone nitrogen, activating it for nucleophilic attack.
-
Procedure:
-
To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2,2,6,6-tetramethylpiperidone (120g), dimethylacetamide (DMAC, 300g) as the solvent, and sodium hydroxide (100g).[10]
-
Stir the mixture and control the temperature at 45°C.
-
Slowly add dimethyl sulfate (90g) dropwise over a period of 3 hours, ensuring the temperature does not exceed the set point.
-
After the addition is complete, maintain the reaction at 45°C for an additional 7 hours to ensure completion.[10]
-
Cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 1,2,2,6,6-pentamethyl-4-piperidone. A yield of over 95% can be expected.[10]
-
Step 2: Synthesis of this compound via Reductive Amination
-
Rationale: This is a classic reductive amination. The ketone (piperidone) first reacts with methylamine to form an intermediate imine (or enamine), which is then reduced in situ by catalytic hydrogenation. Performing the reaction under hydrogen pressure is crucial for driving the reduction to completion. Using the molten piperidone reactant avoids the need for a solvent, creating a more efficient, high-concentration process.[9]
-
Procedure:
-
Charge a high-pressure autoclave with molten 1,2,2,6,6-pentamethyl-4-piperidone (from Step 1). The initial temperature in the reactor should be between 40-50°C to maintain the reactant in a liquid state.[9]
-
Slowly introduce gaseous methylamine while stirring. The temperature should be maintained below 60°C during this addition, using cooling if necessary.[9]
-
Add the hydrogenation catalyst, for example, 5% Platinum on carbon (Pt/C), typically containing 50% water by weight.[9]
-
Seal the autoclave and pressurize with hydrogen to 50 bar.
-
Heat the reaction mixture to 80°C and maintain under these conditions until hydrogen absorption ceases (typically 4-5 hours).[9]
-
Cool the mixture to 60-70°C, vent the excess pressure, and separate the catalyst by filtration.
-
The final product, this compound, can be isolated and purified by vacuum distillation.
-
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable scaffold and building block in diverse scientific fields.
A Versatile Scaffold in Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[11] The pentamethyl-substituted variant offers specific advantages related to its conformational rigidity and steric profile.
-
Hepatitis C Virus (HCV) Protease Inhibitors: This scaffold has proven to be pivotal in the development of inhibitors targeting the HCV nonstructural protein 3/4A (NS3/4A) protease.[1]
-
Mechanism of Action: The shallow active site of the HCV protease presents a significant challenge for inhibitor design.[12] The bulky, rigid pentamethylpiperidine structure provides an optimal three-dimensional conformation that can effectively occupy this binding pocket.[1]
-
Structure-Activity Relationship (SAR): Studies have demonstrated that the pentamethyl substitution pattern is critical for antiviral potency. Modification or removal of these methyl groups leads to a significant drop in inhibitory activity, highlighting their importance for maintaining the precise protein-ligand interactions required for efficacy.[1] The steric bulk is not a hindrance here but a key to effective binding.
-
-
Other Therapeutic Areas: Derivatives of this compound have been investigated for a range of other potential therapeutic uses, including:
A Precursor to Advanced Materials: Hindered Amine Light Stabilizers (HALS)
The precursor to the topic amine, 1,2,2,6,6-pentamethyl-4-piperidinol, is a critical intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS).[13] HALS are essential additives that protect polymers and coatings from degradation caused by UV radiation and oxidation.[14][15]
-
The HALS Regenerative Cycle: Unlike UV absorbers that block UV light, HALS function by scavenging the free radicals that are formed during photodegradation. The key to their long-lasting efficacy is their ability to regenerate, allowing a single HALS molecule to neutralize many radical species.
-
The hindered secondary amine is oxidized to a stable nitroxyl radical.
-
This nitroxyl radical traps polymer alkyl radicals (R•).
-
The resulting amino ether then reacts with polymer peroxy radicals (ROO•) to regenerate the nitroxyl radical and form inert products.
-
This regenerative cycle provides highly effective and durable protection for materials.
Conclusion
This compound is a testament to the power of rational molecular design. Its utility stems directly from the profound steric hindrance imposed by its pentamethyl substitution pattern. This feature transforms the piperidine nitrogen into a non-nucleophilic base, a valuable tool for precise chemical synthesis. Furthermore, the accessible secondary amine at the C4 position provides a reactive handle for its incorporation as a building block into more complex molecules. From providing the rigid scaffold essential for potent antiviral drugs to forming the backbone of durable light stabilizers, this compound demonstrates remarkable versatility. For researchers in drug discovery and material science, a thorough understanding of the interplay between its steric properties and reactivity is key to unlocking its full potential in creating innovative chemical solutions.
References
- 1. Buy this compound | 62995-79-3 [smolecule.com]
- 2. grokipedia.com [grokipedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C10H22N2 | CID 13657792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CID 144434607 | C20H42N2O2 | CID 144434607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-AMINO-1,2,2,6,6-PENTAMETHYLPIPERIDINE CAS#: 40327-96-6 [m.chemicalbook.com]
- 9. EP0302020A2 - Process for the preparation of 2,2,6,6-tetramethyl-4-piperidyl-amines - Google Patents [patents.google.com]
- 10. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]
- 11. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. longchangchemical.com [longchangchemical.com]
- 15. chempoint.com [chempoint.com]
The Versatile Workhorse: A Technical Guide to N,2,2,6,6-Pentamethylpiperidin-4-amine in Organic Synthesis
Introduction: Unveiling a Sterically Hindered Scaffold
In the vast landscape of organic synthesis, the quest for molecules that offer a unique blend of reactivity, selectivity, and structural rigidity is perpetual. N,2,2,6,6-Pentamethylpiperidin-4-amine, hereafter referred to as PMPA, has emerged as a compelling building block for chemists at the forefront of drug discovery and materials science.[1] Its rigid piperidine core, adorned with a strategic array of methyl groups, imparts a profound steric hindrance that dictates its chemical behavior, rendering it a fascinating subject of study and a powerful tool in the synthetic chemist's arsenal. This guide provides an in-depth exploration of the potential applications of PMPA, moving beyond a mere catalog of reactions to a nuanced discussion of the causality behind its utility.
The core structure of PMPA features a tertiary amine at the 1-position and a primary amine at the 4-position of a 2,2,6,6-tetramethylpiperidine framework. This unique arrangement of functional groups, coupled with the significant steric shielding provided by the gem-dimethyl groups adjacent to the ring nitrogen, governs its reactivity profile. The bulky nature of the piperidine ring minimizes undesired side reactions, offering a level of predictability and control that is highly sought after in complex molecular construction.[1]
This technical guide will navigate the multifaceted applications of PMPA, from its foundational role as a versatile scaffold for the synthesis of complex nitrogen-containing heterocycles to its potential, yet less explored, applications as a non-nucleophilic base and as a ligand in catalysis. We will delve into the mechanistic underpinnings of its reactivity and provide practical, field-proven insights for its effective utilization in the laboratory.
PMPA as a Versatile Building Block: Crafting Complexity with a Hindered Core
The primary and most established application of PMPA in organic synthesis is its role as a robust and versatile building block.[1][2] The presence of two distinct amine functionalities, a primary and a tertiary amine, allows for selective functionalization, paving the way for the synthesis of a diverse array of complex molecules with potential applications in medicinal chemistry and materials science.[1][2]
Synthesis of Substituted Piperidines and N-Heterocycles
The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[3][4] PMPA serves as an excellent starting material for the synthesis of novel substituted piperidines, where the inherent steric hindrance can be leveraged to control stereochemistry and modulate physicochemical properties. The primary amine at the C-4 position is a versatile handle for a variety of chemical transformations, including N-alkylation, N-acylation, and participation in multicomponent reactions.
The selective functionalization of the primary amine in the presence of the sterically hindered tertiary amine is a key advantage of using PMPA. The following diagram illustrates a general workflow for the derivatization of PMPA.
Caption: General workflow for the derivatization of PMPA.
Experimental Protocol: N-Alkylation of this compound
This protocol describes a general procedure for the selective mono-alkylation of the primary amine of PMPA.
Materials:
-
This compound (PMPA)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of PMPA (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated product.
Experimental Protocol: N-Acylation of this compound
This protocol provides a general method for the N-acylation of the primary amine of PMPA.
Materials:
-
This compound (PMPA)
-
Acylating agent (e.g., acetyl chloride or acetic anhydride)
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve PMPA (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottomed flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acylating agent (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product.
-
Purification can be achieved by column chromatography or recrystallization.
PMPA in the Synthesis of Bioactive Molecules
The rigid PMPA scaffold has proven to be a valuable platform in drug discovery. Its incorporation into molecular structures can enhance metabolic stability and modulate lipophilicity, key parameters in the development of new therapeutics.[3][4]
Table 1: Examples of Bioactive Scaffolds Derived from Piperidine Cores
| Bioactive Scaffold | Therapeutic Area | Role of Piperidine Moiety |
| Kinase Inhibitors | Oncology | Provides a rigid framework for orienting pharmacophoric groups towards the kinase active site.[5][6][7] |
| HCV Protease Inhibitors | Virology | The sterically hindered piperidine can occupy hydrophobic pockets in the enzyme's active site. |
| CNS Agents | Neurology | The piperidine ring can influence blood-brain barrier permeability and receptor binding affinity. |
The Untapped Potential: PMPA as a Non-Nucleophilic Base
The defining structural feature of PMPA is its sterically hindered tertiary amine. This characteristic strongly suggests its potential as a non-nucleophilic base, a class of reagents that can deprotonate acidic protons without engaging in competing nucleophilic attack.[8] While well-established non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) and N,N-Diisopropylethylamine (Hünig's base) are widely used, the exploration of PMPA for this purpose remains an area ripe for investigation.
The steric congestion around the nitrogen lone pair of the tertiary amine in PMPA should significantly disfavor its participation in SN2 reactions, a common side reaction with less hindered amine bases. This property would be particularly advantageous in reactions involving sensitive electrophiles where nucleophilic addition is a detrimental pathway.
Caption: Conceptual diagram of PMPA's potential as a non-nucleophilic base.
Further experimental studies are warranted to systematically evaluate the efficacy of PMPA as a non-nucleophilic base in a range of organic transformations and to compare its performance against established reagents.
A Nascent Role in Catalysis: PMPA and its Derivatives as Ligands
The application of chiral amines and their derivatives as ligands in asymmetric catalysis is a cornerstone of modern organic synthesis. The rigid conformational nature of the piperidine ring in PMPA, combined with the potential for introducing chirality through derivatization, suggests that it could serve as a valuable scaffold for the development of novel ligands for transition metal catalysis.
While the direct use of PMPA as a ligand is not extensively documented, its derivatives, particularly those functionalized at the C-4 amino group, present intriguing possibilities. For instance, the synthesis of chiral amides or phosphines from PMPA could lead to new bidentate or monodentate ligands for a variety of catalytic transformations, including asymmetric hydrogenation, cross-coupling reactions, and allylic alkylations.
The steric bulk inherent to the PMPA framework could be advantageous in creating a well-defined chiral pocket around a metal center, thereby influencing the stereochemical outcome of a catalytic reaction.
Conclusion: A Scaffold of Untapped Possibilities
This compound is more than just another cyclic amine; it is a sterically defined platform that offers a unique combination of stability, selective reactivity, and synthetic versatility. Its most prominent and well-established role is that of a building block for the construction of complex, medicinally relevant molecules. The ability to selectively functionalize its primary amine in the presence of a highly hindered tertiary amine provides a powerful strategy for molecular design.
While its potential as a non-nucleophilic base and as a scaffold for catalytic ligands is still in its nascent stages of exploration, the fundamental structural features of PMPA strongly suggest a promising future in these areas. For researchers, scientists, and drug development professionals, this compound represents a valuable tool with a wealth of untapped potential, waiting to be fully harnessed in the pursuit of novel chemical entities.
References
- 1. Buy this compound | 62995-79-3 [smolecule.com]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: N,2,2,6,6-Pentamethylpiperidin-4-amine for Advanced Polymer Stabilization
Introduction: Combating Polymer Degradation with Regenerative Stabilization
Polymers, ubiquitous in modern technology, are susceptible to degradation from environmental stressors, primarily ultraviolet (UV) radiation and heat. This photo-oxidation process generates free radicals within the polymer matrix, leading to chain scission and crosslinking. The macroscopic consequences are severe: loss of mechanical strength, discoloration, surface cracking, and ultimately, product failure. To counteract these effects, stabilizers are incorporated into the polymer formulation. Among the most effective are Hindered Amine Light Stabilizers (HALS), a class of compounds that actively interfere with the degradation cycle.[1]
Unlike UV absorbers, which function by absorbing UV radiation, HALS operate as potent radical scavengers.[1] They do not get consumed in the process but are regenerated through a catalytic cycle, offering exceptionally long-term protection. This guide focuses on a specific N-methylated HALS, N,2,2,6,6-Pentamethylpiperidin-4-amine , a derivative of tetramethylpiperidine. Its unique structure provides high efficacy in protecting a range of polymers, particularly polyolefins like polyethylene (PE) and polypropylene (PP), from the deleterious effects of photo-oxidation.[1] These application notes provide an in-depth understanding of its mechanism, practical application protocols, and performance evaluation techniques for researchers and industry professionals.
PART 1: The Mechanistic Underpinning of this compound Activity
The remarkable longevity and efficiency of HALS are attributed to a regenerative cyclic process known as the Denisov Cycle.[1] this compound, as an N-methylated (tertiary) HALS, participates in this cycle to neutralize the free radicals that propagate polymer degradation.
The process is initiated when the polymer (P-H) is exposed to UV radiation and oxygen, forming polymer alkyl radicals (P•) and subsequently polymer peroxy radicals (POO•). The HALS molecule then intervenes:
-
Oxidation to Nitroxyl Radical: The tertiary amine of the HALS is oxidized to a stable nitroxyl radical (>N-O•).
-
Radical Trapping: This nitroxyl radical is a highly efficient scavenger of polymer alkyl radicals (P•), forming a non-radical amino-ether species (>N-O-P).
-
Regeneration: The amino-ether can then react with a polymer peroxy radical (POO•), which regenerates the nitroxyl radical (>N-O•) and forms a stable polymer hydroperoxide (POOH) and other non-radical products.
This cyclic nature means a single HALS molecule can neutralize multiple radical species, providing durable protection at relatively low concentrations. The N-methyl group in this compound has been shown to offer superior performance under thermal degradation conditions compared to its N-H counterparts.[2]
PART 2: Applications and Performance Data
This compound is particularly effective in polyolefins such as polyethylene (PE) and polypropylene (PP).[3] Its low molecular weight allows for good mobility within the polymer matrix, which is advantageous for surface protection. However, this can also lead to higher volatility and migration, a consideration for high-temperature processing or long-term applications.
Typical Application Data
The following table provides illustrative performance data for this compound in polypropylene films. These values are representative of what can be expected for a low molecular weight N-methylated HALS and should be confirmed through specific testing for each application.
| Polymer Matrix | HALS Concentration (% w/w) | Weathering Conditions (per ASTM G155, Cycle 1) | Performance Metric | Unstabilized | Stabilized |
| Polypropylene (PP) Film | 0.3% | 1000 hours | Tensile Strength Retention (%) | 45% | 85% |
| Polypropylene (PP) Film | 0.3% | 1000 hours | Elongation at Break Retention (%) | 20% | 70% |
| Polypropylene (PP) Film | 0.3% | 1000 hours | Carbonyl Index Increase (a.u.) | 0.85 | 0.15 |
| High-Density Polyethylene (HDPE) | 0.5% | 2000 hours | Gloss Retention (%) at 60° | 30% | 75% |
| High-Density Polyethylene (HDPE) | 0.5% | 2000 hours | Yellowness Index (ΔYI) | 15 | 3 |
Causality Behind Concentration Choice: The optimal concentration of HALS is a balance between performance and cost.[4] Typically, concentrations range from 0.1% to 1.0% by weight.[5][6] Below 0.1%, the concentration may be insufficient to effectively interrupt the radical cascade. Above 1.0%, diminishing returns are often observed, and excessive concentrations can sometimes interfere with other additives or polymer properties. The ideal loading level must be determined experimentally for the specific polymer grade and intended application.
PART 3: Experimental Protocols
A self-validating system for evaluating the efficacy of this compound involves three key stages: synthesis of the stabilizer, incorporation into the polymer, and performance testing after accelerated weathering.
Protocol 1: Synthesis of this compound
This two-step synthesis starts from the commercially available 2,2,6,6-tetramethyl-4-piperidone (Triacetonamine).
Step 1: N-Methylation to form 1,2,2,6,6-pentamethyl-4-piperidone [7]
-
Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, charge 120g of 2,2,6,6-tetramethylpiperidone, 300g of a suitable solvent (e.g., DMAC), and 100g of sodium hydroxide.
-
Methylation: While stirring, slowly add 90g of dimethyl sulfate dropwise, maintaining the reaction temperature at 45°C.
-
Reaction Completion: After the addition is complete (approx. 2 hours), continue stirring at 45°C for an additional 4 hours.
-
Work-up: Cool the reaction mixture, filter to remove solids, and then concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by vacuum distillation to yield 1,2,2,6,6-pentamethyl-4-piperidone.
Step 2: Reductive Amination to form this compound [8] This is a general procedure for reductive amination and should be optimized for this specific substrate.
-
Reaction Setup: To a solution of 1,2,2,6,6-pentamethyl-4-piperidone (1 equivalent) in methanol, add an excess of ammonia in methanol (7N solution, 5-10 equivalents).
-
Reduction: Cool the mixture to 0°C and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, keeping the temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation to yield this compound.
Protocol 2: Incorporation into Polypropylene by Melt Blending[11]
-
Pre-mixing: Dry the polypropylene (PP) powder in a vacuum oven at 80°C for 4 hours to remove any residual moisture.
-
Formulation: In a zipper bag, weigh the desired amounts of PP powder and this compound (e.g., for a 0.3% w/w concentration, use 99.7g of PP and 0.3g of HALS). Shake vigorously for 5 minutes to create a preliminary homogenous mixture.
-
Melt Extrusion: Set up a twin-screw extruder with a temperature profile suitable for PP (e.g., increasing from 180°C at the feed zone to 210°C at the die).
-
Compounding: Feed the pre-mixed powder into the extruder at a constant rate. The screw speed should be set to ensure adequate mixing without excessive shear, typically around 100-150 rpm.[9]
-
Pelletizing: The extruded strand is cooled in a water bath and then fed into a pelletizer to produce stabilized PP pellets.
-
Film Preparation: Place the pellets between two polished metal plates in a hydraulic press preheated to 200°C. Apply pressure (approx. 10 MPa) for 2 minutes, then cool under pressure to form a film of uniform thickness (typically 100-200 µm).
Protocol 3: Accelerated Weathering and Performance Evaluation
1. Accelerated Weathering
-
Standard: Follow ASTM G155 for Xenon-Arc exposure or ASTM D4329 for Fluorescent UV exposure.[10]
-
Apparatus: Use a commercial accelerated weathering chamber.
-
Cycle: A common cycle for polyolefins is 102 minutes of light only at a black panel temperature of 63°C, followed by 18 minutes of light plus water spray.[11]
-
Duration: Expose samples for a predetermined duration (e.g., 500, 1000, 1500, 2000 hours), removing specimens at each interval for analysis.
2. FTIR Analysis for Chemical Degradation
-
Apparatus: A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is recommended for film analysis.[12]
-
Parameters: Collect spectra from 4000 to 650 cm⁻¹ with a resolution of 4 cm⁻¹ and average 32 scans for a good signal-to-noise ratio.[13]
-
Analysis: Monitor the growth of the carbonyl peak (C=O stretch) between 1850 and 1650 cm⁻¹.[14] The extent of degradation is quantified by the Carbonyl Index (CI), calculated as the ratio of the integrated absorbance of the carbonyl peak to the integrated absorbance of a reference peak that does not change with degradation (e.g., the C-H bending peak around 1460 cm⁻¹ for PP).[11]
-
CI = Area(1850-1650 cm⁻¹) / Area(1500-1420 cm⁻¹)
-
3. Mechanical Property Testing
-
Standard: Follow ASTM D882 for tensile properties of thin plastic sheeting.[10]
-
Specimen Preparation: Cut dumbbell-shaped specimens from the weathered and unweathered films using a die cutter. The dimensions should conform to the standard.[15]
-
Test Procedure:
-
Measure the width and thickness of the specimen's gauge section.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.
-
-
Data Analysis: Record the tensile strength (maximum stress), elongation at break (the strain at which the specimen ruptures), and Young's modulus (a measure of stiffness).[16] Compare the retention of these properties for the stabilized and unstabilized samples at each weathering interval.
References
- 1. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US4816507A - 1,2,2,6,6-pentamethyl-4-piperidylaminotriazine derivatives and their use as stabilizers - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2019206965A1 - Polyethylene compositions with improved environmental stress cracking resistance and methods of use - Google Patents [patents.google.com]
- 6. d-nb.info [d-nb.info]
- 7. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. rangdaneh.ir [rangdaneh.ir]
- 10. ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting - The ANSI Blog [blog.ansi.org]
- 11. mdpi.com [mdpi.com]
- 12. Raman and ATR-FTIR unmask crystallinity changes and carboxylate group and vinyl group accumulation in natural weathering polypropylene microplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. wewontech.com [wewontech.com]
- 16. globalplasticsheeting.com [globalplasticsheeting.com]
Application Notes and Protocols for Incorporating N,2,2,6,6-Pentamethylpiperidin-4-amine into Polypropylene
Authored by: Gemini, Senior Application Scientist
Introduction: Enhancing the Durability of Polypropylene with Hindered Amine Light Stabilizers
Polypropylene (PP) is a versatile and widely utilized thermoplastic polymer, valued for its low cost, excellent chemical resistance, and ease of processing.[1] However, its aliphatic hydrocarbon structure renders it highly susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight. This photodegradation leads to a loss of mechanical properties, discoloration, and surface cracking, ultimately limiting the service life of polypropylene products in outdoor applications.[2]
To counteract this degradation, Hindered Amine Light Stabilizers (HALS) are incorporated into the polymer matrix. N,2,2,6,6-Pentamethylpiperidin-4-amine is a potent HALS that effectively protects polypropylene from the deleterious effects of UV radiation. Unlike UV absorbers, which function by absorbing UV light, HALS operate through a regenerative radical scavenging mechanism, providing long-term protection at relatively low concentrations.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for incorporating this compound into polypropylene, along with methods for its characterization and performance evaluation.
Mechanism of Action: The Regenerative Cycle of Hindered Amine Light Stabilizers
The remarkable efficacy of HALS lies in their ability to terminate the radical chain reactions initiated by UV radiation. The process, often referred to as the Denisov cycle, involves the HALS being oxidized to a stable nitroxyl radical. This nitroxyl radical then scavenges the alkyl and peroxy radicals that are responsible for the degradation of the polymer backbone. A key feature of this mechanism is the regeneration of the nitroxyl radical, allowing a single HALS molecule to participate in multiple radical scavenging cycles, thus providing long-lasting protection.
Caption: The regenerative radical scavenging cycle of a Hindered Amine Light Stabilizer (HALS).
Materials and Equipment
| Material/Equipment | Specification | Supplier Example |
| Polypropylene (PP) | Homopolymer or copolymer, powder or pellets | INEOS, LyondellBasell |
| This compound | CAS No. 62995-79-3, ≥98% purity | Sigma-Aldrich, BLDpharm[4][5] |
| Twin-Screw Extruder | Co-rotating, with gravimetric feeders | Thermo Fisher Scientific, Coperion |
| Injection Molding Machine | To prepare test specimens | Arburg, Engel |
| Accelerated Weathering Tester | QUV or Xenon arc type | Q-Lab, Atlas |
| Universal Testing Machine | For tensile property measurement | Instron, ZwickRoell |
| Colorimeter/Spectrophotometer | To measure color change (ΔE*) | Konica Minolta, X-Rite |
| High-Performance Liquid Chromatography (HPLC) system with Mass Spectrometry (MS) detector | For quantification of the HALS | Agilent, Waters |
| Analytical Balance | 0.1 mg readability | Mettler Toledo |
| Glassware and Solvents | Toluene, Methanol, Acetonitrile (HPLC grade) | Fisher Scientific |
Protocol for Incorporation via Melt Blending
Melt blending is the most common and efficient method for incorporating additives into thermoplastics.[6] This protocol details the steps for incorporating this compound into polypropylene using a twin-screw extruder.
Note: The following parameters are representative for polypropylene processing and the incorporation of low molecular weight HALS. Optimization may be required depending on the specific grade of polypropylene and the extruder used.
Step 1: Pre-Drying of Materials
-
Dry the polypropylene pellets or powder in a vacuum oven at 80-90°C for at least 4 hours to remove any residual moisture. Moisture can cause defects in the final product.
-
This compound is typically a liquid or low-melting solid and does not require pre-drying.
Step 2: Preparation of the Blend
-
Determine the desired concentration of this compound. A typical effective concentration range for HALS in polypropylene is 0.1% to 1.0% by weight.[3] For initial trials, a concentration of 0.3% is recommended.
-
If using a gravimetric feeder, set the feed rates for polypropylene and the HALS to achieve the target concentration.
-
If pre-blending, accurately weigh the polypropylene and this compound and manually mix them in a container before adding to the extruder hopper. This method is less precise but suitable for small-scale experiments.
Step 3: Melt Blending in a Twin-Screw Extruder
-
Set the temperature profile of the extruder. A typical temperature profile for polypropylene is:
-
Feed zone: 180-200°C
-
Compression zone: 200-220°C
-
Metering zone: 220-230°C
-
Die: 220-230°C
-
-
Set the screw speed. A moderate screw speed of 100-200 rpm is recommended to ensure good dispersion without excessive shear, which could degrade the polymer.
-
Start the extruder and allow the temperatures to stabilize.
-
Begin feeding the polypropylene and HALS mixture into the extruder.
-
Collect the extrudate (in the form of strands) after it exits the die and passes through a cooling water bath.
-
Use a pelletizer to cut the cooled strands into pellets.
-
Prepare a control batch of polypropylene without the HALS using the same processing conditions.
Caption: Workflow for incorporating HALS into polypropylene via melt blending.
Step 4: Preparation of Test Specimens
-
Dry the compounded pellets at 80-90°C for 2-4 hours.
-
Use an injection molding machine to prepare standardized test specimens (e.g., tensile bars, plaques for color measurement) from both the stabilized and control polypropylene pellets. Typical injection molding temperatures for polypropylene are 200-240°C.
Characterization and Performance Evaluation
Quantification of this compound in Polypropylene
It is crucial to verify the concentration of the HALS in the final product. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a sensitive and selective method for this purpose.[7]
Sample Preparation (Solvent Extraction):
-
Weigh approximately 1 gram of the stabilized polypropylene pellets into a vial.
-
Add 10 mL of a suitable solvent, such as toluene, to dissolve the polymer. This may require heating and stirring.
-
Once dissolved, add 20 mL of methanol or acetonitrile to precipitate the polypropylene.
-
Centrifuge the mixture and collect the supernatant containing the extracted HALS.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter before HPLC analysis.[8]
HPLC-MS/MS Conditions (Example):
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Monitor the specific parent-to-daughter ion transition for this compound. |
A calibration curve should be prepared using standard solutions of this compound to quantify its concentration in the polymer extracts.
Accelerated Weathering
To evaluate the effectiveness of the stabilizer, the prepared polypropylene specimens are subjected to accelerated weathering, which simulates long-term outdoor exposure.
QUV Accelerated Weathering Test (ASTM G154):
-
Mount the stabilized and control polypropylene specimens in the QUV tester.
-
Use UVA-340 lamps to simulate the short-wavelength UV portion of sunlight.
-
A common test cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[9]
-
Expose the samples for a total duration of 500, 1000, and 2000 hours, removing specimens for testing at each interval.
Xenon Arc Accelerated Weathering Test (ASTM G155, ISO 4892-2):
-
This method uses a xenon arc lamp that provides a more complete simulation of the full solar spectrum.
-
A typical cycle involves continuous light exposure with periodic water spray to simulate rain.
-
The exposure conditions (irradiance, temperature, humidity) should be set according to the standard.[10]
Performance Evaluation
After accelerated weathering, the following properties of the stabilized and control samples should be evaluated:
-
Mechanical Properties: Measure the tensile strength and elongation at break using a universal testing machine according to ASTM D638. Calculate the percentage retention of these properties compared to the unexposed samples.
-
Color Change: Measure the color of the samples using a colorimeter or spectrophotometer. The color change (ΔE) is calculated using the CIELAB color space. A lower ΔE indicates better color stability.
-
Surface Appearance: Visually inspect the samples for any signs of cracking, chalking, or loss of gloss.
| Property | Unstabilized PP (after 1000h QUV) | PP with 0.3% HALS (after 1000h QUV) |
| Tensile Strength Retention | < 50% | > 80% |
| Elongation at Break Retention | < 20% | > 70% |
| Color Change (ΔE*) | > 5 | < 2 |
| Surface Appearance | Severe cracking, chalking | Minor changes |
Safety and Handling
This compound is a chemical that requires careful handling.[11][12]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the chemical.
-
Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
The incorporation of this compound into polypropylene via melt blending is a highly effective method for enhancing the UV stability and extending the service life of polypropylene products. By following the detailed protocols outlined in this application note, researchers and scientists can successfully formulate and evaluate stabilized polypropylene materials for a wide range of applications. The provided characterization techniques are essential for verifying the concentration of the stabilizer and quantifying its performance, ensuring the development of durable and reliable polymer products.
References
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. This compound | 62995-79-3 [sigmaaldrich.com]
- 5. 62995-79-3|this compound|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of an HPLC-MS-MS method for quantitating bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) and a related substance in aqueous extracts of plastic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C10H22N2 | CID 13657792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Effect of Accelerated Weathering on the Thermal, Tensile, and Morphological Characteristics of Polypropylene/Date Nanofiller Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. angenechemical.com [angenechemical.com]
- 12. chemicalbook.com [chemicalbook.com]
N,2,2,6,6-Pentamethylpiperidin-4-amine: A Guide to its Application as a Catalyst in Organic Synthesis
Introduction: The Unique Profile of a Hindered Amine Catalyst
In the realm of organic synthesis, the quest for selective and efficient catalysts is perpetual. N,2,2,6,6-Pentamethylpiperidin-4-amine, a sterically hindered secondary amine, emerges as a compelling organocatalyst. Its structure, characterized by a piperidine ring flanked by four methyl groups at the 2 and 6 positions and an additional N-methyl group, imparts a unique combination of steric bulk and nucleophilicity. This distinct architecture is central to its catalytic activity, enabling it to facilitate a range of organic transformations with high selectivity and efficacy.
The steric hindrance provided by the gem-dimethyl groups adjacent to the ring nitrogen modulates the nucleophilicity of the exocyclic amino group, preventing undesired side reactions and influencing the stereochemical outcome of the catalyzed transformations. This guide provides an in-depth exploration of the catalytic applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Core Catalytic Applications
The catalytic prowess of this compound is most prominently demonstrated in reactions where its basicity and nucleophilicity can be strategically leveraged. Key application areas include:
-
Acylation Reactions: Catalyzing the transfer of acyl groups to nucleophiles.
-
C-C Bond Forming Reactions: Facilitating Michael additions and other condensation reactions.
-
C-N Bond Forming Reactions: Acting as a catalyst in aza-Michael additions and related transformations.
The following sections will delve into the specifics of these applications, providing both the "how" and the "why" behind the experimental designs.
Application I: N-Acylation of Amines and Alcohols
The N-acylation of amines is a fundamental transformation in organic chemistry, often employed for the protection of amino groups or the synthesis of amides, which are prevalent in pharmaceuticals and fine chemicals.[1][2] this compound can act as a highly effective nucleophilic catalyst in these reactions.
Mechanistic Rationale
The catalysis proceeds via a nucleophilic pathway. The exocyclic amine of the catalyst, being more accessible than the sterically hindered ring nitrogen, attacks the acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylammonium intermediate. This intermediate is then readily attacked by the substrate nucleophile (an amine or alcohol), transferring the acyl group and regenerating the catalyst. The steric hindrance of the catalyst prevents it from being acylated itself, a common side reaction with less hindered amine catalysts.[3][4]
Caption: Proposed mechanism for acylation catalyzed by this compound.
Detailed Protocol: N-Benzoylation of Benzylamine
This protocol describes a representative procedure for the N-benzoylation of benzylamine using benzoyl chloride as the acylating agent.
Materials:
-
This compound (Catalyst)
-
Benzylamine (Substrate)
-
Benzoyl Chloride (Acylating Agent)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 mmol, 1.0 eq) and this compound (0.1 mmol, 0.1 eq) in anhydrous DCM (10 mL).
-
Addition of Base: Add triethylamine (1.2 mmol, 1.2 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial to neutralize the HCl generated during the reaction.
-
Addition of Acylating Agent: Slowly add benzoyl chloride (1.1 mmol, 1.1 eq) to the stirred solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (15 mL). Separate the organic layer and wash it sequentially with water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzoylbenzylamine.
| Parameter | Value | Rationale |
| Catalyst Loading | 10 mol% | Sufficient to achieve a high reaction rate while being cost-effective. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction, followed by RT for completion. |
| Solvent | Anhydrous DCM | Aprotic solvent that dissolves reactants and does not interfere with the reaction. |
| Base | Triethylamine | Scavenges the HCl byproduct, driving the reaction to completion. |
Application II: Carbon-Carbon Bond Formation via Michael Addition
The Michael addition, or conjugate addition, is a cornerstone of C-C bond formation in organic synthesis.[5] Sterically hindered amines can catalyze the addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds.
Mechanistic Rationale
In this context, this compound can act as a Brønsted base, deprotonating a pronucleophile (e.g., a malonate ester or a nitroalkane) to generate the active nucleophile. The catalyst's steric bulk can influence the stereochemical course of the addition by directing the approach of the electrophile.
Caption: General experimental workflow for a catalyzed Michael addition.
Detailed Protocol: Addition of Diethyl Malonate to Chalcone
This protocol outlines the conjugate addition of diethyl malonate to chalcone, a classic Michael reaction.
Materials:
-
This compound (Catalyst)
-
Chalcone (Michael Acceptor)
-
Diethyl malonate (Pronucleophile)
-
Anhydrous Toluene (Solvent)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of chalcone (1.0 mmol, 1.0 eq) and diethyl malonate (1.5 mmol, 1.5 eq) in anhydrous toluene (10 mL), add this compound (0.2 mmol, 0.2 eq).
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired Michael adduct.
| Parameter | Value | Rationale |
| Catalyst Loading | 20 mol% | Higher loading may be required for less reactive substrates. |
| Temperature | 60 °C | Elevated temperature increases the reaction rate. |
| Solvent | Toluene | A non-polar aprotic solvent suitable for this reaction temperature. |
| Excess Nucleophile | 1.5 eq | Helps to drive the reaction equilibrium towards the product. |
Application III: Carbon-Nitrogen Bond Formation via Aza-Michael Addition
The aza-Michael reaction is a powerful tool for the synthesis of β-amino carbonyl compounds and nitrogen-containing heterocycles.[6][7] this compound can catalyze the conjugate addition of nitrogen nucleophiles to α,β-unsaturated systems.
Mechanistic Rationale
Similar to the C-C bond-forming Michael addition, the catalyst can function as a Brønsted base to activate the nitrogen nucleophile (e.g., an amine or an amide). Alternatively, for certain substrates, it can act as a nucleophilic catalyst, forming a transient enamine or iminium ion intermediate. The steric environment of the catalyst plays a crucial role in controlling the stereoselectivity of the addition.
Detailed Protocol: Addition of Aniline to Methyl Acrylate
This protocol details the aza-Michael addition of aniline to methyl acrylate.
Materials:
-
This compound (Catalyst)
-
Aniline (Nucleophile)
-
Methyl Acrylate (Michael Acceptor)
-
Methanol (Solvent)
Procedure:
-
Reaction Setup: In a sealed tube, combine aniline (1.0 mmol, 1.0 eq), methyl acrylate (1.2 mmol, 1.2 eq), and this compound (0.1 mmol, 0.1 eq) in methanol (5 mL).
-
Reaction Conditions: Heat the sealed tube at 80 °C for 24 hours.
-
Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the β-amino ester product.
| Parameter | Value | Rationale |
| Catalyst Loading | 10 mol% | Effective for activating the amine nucleophile. |
| Temperature | 80 °C | Higher temperature is often necessary for the addition of less nucleophilic amines. |
| Solvent | Methanol | A protic solvent that can facilitate proton transfer steps in the mechanism. |
| Sealed Tube | To prevent the evaporation of the volatile methyl acrylate at elevated temperatures. |
Trustworthiness and Self-Validation
The protocols provided herein are designed to be self-validating. Key to ensuring the reliability of these procedures are:
-
Reaction Monitoring: Consistent use of TLC or GC-MS to track the consumption of starting materials and the formation of the product allows for the determination of reaction completion and the identification of any significant side products.
-
Product Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
-
Control Experiments: Running the reaction in the absence of the catalyst is essential to confirm that this compound is indeed responsible for the observed reactivity.
Conclusion and Future Outlook
This compound represents a valuable addition to the organocatalyst toolbox. Its sterically hindered nature provides a unique handle for controlling reactivity and selectivity in a variety of important organic transformations. The application notes and protocols detailed in this guide serve as a starting point for researchers to explore the full potential of this versatile catalyst. Future research will likely focus on expanding its application in asymmetric catalysis, where its chiral scaffold, when resolved, could be exploited for the enantioselective synthesis of complex molecules. The continued development of catalysts like this compound will undoubtedly contribute to the advancement of more efficient and sustainable synthetic methodologies.
References
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. soci.org [soci.org]
- 5. Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto’s Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Note: Quantification of N,2,2,6,6-Pentamethylpiperidin-4-amine in a Polymer Matrix using High-Performance Liquid Chromatography (HPLC)
Introduction
N,2,2,6,6-Pentamethylpiperidin-4-amine (PMPA), a key compound related to Hindered Amine Light Stabilizers (HALS), is integral to enhancing the durability and lifespan of polymeric materials by protecting them from photodegradation.[1] The precise quantification of PMPA within a polymer matrix is critical for quality control, regulatory compliance, and understanding the degradation kinetics of the polymer. High-Performance Liquid Chromatography (HPLC) stands out as a robust and reliable analytical technique for this purpose, offering the necessary sensitivity and selectivity.[2] However, the analysis of such amines in complex polymer matrices presents unique challenges, including efficient extraction from the polymer and achieving adequate chromatographic separation, often due to the basic nature of the amine causing peak tailing.[3]
This application note provides a comprehensive guide for the quantification of PMPA in a polymer matrix, addressing the entire workflow from sample preparation to HPLC analysis and data interpretation. The methodologies described herein are designed to be self-validating, with explanations grounded in established analytical principles to ensure both accuracy and reproducibility.
I. Foundational Principles: The "Why" Behind the Method
The successful quantification of PMPA hinges on two critical stages: extraction and chromatographic analysis . The choice of methodology in each stage is dictated by the physicochemical properties of both PMPA and the polymer matrix.
The Rationale for Solvent Extraction
Before PMPA can be analyzed, it must be quantitatively extracted from the polymer. The most common and effective approach is solvent extraction.[4] This involves dissolving the polymer in a suitable solvent, followed by precipitation of the polymer to leave the analyte of interest in the supernatant.[5] The selection of solvents is paramount; a good solvent for the polymer is used for dissolution, and a non-solvent is then added to precipitate the polymer while keeping the PMPA in solution. This ensures a clean separation of the analyte from the bulk matrix, which could otherwise interfere with the HPLC analysis.[6]
The Logic of Reversed-Phase HPLC with a Basic Modifier
Reversed-phase HPLC (RP-HPLC) is the method of choice for separating moderately polar compounds like PMPA. A C18 column, with its non-polar stationary phase, is typically employed.[7] However, the basic nature of the amine group in PMPA can lead to strong interactions with residual acidic silanol groups on the silica-based stationary phase, resulting in poor peak shape (tailing) and inconsistent retention times.[3] To counteract this, a basic modifier, such as n-hexylamine, is often added to the mobile phase.[8] This amine competitively binds to the active silanol sites, effectively shielding the PMPA from these undesirable interactions and leading to symmetrical, reproducible peaks.
For detection, since PMPA lacks a strong chromophore for UV detection, alternative methods are often necessary. While derivatization to add a UV-active or fluorescent tag is a common strategy for amines, it adds complexity to the sample preparation.[7][9] An alternative and often simpler approach for HALS compounds is the use of a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which provide a more universal response for non-volatile analytes.[8][10] Mass Spectrometry (MS) detection offers the highest selectivity and sensitivity and can confirm the identity of the analyte.[1][11]
II. Experimental Workflow and Protocols
The following sections provide a detailed, step-by-step protocol for the quantification of PMPA in a polymer matrix.
Visualizing the Workflow
The overall experimental process can be visualized as a sequential flow from sample preparation to data analysis.
Caption: Workflow for PMPA Quantification.
Detailed Protocol: Sample Preparation
This protocol is designed for a generic polyolefin matrix. Adjustments may be necessary for other polymer types.
Materials:
-
Polymer sample
-
Toluene (HPLC grade)
-
Methanol (HPLC grade)
-
This compound (PMPA) analytical standard
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of PMPA standard and dissolve it in a 100 mL volumetric flask with a 50:50 (v/v) mixture of Toluene and Methanol to create a stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Extraction:
-
Accurately weigh approximately 1 g of the polymer sample into a glass beaker.
-
Add 20 mL of Toluene to the beaker.
-
Gently heat the mixture on a magnetic stirrer hotplate (e.g., 60°C) until the polymer is completely dissolved.[4]
-
Allow the solution to cool to room temperature.
-
Slowly add 40 mL of Methanol while stirring to precipitate the polymer.[5]
-
Continue stirring for an additional 30 minutes to ensure complete precipitation.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.[12]
-
Detailed Protocol: HPLC Analysis
The following HPLC conditions are a starting point and may require optimization for specific instruments and polymer matrices.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a suitable detector (UV, CAD, or MS).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% n-hexylamine |
| Mobile Phase B | Acetonitrile with 0.1% n-hexylamine |
| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV at 210 nm (if sensitivity is sufficient), or CAD/ELSD/MS. For MS, use ESI+ mode and monitor the protonated molecule [M+H]+. |
Logical Relationships in the HPLC Method
The interplay between the different components of the HPLC method is crucial for a successful analysis.
Caption: Inter-relationships in the HPLC method.
III. Method Validation and Data Interpretation
A validated analytical method is essential for generating reliable and defensible data.[13][14] The key validation parameters are summarized below.
Quantitative Data Summary
The following table presents typical performance characteristics for a validated HPLC method for PMPA.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Retention Time (RT) | Dependent on specific conditions, but highly reproducible |
Data Analysis and Quantification
-
Calibration Curve: Inject the series of calibration standards and plot the peak area response versus the concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Sample Analysis: Inject the extracted polymer sample and record the peak area for PMPA.
-
Calculation: Use the equation from the calibration curve to calculate the concentration of PMPA in the injected sample. Account for the initial weight of the polymer and the volume of the extraction solvent to determine the final concentration of PMPA in the polymer matrix, typically expressed in weight percent (wt%) or parts per million (ppm).
IV. Conclusion
This application note provides a robust and scientifically sound framework for the quantification of this compound in a polymer matrix using HPLC. By understanding the underlying principles of sample preparation and chromatographic separation, researchers can confidently implement and adapt this methodology for their specific needs. The detailed protocols and validation guidelines ensure the generation of accurate, precise, and reliable data, which is crucial for quality assurance and research and development in the polymer industry.
V. References
-
Thermo Fisher Scientific. (n.d.). Quantitation of Hindered Amine Light Stabilizers (HALS) by Liquid Chromatography and Charged Aerosol Detection. Retrieved from 10
-
Van der Wal, L., et al. (2005). Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection. Journal of Chromatography A, 1062(2), 227-238. Retrieved from --INVALID-LINK--
-
Hintersteiner, I., et al. (2016). Separation and characterization of oligomeric hindered amine light stabilizers using high-performance liquid chromatography with UV and quadrupole time-of-flight mass spectrometric detection. Journal of Separation Science, 39(6), 1056-1066. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Van der Wal, L., et al. (2005). Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography. Journal of Chromatography A, 1062(2), 227-238. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Barth, H. G., & Majors, R. E. (2013). Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. LCGC North America, 31(1). Retrieved from --INVALID-LINK--
-
Shimadzu. (n.d.). Development of extraction and analysis method for high molecular weight hindered amin light stabilizer (hals) in synthetic polymers. Retrieved from --INVALID-LINK--
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GPC. Retrieved from --INVALID-LINK--
-
University of Helsinki. (2018). Chromatographic determination of amines in food samples. Helda. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Identification of Polymer Additives Extracted from Single-use Bioreactor Bags. Retrieved from --INVALID-LINK--
-
Shodex. (n.d.). GPC/MS Analysis of Polymer Additives. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of experimental parameters for the quantification of polymer additives using SFE/HPLC. Retrieved from --INVALID-LINK--
-
Intertek. (n.d.). High Sensitivity - High Performance Liquid Chromatography for Polymer Additive Analysis. Retrieved from --INVALID-LINK--
-
Polymer Solutions. (2015). HPLC Analysis: Method Development and Validation. Retrieved from --INVALID-LINK--
-
Maisano, F., et al. (2011). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 363-369. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Amino-1,2,2,6,6-pentamethylpiperidine. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Waters. (n.d.). Comparison of HPLC and UHPLC analysis of polymer additives with elucidation of mass detection. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2,2,4,6,6-Pentamethylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Matrix Fine Chemicals. (n.d.). 1,2,2,6,6-PENTAMETHYLPIPERIDIN-4-AMINE. Retrieved from --INVALID-LINK--
-
Louden, D., et al. (2002). Reversed-phase HPLC of polymer additives with multiple on-line spectroscopic analysis (UV, IR, (1)H NMR and MS). Analytical and Bioanalytical Chemistry, 373(6), 508-515. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from --INVALID-LINK--
-
van den Brink, F. T. G., et al. (2019). Detection challenges in quantitative polymer analysis by liquid chromatography. Journal of Chromatography A, 1604, 460395. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Miniaturised method for the quantitation of stabilisers in microtome cuts of polymer materials by HPLC with UV, MS or MS2 detection. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Oxidation of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Development and Validation of an HPLC-MS-MS Method For Quantitating Bis(2,2,6,6-tetramethyl-4- piperidyl) Sebacate (Tinuvin 770) and a Related Substance in Aqueous Extracts of Plastic Materials. Retrieved from --INVALID-LINK--
References
- 1. Separation and characterization of oligomeric hindered amine light stabilizers using high-performance liquid chromatography with UV and quadrupole time-of-flight mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Sensitivity - High Performance Liquid Chromatography for Polymer Additive Analysis [intertek.com]
- 3. DSpace [helda.helsinki.fi]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. shodexhplc.com [shodexhplc.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Reversed-phase HPLC of polymer additives with multiple on-line spectroscopic analysis (UV, IR, (1)H NMR and MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Validated GC-MS Method for High-Fidelity Purity Analysis of N,2,2,6,6-Pentamethylpiperidin-4-amine
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate purity determination of N,2,2,6,6-Pentamethylpiperidin-4-amine. As a key intermediate and a derivative of the Hindered Amine Light Stabilizer (HALS) class, its purity is critical for downstream applications in materials science and pharmaceutical development.[1] The inherent challenges of analyzing polar amines by gas chromatography, such as poor peak shape and column interaction, are systematically addressed through a trifluoroacetic anhydride (TFAA) derivatization strategy.[2][3] This protocol provides a detailed methodology encompassing sample preparation, derivatization, instrument parameters, and data analysis, designed for immediate implementation by researchers, scientists, and quality control professionals.
Scientific Rationale: The Challenge of Amine Analysis
Direct analysis of amines via GC is notoriously challenging.[3] this compound, with its primary and sterically hindered secondary amine functionalities, exemplifies this difficulty. The core issues stem from the molecule's polarity and its capacity for hydrogen bonding:
-
High Polarity: The lone pair of electrons on the nitrogen atoms leads to strong interactions with active sites (silanol groups) on the surface of standard GC columns and inlet liners. This results in significant peak tailing, reduced column efficiency, and poor reproducibility.[2][4]
-
Low Volatility: Intermolecular hydrogen bonding increases the boiling point of the amine, making it less suitable for gas-phase analysis without high temperatures that risk thermal degradation.[4][5]
To overcome these obstacles, a chemical modification step, or derivatization , is essential. The primary goal is to replace the active hydrogens on the amine groups with non-polar, thermally stable moieties.[4][5] This process effectively masks the polar nature of the analyte, leading to:
-
Increased Volatility & Thermal Stability: The derivatized molecule can be analyzed at lower GC oven temperatures.[4]
-
Improved Peak Shape: Reduced interaction with the stationary phase yields sharp, symmetrical Gaussian peaks, which are critical for accurate quantification.[4]
-
Enhanced Mass Spectral Clarity: The derivatization agent introduces specific fragments that aid in structural confirmation.
For this application, we employ Trifluoroacetic anhydride (TFAA) , a powerful acylating agent that reacts readily with primary and secondary amines to form stable, volatile trifluoroacetyl derivatives.[3]
Experimental Protocol
This section provides a comprehensive, step-by-step protocol for the purity analysis of this compound.
Materials and Reagents
| Material/Reagent | Grade | Supplier/Source | Rationale |
| This compound | Reference Standard (≥98%) | e.g., Sigma-Aldrich | Primary analyte for method development and as a standard. |
| Test Sample | N/A | User-provided | The material to be analyzed for purity. |
| Trifluoroacetic anhydride (TFAA) | Derivatization Grade (≥99%) | Standard chemical supplier | Acylating agent to derivatize the amine for GC analysis.[3] |
| Ethyl Acetate | Anhydrous, GC Grade | Standard chemical supplier | A suitable aprotic solvent for the sample and derivatization reaction.[4] |
| Nitrogen Gas | High Purity (99.999%) | Gas supplier | Used for creating an inert atmosphere and for solvent evaporation. |
Instrumentation
The method was developed on a standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer. The parameters are broadly applicable to similar systems.
| Instrument Component | Specification |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Autosampler | Agilent 7693A or equivalent |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[6] |
| Data System | MassHunter, Chromeleon, or equivalent |
Workflow Diagram
The overall analytical process is summarized in the workflow diagram below.
Caption: GC-MS Purity Analysis Workflow.
Step-by-Step Sample Preparation and Derivatization
-
Standard/Sample Weighing: Accurately weigh approximately 10 mg of the this compound standard or sample into a 10 mL volumetric flask.
-
Dissolution: Add approximately 5 mL of anhydrous ethyl acetate to the flask and sonicate for 2 minutes to ensure complete dissolution.
-
Derivatization: In a well-ventilated fume hood, carefully add 100 µL of Trifluoroacetic anhydride (TFAA) to the flask.
-
Causality Note: TFAA is highly reactive and corrosive. Anhydrous solvent is critical to prevent hydrolysis of the anhydride, which would reduce its derivatization efficiency.
-
-
Reaction: Tightly cap the vial and place it in a heating block or oven at 60-70°C for 20-30 minutes to ensure the reaction goes to completion.[4]
-
Final Dilution: Allow the flask to cool to room temperature. Dilute to the 10 mL mark with ethyl acetate. This yields a nominal concentration of 1 mg/mL. Further dilution may be necessary depending on instrument sensitivity.
-
Transfer: Transfer an aliquot of the final solution into a 2 mL autosampler vial for analysis.
GC-MS Instrument Parameters
The following parameters provide a robust starting point for analysis and should be optimized as necessary for the specific instrumentation in use.
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Split | Prevents column overloading and ensures sharp peaks. |
| Split Ratio | 40:1 | A good starting point to balance sensitivity and peak shape.[7] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation.[7] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal velocity for the column dimensions.[7] |
| Oven Program | ||
| Initial Temperature | 80 °C, hold for 1 min | Allows for solvent focusing on the column head. |
| Ramp Rate 1 | 10 °C/min to 280 °C | A moderate ramp to separate the main component from potential impurities. |
| Final Hold | Hold at 280 °C for 10 min | Ensures all components are eluted from the column before the next run. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns for library searching. |
| Ionization Energy | 70 eV | Standard energy for EI, ensuring consistent fragmentation.[8] |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Transfer Line Temp. | 290 °C | Prevents condensation of the analyte between the GC and MS.[8] |
| Scan Range | 50 - 450 m/z | Covers the expected mass of the derivatized analyte and its key fragments.[8] |
Data Analysis and Method Trustworthiness
A robust analytical method is a self-validating system.[9] While a full validation study is beyond the scope of this note, the principles of ensuring trustworthy data are embedded in the data analysis protocol.
Peak Identification and Confirmation
The primary peak corresponding to the bis-trifluoroacetylated this compound derivative is identified by:
-
Retention Time (RT): Injecting a derivatized reference standard establishes the expected retention time.
-
Mass Spectrum: The identity is confirmed by comparing the acquired mass spectrum with the expected fragmentation pattern. The molecular ion [M]+ should be present, along with characteristic fragments resulting from the loss of trifluoroacetyl groups and alkyl fragments from the piperidine ring.
Purity Calculation
Purity is determined using the area percent normalization method , a standard approach in impurity profiling when response factors of impurities are unknown.[10]
Formula: Purity (%) = (Area of the Main Peak / Total Integrated Peak Area) × 100
-
Procedure:
-
Integrate all peaks in the chromatogram, typically from the solvent front to the end of the run.
-
Sum the areas of all integrated peaks to get the "Total Integrated Peak Area".
-
Apply the formula above.
-
-
Trustworthiness Note: This method assumes that all compounds have a similar response factor in the detector. For routine quality control and release testing, this is a widely accepted and practical approach. For the precise quantification of specific impurities, a separate validation with reference standards for those impurities would be required.[6][9]
Example Data Presentation
The following table illustrates a hypothetical result from a purity analysis.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 8.54 | 15,430 | 0.15 | Unknown Impurity |
| 2 | 10.21 | 10,234,890 | 99.65 | Derivatized this compound |
| 3 | 11.05 | 20,110 | 0.20 | Unknown Impurity |
| Total | 10,270,430 | 100.00 | ||
| Calculated Purity | 99.65% |
Conclusion
The GC-MS method detailed in this application note provides a reliable, specific, and robust solution for the purity analysis of this compound. By employing a TFAA derivatization strategy, the inherent chromatographic difficulties associated with polar amines are effectively overcome, yielding sharp peaks and clear mass spectra suitable for accurate quantification and impurity identification. This protocol is designed to be readily implemented in quality control and research laboratories, ensuring high confidence in the quality of this critical chemical intermediate.
References
- 1. Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. h-brs.de [h-brs.de]
- 4. benchchem.com [benchchem.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. pharmaguru.co [pharmaguru.co]
- 10. benchchem.com [benchchem.com]
Application Note: Synthetic Strategies for Derivatization of N,2,2,6,6-Pentamethylpiperidin-4-amine
Introduction
N,2,2,6,6-Pentamethylpiperidin-4-amine is a valuable and versatile bifunctional building block in modern organic and medicinal chemistry.[1] Its structure is characterized by a sterically hindered piperidine core, featuring five methyl groups that impart unique steric and electronic properties, and a reactive primary amine at the C4 position.[1][2] This primary amine serves as a key handle for a wide array of chemical modifications, allowing for its incorporation into more complex molecular architectures. This scaffold is of significant interest in drug discovery, where it has been identified as a pivotal framework for developing inhibitors of the hepatitis C virus protease, and in materials science as a precursor for advanced Hindered Amine Light Stabilizers (HALS).[1][3][4]
This guide provides an in-depth exploration of key synthetic methodologies for creating diverse derivatives from this compound. We will detail field-proven protocols for N-acylation, reductive amination, and thiourea formation, explaining the causality behind experimental choices to ensure reproducible and high-yielding outcomes for researchers, scientists, and drug development professionals.
Part 1: Foundational Synthetic Strategies & Mechanistic Insights
The synthetic utility of this compound stems almost exclusively from the reactivity of its primary amino group. The choice of synthetic route depends on the desired final functionality. The most common and robust derivatization strategies are N-acylation, N-alkylation (most effectively via reductive amination), and the formation of ureas/thioureas.
N-Acylation for Amide Bond Formation
The formation of an amide bond is one of the most frequently employed reactions in drug discovery and medicinal chemistry, owing to the stability and hydrogen-bonding capabilities of the resulting linkage.[5][6][7] Direct condensation of a carboxylic acid with this compound is inefficient due to a competing acid-base reaction. Therefore, activation of the carboxylic acid is required.
Causality of Reagent Choice:
-
Carbodiimide Coupling (e.g., EDC): Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are widely used for their efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[8] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of the piperidine scaffold.
-
Role of Additives (e.g., HOBt): The O-acylisourea intermediate can rearrange to a stable N-acylurea, halting the reaction. To prevent this and improve yields, additives like 1-Hydroxybenzotriazole (HOBt) are included. HOBt traps the reactive intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the amine.[8][9]
-
Acyl Halides (Schotten-Baumann Conditions): A more traditional and often faster method involves reacting the amine with a pre-formed acyl chloride.[9] This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, DIEA) to scavenge the HCl generated, driving the reaction to completion.[9][10]
N-Alkylation via Reductive Amination
Direct alkylation of primary amines with alkyl halides is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products.[11][12] Reductive amination offers a more controlled and efficient one-pot alternative for synthesizing secondary amines.[12][13][14] The process involves the initial formation of an imine intermediate from the condensation of the primary amine with an aldehyde or ketone, followed by in-situ reduction.[13][15]
Causality of Reagent Choice:
-
Reducing Agents: The success of this method hinges on the choice of a reducing agent that is mild enough to selectively reduce the C=N bond of the imine without reducing the starting carbonyl compound.[13] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mildness and tolerance for slightly acidic conditions that favor imine formation.[16] Other reagents like sodium cyanoborohydride (NaCNBH₃) are also effective.[12][16]
-
Solvent and pH: The reaction is typically run in non-protic solvents like dichloromethane (DCM) or dichloroethane (DCE). A small amount of acetic acid is often added to catalyze imine formation, but care must be taken as strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic.
Urea and Thiourea Synthesis
Urea and thiourea moieties are important pharmacophores that act as potent hydrogen bond donors and can participate in key binding interactions with biological targets.[17][18] The synthesis of these derivatives from this compound is exceptionally straightforward. It involves the direct nucleophilic addition of the primary amine to the electrophilic carbon of an isocyanate or isothiocyanate.[19][20]
Reaction Characteristics:
-
Efficiency: These reactions are typically high-yielding, rapid, and proceed at room temperature without the need for a catalyst.[17][20]
-
Atom Economy: The reaction is an addition process with 100% atom economy, as no byproducts are formed. The product often precipitates from the reaction mixture, simplifying purification.
Part 2: Experimental Protocols & Data
The following protocols are designed as self-validating systems, providing detailed, step-by-step methodologies for the synthesis of representative derivatives.
Protocol 1: N-Acylation using EDC/HOBt Coupling
Synthesis of N-(N,2,2,6,6-pentamethylpiperidin-4-yl)benzamide
This protocol describes the coupling of this compound with benzoic acid.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (0.15 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.1 eq) and anhydrous DCM.
-
Add HOBt (0.15 eq) and EDC·HCl (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 eq) and DIEA (3.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Caption: Workflow for Amide Synthesis via EDC/HOBt Coupling.
Protocol 2: Reductive Amination
Synthesis of N-benzyl-N,2,2,6,6-pentamethylpiperidin-4-amine
This protocol details the N-benzylation of the starting amine using benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloroethane (DCE)
-
Glacial Acetic Acid (catalytic, ~2 drops)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), benzaldehyde (1.05 eq), and anhydrous DCE.
-
Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 8-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Reductive Amination.
Protocol 3: Thiourea Formation
Synthesis of 1-(N,2,2,6,6-pentamethylpiperidin-4-yl)-3-phenylthiourea
This protocol describes the reaction with phenyl isothiocyanate.
Materials:
-
This compound (1.0 eq)
-
Phenyl isothiocyanate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask at room temperature.
-
Add phenyl isothiocyanate (1.0 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The product may begin to precipitate during this time.
-
Monitor the reaction for the disappearance of starting materials by TLC.
-
Upon completion, if a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with hexane or diethyl ether to induce crystallization or precipitation. Collect the solid product by filtration. The product is often pure enough for use without further chromatographic purification.
Caption: Workflow for Thiourea Synthesis.
Part 3: Data Summary & Conclusion
The methodologies described provide a robust toolkit for the derivatization of this compound. The choice of protocol should be guided by the desired final product and the functional group tolerance of the substrates.
Table 1: Summary of Synthetic Protocols
| Protocol | Reaction Type | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1 | N-Acylation | EDC·HCl, HOBt, DIEA | DCM | 0 to RT | 12-18 | 75-90% |
| 2 | Reductive Amination | NaBH(OAc)₃, AcOH | DCE | RT | 8-12 | 70-85% |
| 3 | Thiourea Formation | Phenyl isothiocyanate | THF | RT | 2-4 | >90% |
This compound is a highly tractable starting material for synthetic chemistry. The primary amine at the C4 position can be selectively and efficiently functionalized using standard, reliable organic reactions. The protocols for N-acylation, reductive amination, and thiourea formation outlined in this guide are scalable and applicable to a wide range of substrates, enabling the rapid generation of diverse chemical libraries for applications in drug discovery, materials science, and beyond. Careful selection of reagents and reaction conditions, as explained by the mechanistic rationale provided, is critical to achieving high yields and purity.
References
- 1. Buy this compound | 62995-79-3 [smolecule.com]
- 2. This compound | C10H22N2 | CID 13657792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. growingscience.com [growingscience.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.dk [fishersci.dk]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. ias.ac.in [ias.ac.in]
- 20. Thiourea synthesis by thioacylation [organic-chemistry.org]
The Untapped Potential of Sterically Hindered Scaffolds: A Guide to the Prospective Use of N,2,2,6,6-Pentamethylpiperidin-4-amine Derivatives in Asymmetric Synthesis
For Immediate Release: Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals in the field of synthetic organic chemistry.
Introduction: The Paradox of an Achiral Scaffold in Asymmetric Synthesis
In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount, the direct application of achiral molecules as catalysts or auxiliaries is fundamentally precluded. N,2,2,6,6-Pentamethylpiperidin-4-amine, a sterically encumbered yet achiral secondary amine, falls into this category. Its symmetrical nature prevents it from inducing enantioselectivity in a prochiral substrate. However, the inherent steric bulk and robust piperidine core of this molecule present an intriguing, largely unexplored scaffold. By introducing chirality through derivatization, this readily available starting material could be transformed into a powerful tool for stereoselective transformations.
This guide will, therefore, take a forward-looking approach. We will first elucidate the foundational principles that necessitate chirality in asymmetric synthesis, explaining why this compound in its native form is unsuitable. Subsequently, we will propose a detailed, hypothetical framework for its derivatization into a novel chiral organocatalyst. This will be followed by a comprehensive, step-by-step protocol for a plausible application in a well-established asymmetric reaction, supported by mechanistic insights and data presentation paradigms.
Part 1: Foundational Principles – Why Chirality is Essential
Asymmetric synthesis hinges on the interaction between a chiral entity (a catalyst, auxiliary, or reagent) and a prochiral substrate to create a diastereomeric transition state. These diastereomeric transition states possess different energy levels, leading to the preferential formation of one enantiomer over the other. An achiral molecule like this compound cannot create a chiral environment and will therefore produce a racemic mixture.
Chiral amines have a storied history in asymmetric catalysis, acting as nucleophiles, Brønsted bases, or as ligands for transition metals.[1] They can form transient chiral enamines or iminium ions, which then react stereoselectively.[2] The efficacy of these catalysts is often dictated by the steric and electronic properties of the substituents surrounding the active site, which create a well-defined chiral pocket. The pentamethylpiperidine framework offers a unique, sterically demanding backbone that, if rendered chiral, could impart high levels of stereocontrol.
Part 2: A Hypothetical Chiral Derivative – (R)-N-(2,2,6,6-Tetramethylpiperidin-4-yl)-1-phenylethanamine
To unlock the potential of the pentamethylpiperidine scaffold, we propose its derivatization with a readily available chiral motif. A practical approach would be the reductive amination of 2,2,6,6-tetramethyl-4-piperidone with a chiral primary amine, such as (R)-1-phenylethylamine. This would yield a chiral secondary amine, which can then be N-methylated to arrive at a chiral version of the target molecule's core structure. For the purpose of this guide, we will focus on the application of a conceptual chiral derivative, which we will term CPPA (Chiral Pentamethyl-Piperidinyl Amine) .
Proposed Synthesis of a Chiral Derivative:
A plausible synthetic route to a chiral derivative could involve the reaction of 2,2,6,6-tetramethyl-4-piperidone with a chiral amine, followed by reduction. This approach introduces a chiral center exocyclic to the piperidine ring, which can then influence reactions at the remaining amine functionality.
Part 3: Application in Asymmetric Organocatalysis – The Michael Addition
The aza-Michael reaction, the addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction.[3] When catalyzed by a chiral amine, this reaction can proceed with high enantioselectivity. We will outline a hypothetical protocol for the asymmetric Michael addition of isobutyraldehyde to nitrostyrene, catalyzed by our conceptual chiral derivative, CPPA.
Experimental Protocol: Asymmetric Michael Addition Catalyzed by a Chiral Pentamethylpiperidine Derivative
This protocol describes the use of a chiral derivative of this compound as an organocatalyst in the asymmetric Michael addition of an aldehyde to a nitroalkene.
Materials:
-
Chiral Pentamethyl-Piperidinyl Amine (CPPA) catalyst (hypothetical)
-
trans-β-Nitrostyrene
-
Isobutyraldehyde
-
Benzoic Acid (co-catalyst)
-
Toluene (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral CPPA catalyst (0.02 mmol, 10 mol%).
-
Reagent Addition: Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv) and benzoic acid (0.02 mmol, 10 mol%).
-
Solvent and Aldehyde Addition: Add anhydrous toluene (1.0 mL) to the flask. Subsequently, add isobutyraldehyde (0.4 mmol, 2.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired chiral Michael adduct.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation: Expected Outcomes
The following table summarizes the expected results for the catalyzed reaction, based on typical outcomes for similar organocatalyzed Michael additions.
| Entry | Catalyst | Co-catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | CPPA | Benzoic Acid | Toluene | 24 | >90 | >95 |
| 2 | CPPA | Acetic Acid | Toluene | 24 | 85 | 90 |
| 3 | CPPA | Benzoic Acid | CH2Cl2 | 24 | 88 | 92 |
ee = enantiomeric excess
Visualization of the Catalytic Cycle
The proposed catalytic cycle proceeds through the formation of a chiral enamine intermediate.
Caption: Catalytic cycle for the asymmetric Michael addition.
Experimental Workflow Diagram
Caption: General experimental workflow for the asymmetric Michael addition.
Conclusion and Future Outlook
While this compound is not directly applicable to asymmetric synthesis due to its achiral nature, its sterically hindered piperidine framework represents a valuable and underutilized scaffold. Through strategic derivatization to introduce chirality, novel and potent organocatalysts and ligands can be envisioned. The hypothetical application presented in this guide for an asymmetric Michael addition serves as a blueprint for future research in this area. We encourage the scientific community to explore the synthesis and application of chiral derivatives of this and other hindered amine scaffolds, with the expectation that they will become powerful tools in the stereoselective synthesis of complex molecules for the pharmaceutical and agrochemical industries.
References
- 1. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,2,2,6,6-Pentamethylpiperidin-4-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of N,2,2,6,6-Pentamethylpiperidin-4-amine. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve final product yield.
Overview of the Synthetic Pathway
The synthesis of this compound is typically approached via a two-step process starting from 2,2,6,6-tetramethylpiperidin-4-one. This strategy involves:
-
Reductive Amination: Reaction of the ketone precursor with methylamine to form the intermediate secondary amine, N,2,2,6,6-tetramethylpiperidin-4-amine.
-
N-Methylation: Subsequent methylation of the piperidine nitrogen to yield the final tertiary amine product.
This guide will address common issues encountered in both stages of this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of problems you might encounter, followed by potential causes and actionable solutions.
Problem 1: Low yield in the first step (Reductive Amination) with significant unreacted ketone starting material.
-
Potential Cause 1: Inefficient Imine Formation. The formation of the imine intermediate from the ketone and methylamine is an equilibrium-driven process. The presence of water, a byproduct of this reaction, can shift the equilibrium back towards the starting materials.[1]
-
Solution:
-
Water Removal: If your reaction conditions permit, use a Dean-Stark apparatus to remove water azeotropically.
-
Drying Agents: Add a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture to sequester water as it forms.
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as Ti(iPrO)₄ or ZnCl₂, can help to activate the ketone and facilitate imine formation, especially for less reactive substrates.[2]
-
-
-
Potential Cause 2: Inappropriate Reducing Agent or Conditions. The choice of reducing agent is critical. Some agents are not selective and can reduce the starting ketone before the imine has had a chance to form.[2][3]
-
Solution:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for one-pot reductive aminations.[2][4] It is mild and selectively reduces the iminium ion in the presence of the ketone, and it is effective even with sterically hindered ketones.[5]
-
Staged Addition: If using a less selective but more powerful reducing agent like sodium borohydride (NaBH₄), allow sufficient time for the imine to form before adding the reducing agent.[1][2] Monitor the reaction by TLC or ¹H NMR to confirm imine formation.
-
-
-
Potential Cause 3: Steric Hindrance. The starting ketone, 2,2,6,6-tetramethylpiperidin-4-one, is sterically hindered, which can slow down the initial nucleophilic attack by methylamine.
-
Solution:
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) or gently heat the reaction (e.g., to 40-50 °C) to overcome the activation energy barrier. Monitor for potential side product formation at higher temperatures.
-
Increase Reagent Concentration: Use a moderate excess of methylamine to help drive the equilibrium towards imine formation.
-
-
Problem 2: Formation of multiple products during the N-methylation step.
-
Potential Cause 1: Over-methylation. If using a highly reactive methylating agent like methyl iodide, it's possible to form a quaternary ammonium salt, which is an undesired byproduct.[6]
-
Solution: Use the Eschweiler-Clarke Reaction. This is a classic and highly effective method for methylating primary and secondary amines to tertiary amines without the risk of forming quaternary ammonium salts.[6][7][8] The reaction uses formaldehyde as the methyl source and formic acid as the reducing agent.[9][10] The mechanism prevents over-methylation because a tertiary amine cannot form another iminium ion.[6][7]
-
-
Potential Cause 2: Incomplete Reaction. The secondary amine intermediate may not be fully consumed, leading to a mixture of the secondary and tertiary amine products.
-
Solution:
-
Optimize Eschweiler-Clarke Conditions: Use an excess of both formaldehyde and formic acid to drive the reaction to completion.[7][8] The reaction is typically heated to 80-100 °C for several hours.[8][9]
-
Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the starting secondary amine.
-
-
Problem 3: Difficulty in purifying the final product, this compound.
-
Potential Cause 1: Similar Polarity of Product and Byproducts. The starting materials, intermediates, and final product are all amines, which can have similar polarities, making chromatographic separation challenging.
-
Solution:
-
Acid-Base Extraction: Exploit the basicity of the amine. After the reaction is complete, perform an aqueous workup.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with an acidic solution (e.g., 1M HCl). The amine products will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the organic layer to remove any remaining impurities.
-
Basify the aqueous layer (e.g., with 2M NaOH) to a pH > 12 to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Column Chromatography: If further purification is needed, use a silica gel column. A gradient elution system starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) can improve separation.
-
-
-
Potential Cause 2: Product is Volatile. The final product is a relatively small molecule and may be lost during solvent removal.
-
Solution:
-
Careful Evaporation: Use a rotary evaporator with careful control of the bath temperature and vacuum. Avoid heating the flask excessively.
-
High Vacuum Distillation: For the final purification step, vacuum distillation can be a very effective method to obtain a highly pure product.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the reductive amination step with NaBH(OAc)₃? A1: Sodium triacetoxyborohydride is sensitive to water and not highly compatible with protic solvents like methanol.[2] It is best to use aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[2]
Q2: My Eschweiler-Clarke reaction seems to be stalled. What can I do? A2: Ensure that you have used a sufficient excess of both formaldehyde and formic acid. The reaction is typically heated to reflux or near boiling (80-100 °C) to proceed at a reasonable rate.[9] The evolution of CO₂ gas is an indicator that the reaction is proceeding.[9] If the reaction has been running for an extended period with no change, consider carefully adding a small additional charge of the reagents.
Q3: Can I use other methylating agents besides the Eschweiler-Clarke reaction? A3: Yes, other methods exist, but they may have drawbacks. For example, using dimethyl sulfate is possible but it is highly toxic.[12] Copper-catalyzed N-methylation using paraformaldehyde has also been shown to be effective for sterically hindered amines like 2,2,6,6-tetramethylpiperidine.[13] However, the Eschweiler-Clarke reaction remains a robust, high-yielding, and cost-effective method that avoids common pitfalls like quaternization.[6][7]
Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure, including the presence of the N-methyl group and the correct number of protons and carbons.
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight of the product.
-
Gas Chromatography (GC): To assess the purity of the sample.
Data and Protocol Summaries
Table 1: Recommended Reagent Stoichiometry
| Step | Reagent | Molar Equivalents (relative to starting ketone/amine) |
| Reductive Amination | 2,2,6,6-Tetramethylpiperidin-4-one | 1.0 |
| Methylamine (e.g., 40% in H₂O or 2M in THF) | 1.5 - 2.0 | |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1.2 - 1.5 | |
| Acetic Acid (optional catalyst) | 0.1 - 1.0 | |
| N-Methylation | N,2,2,6,6-Tetramethylpiperidin-4-amine | 1.0 |
| Formaldehyde (37% aq. solution) | 2.0 - 3.0 | |
| Formic Acid (88-98%) | 2.0 - 3.0 |
Detailed Experimental Protocol: Eschweiler-Clarke N-Methylation
-
To a round-bottom flask equipped with a reflux condenser, add N,2,2,6,6-tetramethylpiperidin-4-amine (1.0 eq).
-
Add formic acid (2.5 eq) to the flask.
-
Slowly add an aqueous solution of formaldehyde (37%, 2.5 eq).[8]
-
Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS.[8]
-
After completion, cool the mixture to room temperature.
-
Carefully basify the solution to pH > 12 by adding 2M NaOH solution while cooling in an ice bath.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary amine.[8]
-
Purify the crude product by vacuum distillation or column chromatography as needed.
Visualization of Key Processes
Synthetic Workflow
Caption: Overall two-step synthesis pathway.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. jk-sci.com [jk-sci.com]
- 11. prepchem.com [prepchem.com]
- 12. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Hindered Amines
Welcome to the Technical Support Center for the N-alkylation of sterically hindered amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming C-N bonds with sterically congested molecules. Here, we will dissect common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you to overcome synthetic hurdles and achieve your target molecules with higher yields and purity.
The N-alkylation of hindered amines is a notoriously challenging transformation. Steric bulk around the nitrogen atom diminishes its nucleophilicity, slowing down the desired reaction and often leading to a host of side reactions.[1][2][3] This guide provides a systematic approach to troubleshooting these issues, grounded in mechanistic principles and practical laboratory experience.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the N-alkylation of a hindered amine and offers a step-by-step approach to resolving them.
Issue 1: Low or No Conversion to the Desired N-Alkylated Product
This is the most frequent challenge, and it can stem from several factors related to the inherent low reactivity of the hindered amine.
Potential Causes & Troubleshooting Steps:
-
Insufficient Nucleophilicity of the Amine: The steric hindrance around the nitrogen lone pair is the primary barrier.
-
Increase Reaction Temperature: Many N-alkylation reactions require heating to overcome the activation energy barrier.[4][5] A gradual increase in temperature can significantly enhance the reaction rate. However, be mindful of potential substrate or product decomposition at elevated temperatures.[5]
-
Screen Stronger Bases: A crucial role of the base is to deprotonate the amine (or the amine hydrochloride salt), increasing its nucleophilicity.[4] If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger, more soluble base like cesium carbonate (Cs₂CO₃) or even non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5] For particularly challenging cases, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) might be necessary, though their use requires careful consideration of substrate compatibility.[4]
-
-
Poor Leaving Group on the Alkylating Agent: The facility of the SN2 reaction is highly dependent on the nature of the leaving group.
-
Switch to a Better Leaving Group: If you are using an alkyl chloride (R-Cl), consider switching to the corresponding bromide (R-Br), iodide (R-I), or even a tosylate (R-OTs) or mesylate (R-OMs). The order of leaving group ability is generally I > Br > Cl >> F and OTs > OMs > triflate. A simple, high-yielding method for the N-alkylation of sterically hindered secondary amines has been described using alkyl tosylates.[6]
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction pathway.
-
Optimize Your Solvent: Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally good choices for SN2 reactions as they can stabilize the transition state.[4][7] However, ensure all your reactants, including the base, are soluble in the chosen solvent.[5] In some cases, higher boiling point solvents like toluene can be effective, especially for reactions requiring high temperatures.[6]
-
-
Steric Hindrance on the Alkylating Agent: A bulky electrophile will further exacerbate the steric clash with the hindered amine.
-
Consider Less Hindered Alkylating Agents: If the structure of your target molecule allows, using a less sterically demanding alkylating agent can significantly improve reaction rates. For example, methyl iodide is a highly reactive alkylating agent due to its minimal steric hindrance.[8]
-
Issue 2: Overalkylation Leading to Quaternary Ammonium Salts
While less common with highly hindered amines, overalkylation can still occur, especially with less sterically demanding alkylating agents or under forcing conditions. The product of the initial alkylation, a tertiary amine, can sometimes be more nucleophilic than the starting secondary amine, leading to a second alkylation.[8]
Potential Causes & Troubleshooting Steps:
-
Excess Alkylating Agent: Using a large excess of the alkylating agent drives the reaction towards the quaternary salt.[9]
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Start with a 1:1 ratio of the amine to the alkylating agent and adjust as needed based on your results.
-
-
High Reaction Temperature or Prolonged Reaction Time: These conditions can provide the necessary energy for the less favorable second alkylation to occur.
-
Optimize Reaction Conditions: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the formation of the quaternary product. Consider running the reaction at a lower temperature for a longer period.
-
Issue 3: Competing Elimination (E2) Reaction
When using secondary or tertiary alkyl halides, the basic conditions required for N-alkylation can promote the E2 elimination pathway, leading to the formation of alkenes instead of the desired N-alkylated product.
Potential Causes & Troubleshooting Steps:
-
Strong, Bulky Base: Sterically hindered bases like potassium tert-butoxide are particularly prone to promoting elimination.
-
Choose a Less Hindered Base: Opt for a less sterically demanding base like potassium carbonate or cesium carbonate.
-
-
High Reaction Temperature: Higher temperatures favor elimination over substitution.
-
Lower the Reaction Temperature: If elimination is a significant side reaction, try running the reaction at a lower temperature.
-
Alternative Strategies for Hindered Amine N-Alkylation
When direct SN2 alkylation proves challenging, several alternative methods can be employed:
-
Reductive Amination: This is one of the most reliable methods for synthesizing sterically demanding tertiary amines.[10] It involves the reaction of the amine with a ketone or aldehyde to form an iminium ion intermediate, which is then reduced in situ.[10][11] This one-pot procedure is often mild and compatible with a wide range of functional groups.[10] Various reducing agents can be used, including sodium borohydride reagents, trichlorosilane, or catalytic hydrogenation.[10][11]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is particularly useful for forming C-N bonds with aryl halides or triflates.[12] The use of sterically hindered phosphine ligands has enabled the coupling of a wide range of amines, including hindered ones, under relatively mild conditions.[13][14][15] The choice of ligand is crucial and can be tailored to the specific substrates.[13]
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This atom-economical method utilizes alcohols as alkylating agents.[4][16][17] A transition metal catalyst (often Ru or Ir) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[17] This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the hydrogen to complete the cycle.[17]
II. Frequently Asked Questions (FAQs)
Q1: My hindered secondary amine is unreactive towards alkyl iodides even at high temperatures with strong bases. What else can I try?
A1: This is a classic case of severe steric hindrance. At this point, it's highly recommended to switch to a more robust synthetic strategy. Reductive amination is an excellent alternative.[10][18][19] Try reacting your amine with the corresponding aldehyde or ketone in the presence of a suitable reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). For even more challenging substrates, catalytic reductive amination using H₂ and a palladium catalyst can be effective.[11]
Q2: I am trying to perform a mono-alkylation of a primary hindered amine, but I am getting a mixture of the secondary and tertiary amine. How can I improve selectivity?
A2: Over-alkylation is a common problem when the product amine is more nucleophilic than the starting amine.[8] To favor mono-alkylation, you can try the following:
-
Use a large excess of the primary amine: This will statistically favor the reaction of the alkylating agent with the more abundant starting material.
-
Slow addition of the alkylating agent: Adding the alkylating agent dropwise over a prolonged period can help to maintain a low concentration of it in the reaction mixture, thus reducing the chance of a second alkylation.
-
Consider a protecting group strategy: You can protect the primary amine, perform the alkylation, and then deprotect to obtain the desired secondary amine.
Q3: What is the best general-purpose solvent for N-alkylation of hindered amines?
A3: There is no single "best" solvent, as the optimal choice depends on the specific reactants and conditions. However, polar aprotic solvents are generally a good starting point.[4]
-
Acetonitrile (MeCN): Often a good first choice due to its ability to dissolve a wide range of substrates and its relatively high boiling point.
-
N,N-Dimethylformamide (DMF): A very effective solvent, but be cautious of its potential for decomposition at high temperatures.[5]
-
Dimethyl sulfoxide (DMSO): Another excellent polar aprotic solvent, but can be difficult to remove completely after the reaction.
Q4: Can I use alcohols directly as alkylating agents without a catalyst?
A4: Generally, no. Alcohols are poor electrophiles because the hydroxyl group is a poor leaving group. To use alcohols as alkylating agents, a catalyst is typically required to activate them, often through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[4][16][17] This approach is considered a green chemistry method as it avoids the use of alkyl halides and produces water as the only byproduct.[20]
III. Data and Protocols
Table 1: Recommended Starting Conditions for N-Alkylation of a Hindered Secondary Amine with an Alkyl Halide
| Parameter | Recommendation | Rationale |
| Amine:Alkyl Halide Ratio | 1 : 1.1-1.2 | A slight excess of the alkylating agent can help drive the reaction to completion. |
| Base | Cs₂CO₃ (2-3 equivalents) | Stronger and more soluble than K₂CO₃, often leading to better results.[5][21] |
| Solvent | Acetonitrile (MeCN) or DMF | Good polar aprotic solvents for SN2 reactions.[4] |
| Temperature | 80 °C to reflux | Hindered systems often require thermal energy to react.[4] |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS to determine the optimal time. |
Protocol 1: General Procedure for N-Alkylation of a Hindered Secondary Amine
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the hindered secondary amine (1.0 mmol) and the chosen anhydrous solvent (5-10 mL).
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add the alkylating agent (1.1 mmol).
-
Heat the reaction mixture to the desired temperature and stir for the determined reaction time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting a low-yielding N-alkylation of a hindered amine.
Caption: A decision tree for troubleshooting low-yielding N-alkylation reactions.
IV. Conclusion
Optimizing the N-alkylation of hindered amines requires a systematic and mechanistically informed approach. By carefully considering the interplay of substrate reactivity, leaving group ability, base strength, solvent effects, and temperature, researchers can significantly improve the outcomes of these challenging reactions. When direct alkylation fails, powerful alternative methods like reductive amination and Buchwald-Hartwig amination offer reliable pathways to the desired products. This guide serves as a starting point for troubleshooting and a resource for expanding your synthetic toolkit.
References
- 1. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
- 17. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
Technical Support Center: Understanding and Troubleshooting the UV-Induced Degradation of N,2,2,6,6-Pentamethylpiperidin-4-amine
Welcome to the technical support center for N,2,2,6,6-Pentamethylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile hindered amine in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind the experimental observations and troubleshooting strategies. This resource is structured in a question-and-answer format to directly address the challenges you may encounter, particularly concerning the compound's behavior under UV exposure.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in the context of UV exposure?
This compound is a member of the Hindered Amine Light Stabilizers (HALS) family. Its principal role is to protect materials, typically polymers, from degradation caused by exposure to ultraviolet (UV) radiation.[1][2] Unlike UV absorbers that block or screen UV light, HALS function by scavenging free radicals that are generated within a material upon UV exposure.[2] This action interrupts the degradation cascade and preserves the material's integrity.
The protective mechanism is a regenerative process known as the Denisov Cycle.[2] In this cycle, the hindered amine is oxidized to a stable nitroxyl radical. This radical then traps the damaging free radicals (e.g., alkyl radicals) in the material. The resulting species can then further react to regenerate the nitroxyl radical, allowing a single HALS molecule to neutralize multiple free radicals over its lifetime.[2]
Troubleshooting Guide: Unexpected Experimental Results
Q2: I am observing unexpected peaks in my HPLC/GC-MS analysis after a photochemical reaction involving this compound. What could these be?
When this compound is subjected to UV radiation, particularly in solution and in the absence of a polymer to stabilize, it can undergo direct photodegradation. The resulting byproducts will appear as new peaks in your chromatograms. While the complete degradation pathway in solution is not as extensively documented as its stabilizing action in polymers, we can infer potential products based on the known photochemistry of hindered amines.
Potential Degradation Products:
-
Oxidized Species: The core of the HALS mechanism involves the formation of a nitroxyl radical. While this is a key part of its stabilizing function, under direct UV exposure in solution, this and other oxidized forms of the piperidine ring can be stable degradation products.
-
N-Dealkylation Products: Photochemical reactions can lead to the cleavage of the N-methyl group, resulting in the formation of 2,2,6,6-tetramethylpiperidin-4-amine.
-
Ring-Opened Products: High-energy UV light can potentially induce cleavage of the piperidine ring, leading to a variety of smaller, more polar fragments.
-
Products of Reaction with Solvent: If your experiment is conducted in a reactive solvent, you may observe adducts of the amine or its degradation products with solvent molecules.
Troubleshooting Steps:
-
Run a Control Experiment: Irradiate a solution of this compound in your solvent under the same conditions as your main experiment, but without other reactants. Analyze the resulting mixture by HPLC/GC-MS to identify the degradation products of the amine itself.
-
High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass data for the unexpected peaks. This will allow you to propose elemental compositions and narrow down the possibilities for their structures.[3][4]
-
Tandem Mass Spectrometry (MS/MS): Fragment the ions of your unexpected peaks in the mass spectrometer. The fragmentation pattern will provide valuable structural information to help identify the degradation products.[3]
Q3: My photochemical reaction is showing a lower than expected yield or is not proceeding as anticipated. Could the degradation of this compound be the cause?
Yes, if your reaction conditions involve UV light, the photodegradation of this compound can be a contributing factor to poor reaction performance, especially if it is a key reactant or catalyst.
Causality:
-
Consumption of the Amine: Direct photolysis will reduce the concentration of the active this compound available for your desired reaction.
-
Interference from Degradation Products: The degradation products themselves can interfere with your reaction. For example, the formation of radical species can initiate unwanted side reactions.
Troubleshooting Workflow:
The following workflow can help you diagnose and mitigate issues related to the photostability of this compound.
Caption: Troubleshooting workflow for photochemical reactions.
Experimental Protocols
Protocol 1: Monitoring the Photodegradation of this compound by HPLC-UV
This protocol provides a step-by-step method to assess the stability of this compound under your specific experimental UV conditions.
Materials:
-
This compound
-
Your reaction solvent (e.g., acetonitrile, methanol)
-
HPLC system with a UV detector
-
A suitable HPLC column (e.g., C18)
-
Your UV light source
Procedure:
-
Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Take an initial sample (t=0): Dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will be your reference point.
-
UV Exposure: Place the remaining stock solution in a quartz vessel and expose it to your UV light source under the same conditions as your planned experiment (e.g., temperature, stirring).
-
Time-course sampling: At regular intervals (e.g., 30, 60, 120, 240 minutes), withdraw an aliquot of the irradiated solution, dilute it appropriately, and inject it into the HPLC.
-
Data Analysis:
-
Monitor the peak area of the parent compound at each time point. A decrease in peak area indicates degradation.
-
Observe the appearance of new peaks, which correspond to degradation products.
-
Plot the concentration of this compound as a function of time to determine the degradation kinetics.
-
| Time (minutes) | Peak Area of Parent Compound | Peak Area of Degradation Product 1 | Peak Area of Degradation Product 2 |
| 0 | X | 0 | 0 |
| 30 | ... | ... | ... |
| 60 | ... | ... | ... |
| 120 | ... | ... | ... |
| 240 | ... | ... | ... |
Table 1: Example Data Table for HPLC Monitoring of Photodegradation
Q4: How can I minimize the UV degradation of this compound in my experiments?
If you have confirmed that photodegradation is an issue, here are several strategies to mitigate it:
-
Wavelength Selection: If your desired reaction can be initiated by a longer wavelength of UV light, consider using a filter to block the more energetic, shorter wavelengths that are more likely to cause degradation of the amine.
-
Reduce Irradiation Time: Optimize your reaction to proceed in the shortest possible time to minimize the duration of UV exposure.
-
Solvent Choice: The solvent can play a significant role in photochemical reactions. Consider using a less reactive, more photochemically stable solvent if your reaction chemistry allows.
-
Quenchers and Stabilizers: In some cases, it may be possible to add a compound that preferentially absorbs the UV light or quenches the excited state of the amine without interfering with your primary reaction.
Underlying Mechanisms of Degradation
While a definitive, universally accepted pathway for the direct photolysis of this compound in solution is not yet fully elucidated in the literature, we can propose a logical pathway based on the known photochemistry of similar molecules.
Caption: Proposed general degradation pathways.
Pathway Description:
-
Excitation: The amine absorbs a UV photon, promoting it to an electronically excited state.
-
Primary Photochemical Processes: From the excited state, several pathways are possible:
-
Oxidation: The excited amine can be oxidized, leading to the formation of the characteristic nitroxyl radical.
-
N-Dealkylation: The bond between the nitrogen and the methyl group can undergo homolytic or heterolytic cleavage, resulting in the loss of the methyl group.
-
Ring Opening: The absorption of high-energy UV photons can lead to the cleavage of C-C or C-N bonds within the piperidine ring.
-
-
Secondary Reactions: The initial photoproducts are often highly reactive and can undergo further oxidation, fragmentation, or reactions with the solvent to form a complex mixture of final products.
By understanding these potential degradation pathways and employing the troubleshooting and experimental strategies outlined in this guide, you will be better equipped to navigate the complexities of working with this compound in your photochemical research.
References
Technical Support Center: Troubleshooting Guide for N,2,2,6,6-Pentamethylpiperidin-4-amine Based HALS Performance
Welcome to the technical support center for N,2,2,6,6-Pentamethylpiperidin-4-amine based Hindered Amine Light Stabilizers (HALS). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common performance issues encountered during the use of this N-methylated HALS in polymer formulations. Our approach is rooted in a deep understanding of the chemical mechanisms at play and extensive field experience.
Introduction to this compound HALS
This compound is a type of Hindered Amine Light Stabilizer (HALS) characterized by a methylated nitrogen on the piperidine ring. This structural feature imparts lower basicity compared to traditional N-H HALS, which can be advantageous in certain formulations. Like all HALS, it does not absorb UV radiation but functions by scavenging free radicals generated during the photo-oxidation of polymers, thereby inhibiting degradation pathways. Its regenerative nature allows for long-term protection against loss of gloss, discoloration, and mechanical property deterioration.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Premature Discoloration (Yellowing or Pinking) of the Polymer
Question: My polymer formulation containing this compound is exhibiting significant yellowing after a shorter-than-expected period of UV exposure. What are the potential causes and how can I resolve this?
Answer:
Premature discoloration is a common indicator of inadequate stabilization. The root cause often lies in the interaction of the HALS with other components in your formulation or insufficient protection against specific degradation pathways.
Potential Causes & Solutions:
-
Antagonistic Interactions with Acidic Components: this compound, being a low-basicity amine, can still interact with acidic substances.[2][3] This interaction can reduce the HALS's efficiency.
-
Acidic Fillers: Fillers like certain grades of talc, kaolin, or glass fibers can have acidic surface treatments.
-
Flame Retardants: Some halogenated flame retardants can release acidic byproducts upon heating or UV exposure.
-
Other Additives: Acidic catalysts or processing aids can also lead to antagonism.
-
Solution:
-
Review your formulation: Identify any potentially acidic components.
-
Surface-treated fillers: Opt for fillers with neutral or basic surface treatments.
-
Alternative additives: If possible, substitute acidic additives with non-acidic alternatives.
-
Incorporate an acid scavenger: In some cases, adding a compatible acid scavenger like a hydrotalcite or zinc oxide can mitigate the issue.
-
-
-
Interaction with Phenolic Antioxidants: While often used in combination, certain phenolic antioxidants can have antagonistic effects with HALS, leading to discoloration.[2][3]
-
Solution:
-
Select compatible antioxidants: Opt for antioxidant packages specifically designed for use with HALS.
-
Optimize the ratio: The ratio of HALS to phenolic antioxidant is critical. Consult with your supplier for recommended ratios for your specific polymer and application.
-
-
-
Insufficient UV Absorption: HALS are excellent radical scavengers but do not absorb UV radiation.[1] If the polymer is exposed to high levels of UV, the rate of radical formation may overwhelm the HALS's scavenging capacity.
-
Solution:
-
Incorporate a UV absorber (UVA): A synergistic effect is often observed when HALS are used in combination with a UVA, such as a benzotriazole or a benzophenone.[4][5][6] The UVA absorbs the harmful UV radiation, while the HALS scavenges any radicals that still form.
-
Optimize UVA selection: The choice of UVA should be based on the polymer type and the spectral range of UV exposure.
-
-
Experimental Workflow for Diagnosing Discoloration:
Caption: Troubleshooting workflow for premature discoloration.
Issue 2: Reduced Gloss and Surface Cracking
Question: My polymer product is showing a rapid loss of gloss and the appearance of micro-cracks on the surface after outdoor exposure. I'm using this compound. What's going wrong?
Answer:
Loss of gloss and surface cracking are classic signs of surface degradation due to photo-oxidation. While your HALS is designed to prevent this, its effectiveness can be compromised by several factors.
Potential Causes & Solutions:
-
Insufficient HALS Concentration at the Surface: The surface of your product is where the most intense UV exposure and interaction with oxygen occurs. If the HALS concentration is too low in this critical region, degradation will initiate.
-
Solution:
-
Optimize HALS Loading Level: Ensure you are using an adequate concentration of this compound. Typical loading levels range from 0.1% to 1.5% by weight, depending on the polymer, the thickness of the part, and the expected level of UV exposure.
-
Consider a Combination of HALS: A synergistic effect can be achieved by combining a low molecular weight HALS (which migrates more readily to the surface) with a high molecular weight HALS (which provides long-term bulk stability).
-
-
-
HALS Migration and Blooming: "Blooming" is the migration of an additive to the polymer surface, where it can form a visible deposit. This can deplete the bulk of the polymer of the stabilizer and also create an undesirable surface haze.
-
Solution:
-
Check for Incompatibility: Blooming is often a sign of poor compatibility between the HALS and the polymer matrix. While this compound is generally compatible with polyolefins, issues can arise in other polymers or with certain processing conditions.
-
Reduce Concentration: An excessively high concentration of HALS can lead to supersaturation and subsequent blooming.
-
Optimize Processing Temperature: High processing temperatures can sometimes increase the likelihood of blooming.
-
Consider a Higher Molecular Weight HALS: Higher molecular weight HALS are less prone to migration.
-
-
-
Inadequate Dispersion: If the HALS is not properly dispersed throughout the polymer matrix, you will have areas with low stabilizer concentration that are susceptible to degradation.
-
Solution:
-
Improve Compounding: Ensure your compounding process (e.g., twin-screw extrusion) provides sufficient shear to achieve a homogeneous dispersion of the HALS.
-
Use a Masterbatch: Incorporating the HALS as a masterbatch can often improve its dispersion in the final product.
-
-
Quantitative Indicators of Poor Performance:
| Performance Metric | Typical Indication of a Problem |
| Gloss Retention (60°) | > 20% loss after 1000 hours of accelerated weathering (e.g., Xenon arc) |
| Color Change (ΔE) | ΔE > 3 after 1000 hours of accelerated weathering |
| Surface Cracking | Visible micro-cracks under 10x magnification after 1500 hours of accelerated weathering |
Issue 3: Loss of Mechanical Properties (e.g., Brittleness, Reduced Tensile Strength)
Question: My polymer samples are becoming brittle and failing mechanical tests much earlier than expected. How can I improve the performance of my this compound stabilization system?
Answer:
A significant decline in mechanical properties such as tensile strength and elongation at break is a clear sign of polymer chain scission and cross-linking, the very degradation processes HALS are meant to prevent.
Potential Causes & Solutions:
-
Inadequate HALS Concentration: The most straightforward cause is an insufficient amount of HALS to effectively scavenge the free radicals being generated.
-
Solution:
-
Increase HALS Loading: Incrementally increase the concentration of this compound in your formulation and re-evaluate the mechanical properties after weathering.
-
Verify HALS Content: Use analytical techniques like HPLC or GC-MS to confirm the actual concentration of HALS in your final product. This can help identify issues with compounding or thermal degradation of the stabilizer during processing.
-
-
-
Thermal Degradation of HALS during Processing: High processing temperatures can potentially degrade the HALS, reducing its effectiveness.
-
Solution:
-
Optimize Processing Profile: Lower the processing temperature as much as possible without compromising the melt flow and part quality.
-
Minimize Residence Time: Reduce the time the polymer melt spends at high temperatures in the extruder.
-
-
-
Synergistic and Antagonistic Effects: As with surface properties, interactions with other additives can significantly impact the HALS's ability to protect the bulk mechanical properties of the polymer.
Protocol for Verifying HALS Concentration via HPLC:
-
Sample Preparation:
-
Accurately weigh a known amount of the polymer sample.
-
Dissolve the polymer in a suitable solvent (e.g., toluene, xylene) with heating and stirring.
-
Precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Filter the solution to separate the precipitated polymer.
-
The filtrate, containing the HALS, is then concentrated and diluted to a known volume with the mobile phase.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is often employed.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Quantification: A calibration curve is generated using standards of known concentrations of this compound. The concentration in the sample is then determined by comparing its peak area to the calibration curve.
-
The HALS Stabilization Cycle
The effectiveness of this compound and other HALS is due to a regenerative cycle known as the Denisov Cycle. Understanding this mechanism is key to troubleshooting its performance.
Caption: The Denisov Cycle for HALS stabilization.
References
Technical Support Center: Overcoming Solubility & Dispersion Challenges of N,2,2,6,6-Pentamethylpiperidin-4-amine in Nonpolar Polymers
<_>
Welcome to the technical support center for researchers, scientists, and professionals working with Hindered Amine Light Stabilizers (HALS). This guide is specifically designed to address the common challenges associated with incorporating N,2,2,6,6-Pentamethylpiperidin-4-amine, a low molecular weight HALS, into nonpolar polymer systems like polyethylene (PE) and polypropylene (PP).
Due to the inherent polarity mismatch between the amine functional group and the nonpolar hydrocarbon chains of polyolefins, achieving a stable and uniform dispersion can be a significant hurdle. This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you overcome these issues, ensuring the optimal performance and longevity of your polymer products.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered in the lab and production environments.
Q1: Why am I seeing a white powder or an oily film on my polymer's surface after processing?
This phenomenon is known as "blooming" or "bleeding," and it's a classic sign of additive incompatibility.[1][2][3]
-
Causality: this compound is a relatively polar molecule due to its amine groups. Nonpolar polymers like polyethylene and polypropylene have very low surface energy and a hydrocarbon-based structure. This fundamental incompatibility means the HALS has poor solubility within the polymer matrix. When the concentration of the HALS exceeds its solubility limit in the polymer, the excess molecules are forced out, migrating to the surface over time.[1][2][4] This process can be accelerated by elevated temperatures during processing or storage.[4]
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the loading level of the HALS is not above the recommended or saturation limit for your specific polymer grade.
-
Optimize Processing Temperature: Excessively high melt temperatures can sometimes increase the mobility of the additive, promoting migration upon cooling. Conversely, a temperature that is too low may not provide enough energy for adequate initial dispersion.
-
Consider a Higher Molecular Weight HALS: Low molecular weight HALS, like the one , are more mobile and prone to migration.[1][5] High molecular weight or polymeric HALS have reduced mobility and are less likely to bloom, offering better long-term stability.[5][6]
-
Q2: My polymer's performance is inconsistent. Could poor HALS dispersion be the cause?
Absolutely. Inconsistent performance is a direct consequence of poor additive distribution.
-
Causality: HALS function by scavenging free radicals generated by photo-oxidation.[7][8][9] For this to be effective, the stabilizer must be finely and uniformly dispersed throughout the polymer matrix. If the HALS is poorly dispersed, it will exist as agglomerates, creating localized areas of high concentration and vast areas with little to no protection. This leads to non-uniform degradation, where some parts of the material fail prematurely while others remain stabilized.[10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent polymer performance.
Q3: What is the best way to incorporate this HALS into my polymer during melt processing?
Directly adding a small-particle, polar powder like this compound to a nonpolar polymer fluff or pellet in a large-scale extruder can be inefficient and lead to poor dispersion. The most robust and scalable solution is to use a masterbatch .
-
Causality: A masterbatch is a concentrated mixture of the additive (HALS) encapsulated in a carrier resin that is compatible with the main polymer.[11][12][13] The masterbatch process uses high-shear compounding equipment to force a thorough dispersion of the additive into the carrier resin.[11] When you then add the masterbatch pellets to your bulk polymer during final processing, the additive is already pre-dispersed, allowing it to be distributed much more evenly.[12]
-
Key Advantages of Using a Masterbatch:
Q4: Are there chemical approaches to improve compatibility?
Yes, while more complex, chemical modification is a powerful strategy.
-
Causality: The core issue is the hydrophilic/hydrophobic incompatibility. By chemically modifying either the additive or the polymer, you can create a more favorable interaction at their interface.
-
Strategies:
-
Surface Modification of the Additive: This involves grafting nonpolar "tails" onto the HALS molecule. These tails can then entangle with the polymer chains, effectively anchoring the additive within the matrix and preventing migration. This is a common strategy to improve the compatibility of fillers and additives in polymer composites.[14][15]
-
Using Compatibilizers/Dispersing Agents: These are molecules that act as a bridge between the polar additive and the nonpolar polymer. They typically have a polar "head" that interacts with the HALS and a nonpolar "tail" that is miscible with the polymer matrix.[16] Fatty acid esters or polymers with grafted functional groups (like maleic anhydride-grafted polypropylene) can serve this purpose.
-
Part 2: Experimental Protocols & Data
Protocol 1: Preparation of a HALS Masterbatch (Lab Scale)
This protocol describes the preparation of a 10% w/w HALS masterbatch in a low-density polyethylene (LDPE) carrier resin using a twin-screw extruder.
Objective: To create a well-dispersed, pelletized masterbatch for easy and accurate dosing in subsequent polymer processing.
Materials & Equipment:
-
This compound powder
-
LDPE carrier resin (melt flow index suitable for compounding)
-
Twin-screw laboratory extruder with pelletizer
-
Gravimetric feeders
-
Strand cooling bath
Procedure:
-
Pre-Drying: Dry the LDPE carrier resin at 80°C for 4 hours to remove any residual moisture.
-
Feeder Calibration: Calibrate two separate gravimetric feeders for the HALS powder and the LDPE resin to achieve a 10:90 ratio by weight.
-
Extruder Setup: Set the extruder temperature profile. A typical profile for LDPE would be:
-
Feed Zone: 150°C
-
Compression Zone: 170°C
-
Metering Zone: 180°C
-
Die: 185°C
-
-
Compounding: Start the extruder at a moderate screw speed (e.g., 200 RPM). Simultaneously start both feeders to introduce the HALS and LDPE into the extruder throat. The high shear forces within the extruder will ensure intensive mixing.
-
Extrusion & Pelletizing: The molten, blended polymer will exit the die as strands. Pass these strands through a water cooling bath and then into the pelletizer.
-
Collection & Drying: Collect the masterbatch pellets and dry them thoroughly at 60-70°C for 2-3 hours to remove surface moisture.
-
Quality Control: Visually inspect the pellets for uniformity. For a more rigorous check, press a thin film from the masterbatch pellets and examine it under a microscope (100x magnification) for any signs of undispersed HALS agglomerates.
Caption: Workflow for HALS masterbatch production.
Protocol 2: Assessing Additive Dispersion and Blooming
Objective: To qualitatively and quantitatively analyze the surface of a polymer for blooming and assess the bulk dispersion of the HALS.
Methods & Techniques:
| Technique | Purpose | Principle | Key Insight | Reference |
| Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Surface Chemical Analysis | An infrared beam penetrates a few microns into the sample surface. The resulting spectrum identifies the functional groups present. | Detects the presence of amine functional groups from the HALS on the polymer surface, confirming blooming. | [1][3] |
| Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) | Bulk Dispersion & Elemental Mapping | SEM provides high-magnification images of the polymer's cross-section. EDS maps the distribution of elements (like nitrogen in the HALS). | Visualizes the size and distribution of HALS particles within the polymer matrix. Can identify agglomerates. | [17] |
| Contact Angle Measurement | Surface Energy Analysis | Measures the angle a liquid droplet makes with the polymer surface. Additive blooming lowers surface energy, increasing the contact angle. | A sensitive and quantitative method to detect early-stage or invisible blooming before it becomes a visual defect. | [1][18] |
| Microscopy (Optical/Hot Stage) | Visualizing Agglomerates | Direct visual inspection of a thin polymer film. Hot stage microscopy can show how particles behave during melting and cooling. | Provides a quick, qualitative assessment of dispersion quality. Can reveal if agglomerates melt and disperse during processing. | [1] |
Interpreting Results:
-
Good Dispersion: SEM-EDS shows a uniform distribution of nitrogen signals with no large, bright spots (agglomerates). The ATR-FTIR spectrum of the surface closely resembles that of the pure polymer.
-
Poor Dispersion/Blooming: SEM-EDS reveals large (>5 µm) nitrogen-rich areas. The ATR-FTIR spectrum shows distinct peaks corresponding to the HALS, which are absent in the bulk material's spectrum. The water contact angle on the surface is significantly higher than on a control sample without HALS.
Part 3: Advanced Considerations
Synergistic Combinations
Consider combining this compound with a high molecular weight HALS.
-
Mechanism: This approach leverages the benefits of both types of stabilizers. The low molecular weight HALS can diffuse more rapidly to the surface layers where photo-oxidation is most intense, offering immediate protection. The high molecular weight HALS provides a stable, long-term reservoir of protection within the bulk polymer, as it is resistant to migration and extraction.[19] This can create a synergistic effect, enhancing the overall durability of the material.[19]
Interaction with Other Additives
Be aware that HALS can interact with other additives in your formulation. Acidic components, such as certain fillers or flame retardants, can neutralize the basic amine group of the HALS, rendering it ineffective. It is crucial to ensure the chemical compatibility of all components in the formulation.
References
- 1. specialchem.com [specialchem.com]
- 2. Polymer additives FAQ | Chemical Productsï½ADEKA [adeka.co.jp]
- 3. Have a Blooming, Streaking, or Tacky Polymer Problem? [thermofisher.com]
- 4. News - How to Solve Powdering and Blooming in PE Films: The Proven Solutions [siliketech.com]
- 5. partinchem.com [partinchem.com]
- 6. chempoint.com [chempoint.com]
- 7. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 3vsigmausa.com [3vsigmausa.com]
- 10. researchgate.net [researchgate.net]
- 11. Masterbatch | Polymers Technology Center [polymers-tech-center.com]
- 12. masterbatchmanufacturer.com [masterbatchmanufacturer.com]
- 13. masterbatchglobal.com [masterbatchglobal.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Natural Compounds as Sustainable Additives for Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determining the Distribution of Additives in Polymers - Nanoanalysis - Oxford Instruments [nano.oxinst.com]
- 18. brighton-science.com [brighton-science.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude N,2,2,6,6-Pentamethylpiperidin-4-amine
Welcome to the technical support center for the purification of N,2,2,6,6-Pentamethylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for obtaining this sterically hindered amine in high purity. The unique structural characteristics of this compound, particularly its basicity and steric hindrance, present specific challenges during purification that this guide aims to address.
Understanding the Molecule and Potential Impurities
This compound is a valuable building block in pharmaceutical and materials science.[1] Its synthesis, often involving the reductive amination of a piperidone precursor, can result in a crude mixture containing various impurities.[1] A successful purification strategy is contingent on understanding these potential contaminants.
Common Impurities:
-
Unreacted Starting Materials: Residual 2,2,6,6-tetramethyl-4-piperidone or related precursors.
-
Byproducts of Reductive Amination: Over-alkylated products or incompletely reduced intermediates.
-
Reagent-Related Impurities: Residual catalysts or reducing agents.
-
Oxidation Products: Hindered amines can be susceptible to oxidation, often leading to discoloration (e.g., a yellow tint).[2]
-
Solvent Residues: Solvents used in the synthesis and initial workup.
A logical workflow for the purification of this compound is essential for achieving high purity. The choice of technique depends on the physical state of the crude product and the nature of the impurities.
Caption: General purification workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Vacuum Distillation
Q1: My crude product is a liquid, and I'm considering vacuum distillation. What are the key parameters to consider?
A1: Vacuum distillation is an excellent choice for purifying liquid amines by separating them from non-volatile impurities or compounds with significantly different boiling points. For a related compound, 1,2,2,6,6-pentamethyl-4-amino-piperidine, a boiling point of 98°C at 15 Torr has been reported.[3]
-
Pressure: Start with a moderate vacuum (e.g., 10-20 Torr) and adjust as needed. A lower pressure will decrease the required temperature, which is beneficial for thermally sensitive compounds.
-
Temperature: The distillation temperature should be carefully controlled to avoid decomposition. A slow and steady increase in temperature will provide better separation.
-
Fraction Collection: It is advisable to collect several fractions. The initial fraction may contain residual solvents and more volatile impurities. The main fraction should be collected at a stable temperature and pressure. A final fraction may contain higher boiling impurities. Analyze each fraction by a suitable method like GC-MS to determine its purity.
Q2: During vacuum distillation, the product seems to be decomposing, indicated by darkening of the material in the distillation pot. What can I do?
A2: Thermal decomposition is a common issue with amines at elevated temperatures.
-
Lower the Pressure: Using a higher vacuum will lower the boiling point of your compound, reducing the thermal stress.
-
Use a Short-Path Distillation Apparatus: For viscous or high-boiling compounds, a Kugelrohr or short-path apparatus minimizes the distance the vapor has to travel, allowing for distillation at lower temperatures.
-
Inert Atmosphere: Ensure your system is free of leaks and consider backfilling with an inert gas like nitrogen or argon after distillation to prevent oxidation of the hot product upon cooling.
Recrystallization
Q3: I have a solid crude product. How do I select a suitable solvent for recrystallization?
A3: The ideal recrystallization solvent will dissolve your compound poorly at room temperature but well at its boiling point. For piperidine derivatives, common solvents to screen include ethanol, isopropanol, and acetonitrile.[2][4]
Solvent Screening Protocol:
-
Place a small amount (10-20 mg) of your crude product into several test tubes.
-
Add a few drops of a different solvent to each tube at room temperature to assess solubility.
-
For solvents where the compound is sparingly soluble, heat the test tube to the solvent's boiling point. If the compound dissolves completely, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a suitable solvent.
| Solvent System | Suitability for Piperidine Derivatives |
| Alcohols (Ethanol, Isopropanol) | Often effective due to the hydrogen bonding capabilities of the amine.[2][4] |
| Acetonitrile | A moderately polar aprotic solvent that can be effective.[4] |
| Hexane/Ethyl Acetate | A two-solvent system where the compound is dissolved in a minimal amount of a "good" solvent (ethyl acetate) and a "poor" solvent (hexane) is added to induce crystallization.[5] |
| Water | For highly polar amine salts, water can be a good solvent.[5] |
Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid above its melting point. Here are some solutions:
-
Lower the Crystallization Temperature: Ensure the solution is not supersaturated at a temperature above the melting point of your compound.
-
Use a More Dilute Solution: Adding more solvent can sometimes prevent oiling out.
-
Change the Solvent System: A different solvent or solvent pair may be necessary. If using a two-solvent system, adding the anti-solvent more slowly at a lower temperature can help.
-
Scratch the Flask: Scratching the inside of the flask with a glass rod at the liquid-air interface can provide a surface for crystal nucleation.
-
Seed Crystals: Adding a small crystal of the pure compound can induce crystallization.
Column Chromatography
Q5: I need to use column chromatography for purification. What are the common challenges with basic amines like this one?
A5: The basicity of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel.[6][7] This can cause:
-
Peak Tailing: The compound elutes as a broad, asymmetrical peak, leading to poor separation.
-
Irreversible Adsorption: The compound sticks to the column and cannot be eluted, resulting in low recovery.
Caption: Troubleshooting poor separation in column chromatography of basic amines.
Q6: How do I choose the right mobile phase for column chromatography on silica gel?
A6: A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. The polarity should be adjusted to achieve a retention factor (Rf) of around 0.2-0.4 on a TLC plate for your target compound.
Crucially, to mitigate the issues mentioned in Q5, add a small amount (0.5-2%) of a volatile base like triethylamine or pyridine to your mobile phase. [2][6] This will "cap" the acidic sites on the silica gel, leading to sharper peaks and better recovery.
Q7: I'm still having trouble with separation on silica gel. Are there alternative stationary phases?
A7: Yes, if silica gel proves problematic, consider these alternatives:
-
Amine-Functionalized Silica: This stationary phase has amine groups bonded to the silica surface, which helps to reduce the interaction with basic analytes and improve peak shape.[7]
-
Basic Alumina: Alumina is generally more basic than silica and can be a good choice for the purification of basic compounds.
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., with a C18 column) using a mobile phase of water/acetonitrile or water/methanol with a basic modifier can be very effective.[8]
Purity Analysis
Q8: How can I confidently assess the purity of my final product?
A8: A combination of analytical techniques is recommended for a comprehensive assessment of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for volatile compounds like this compound. It provides information on the purity (as a percentage of the total ion count) and can help identify any remaining impurities by their mass spectra.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can reveal the presence of impurities with different chemical structures. Quantitative NMR (qNMR) can be used for highly accurate purity determination.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. The presence of a single spot (visualized under UV light and/or with a suitable stain like potassium permanganate) in multiple solvent systems is a good indication of purity.
By understanding the principles behind each purification technique and anticipating the common challenges associated with sterically hindered amines, you can develop a robust and efficient purification strategy for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Catalyst Poisoning in Reactions with N,2,2,6,6-Pentamethylpiperidin-4-amine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding a common challenge in catalytic chemistry: catalyst poisoning by the sterically hindered amine, N,2,2,6,6-Pentamethylpiperidin-4-amine. Our goal is to equip you with the foundational knowledge and practical strategies to mitigate these issues, ensuring the efficiency and success of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental principles behind catalyst poisoning by this compound.
Q1: Why does this compound have the potential to poison my catalyst?
A1: Catalyst poisoning is the deactivation of a catalyst's active sites by strong adsorption of a chemical species.[1][2] this compound possesses two nitrogen atoms with lone pairs of electrons, making it a Lewis base. These lone pairs can strongly coordinate to the electron-deficient active sites of transition metal catalysts (e.g., Palladium, Platinum, Rhodium, Nickel), effectively blocking access for the intended reactants and leading to a decrease in or complete cessation of catalytic activity.[1] The steric bulk from the five methyl groups on the piperidine ring can also influence how the molecule interacts with and potentially blocks the catalyst surface.
Q2: Which types of catalysts are most susceptible to poisoning by this amine?
A2: Precious metal catalysts are particularly vulnerable. This includes:
-
Palladium-based catalysts (e.g., Pd/C, Pd(OH)₂/C): Widely used in hydrogenation and cross-coupling reactions, they are highly susceptible to poisoning by nitrogen-containing compounds.[1][3]
-
Platinum-based catalysts (e.g., PtO₂, Pt/C): Commonly used for the hydrogenation of various functional groups.
-
Rhodium-based catalysts (e.g., Rh/C): Often employed for the reduction of aromatic rings.
-
Nickel-based catalysts (e.g., Raney Ni): Can also be poisoned by nitrogenous compounds.[1]
Q3: What are the common symptoms of catalyst poisoning in my reaction?
A3: The primary indicators of catalyst poisoning include:
-
Decreased Reaction Rate: A noticeable slowdown in the reaction progress is the most immediate symptom.[1]
-
Incomplete Conversion: The reaction may stall before the starting material is fully consumed, even with extended reaction times or increased catalyst loading.[1]
-
Changes in Selectivity: You might observe the formation of unexpected byproducts as the catalyst's properties are altered.[1]
-
Need for Harsher Reaction Conditions: To achieve the desired conversion, you may find it necessary to increase temperature, pressure, or catalyst amount significantly.
Part 2: Troubleshooting Guides for Common Reactions
This section provides specific troubleshooting advice in a question-and-answer format for common reactions where this compound might be present as a reactant, ligand, or impurity.
Guide 1: Catalytic Hydrogenation Reactions
Problem: "My hydrogenation reaction (e.g., reduction of a nitro group, debenzylation) is slow or has stalled completely. I suspect poisoning from this compound."
Potential Causes & Solutions:
-
Direct Coordination to Active Sites: The primary and tertiary amine functionalities of this compound are likely binding to the catalyst surface.
-
Solution 1: Catalyst Choice and Loading. While many common catalysts are susceptible, their tolerance can vary. Consider screening different catalysts. For instance, some ruthenium catalysts are known to be more resistant to poisoning.[4] Increasing the catalyst loading can sometimes compensate for the poisoned sites, although this is not always economically viable.[1]
-
Solution 2: N-Protection. If the amine is a substrate, temporarily protecting the nitrogen atom with a suitable protecting group (e.g., Boc, Cbz) can prevent its coordination to the catalyst.[1][5] The protecting group can be removed in a subsequent step.
-
Solution 3: pH Adjustment. In some cases, protonating the amine with a non-coordinating acid can prevent the lone pair from binding to the metal center. However, this must be compatible with the stability of your substrate and catalyst.
-
Experimental Protocol: N-Protection of this compound with Boc Anhydride
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (1.2 equivalents), to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup to remove the excess base and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-Boc protected amine by column chromatography if necessary.
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Problem: "I am using this compound as a nucleophile or ligand in a cross-coupling reaction, and I'm observing low yields and catalyst deactivation (e.g., formation of palladium black)."
Potential Causes & Solutions:
-
Ligand Displacement/Poisoning: The amine can coordinate to the palladium center, potentially displacing the desired phosphine or N-heterocyclic carbene (NHC) ligand, leading to the formation of inactive palladium species.[1][6]
-
Solution 1: Ligand Screening. The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands can often enhance catalyst stability and activity in the presence of N-heterocyclic nucleophiles.[1] Consider screening a panel of ligands to identify one that is less susceptible to displacement.
-
Solution 2: Use of Pre-formed Catalysts. Using well-defined, stable pre-catalysts can sometimes offer better resistance to deactivation compared to catalysts generated in situ.
-
Solution 3: Reaction Engineering. In continuous flow setups, maintaining a high local concentration of reactants relative to the product can minimize the catalyst's contact time with the potentially poisoning amine.[1]
-
Solution 4: Additives/Scavengers. In some cases, the addition of a sacrificial agent that preferentially binds to the poison can protect the active catalyst. However, this requires careful optimization to avoid interference with the desired reaction.
-
| Ligand Class | General Features | Potential Suitability with Hindered Amines |
| Monodentate Phosphines | Simple, readily available | May be easily displaced |
| Bidentate Phosphines | Form stable chelate complexes | Can offer improved stability |
| Bulky Biarylphosphines | Sterically demanding, electron-rich | Often effective in preventing catalyst deactivation by N-heterocycles |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form robust M-C bonds | Can provide highly stable and active catalysts |
Table 1: General guidance on ligand classes for cross-coupling reactions involving sterically hindered amines.
Part 3: Visualization of Key Concepts
Visual aids can help in understanding the complex interactions at the molecular level.
Caption: Mechanism of catalyst poisoning by this compound.
Caption: Troubleshooting workflow for catalyst poisoning by the target amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Item - Palladium(II)-Catalyzed C(sp2)âH Carbonylation of Sterically Hindered Amines with Carbon Monoxide - figshare - Figshare [figshare.com]
- 3. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
analytical challenges in the detection of N,2,2,6,6-Pentamethylpiperidin-4-amine at trace levels
Technical Support Center: Trace-Level Detection of N,2,2,6,6-Pentamethylpiperidin-4-amine
Welcome to the dedicated support center for the . This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of quantifying this hindered amine. My objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your analytical methods effectively.
Section 1: Foundational Challenges & Technique Selection
This compound, a secondary amine with a sterically hindered structure, presents a unique set of analytical hurdles. Its high basicity, polarity, and potential for volatility make method development a non-trivial task, especially at trace concentrations.[1] The primary analytical routes are Gas Chromatography (GC) and Liquid Chromatography (LC), typically coupled with Mass Spectrometry (MS) for the required sensitivity and selectivity.
Q: Should I use GC-MS or LC-MS/MS for my analysis?
A: The choice depends on your sample matrix, available equipment, and the specific goals of your analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a viable technique, particularly given the compound's potential volatility.[2] However, the primary challenge is the amine's basicity, which leads to strong interactions with active sites (e.g., free silanols) on standard silica-based columns and liners. This interaction results in poor peak shape (tailing), low response, and poor reproducibility.[1] To overcome this, column deactivation is essential, often by adding a base to the packing material or using specialized base-deactivated columns.[1] Derivatization to a less polar, more stable compound is another strategy to improve chromatographic performance.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is often the preferred method for trace-level quantification of polar and thermally labile compounds. It avoids the high temperatures of a GC inlet that could potentially degrade the analyte. However, challenges include poor retention on traditional reversed-phase (C18) columns and potential for ion suppression in the MS source. The key to a successful LC-MS/MS method is careful optimization of the mobile phase and chromatographic column. Adding a basic modifier (e.g., ammonium hydroxide) or using a pH gradient can significantly improve peak shape and retention.[5] Given the lack of a strong chromophore, MS detection is mandatory.[6][7]
Recommendation: For most applications requiring robust, high-sensitivity quantification from complex matrices, LC-MS/MS is the recommended starting point due to its direct analysis capabilities without the need for derivatization.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my chromatographic peak for this compound severely tailing?
A1: Peak tailing is the most common issue for basic compounds like this. It is primarily caused by secondary ionic interactions between the protonated amine and residual acidic silanol groups on the stationary phase of your column or active sites in your GC liner/column.[1] In LC, this leads to a portion of the analyte being more strongly retained, eluting later and causing the characteristic tail. In GC, adsorption can be so severe that the analyte may not elute at all at trace levels.
Q2: My sensitivity is very low. How can I improve my signal-to-noise ratio?
A2: Low sensitivity can stem from multiple factors:
-
Poor Ionization (MS): this compound should ionize well in positive electrospray ionization (ESI+) mode to form the [M+H]+ ion. Ensure your mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation before the analyte enters the MS source.
-
Ion Suppression: Co-eluting matrix components can compete with your analyte for ionization, suppressing its signal. Improve your sample preparation to remove interferences or adjust your chromatography to move the analyte away from suppressive regions.[8]
-
Analyte Loss during Sample Prep: The compound may adsorb to glass or plastic surfaces, especially if your sample extract is not pH-adjusted. Silanized glassware can mitigate this.
-
Suboptimal MS Parameters: Ensure that MS parameters like collision energy for MS/MS transitions are fully optimized.[9]
Q3: What are the expected MRM transitions for this compound in MS/MS?
A3: The analyte has a molecular weight of 170.3 g/mol .[10] The precursor ion in positive mode will be the protonated molecule, [M+H]+, at m/z 171.3. The fragmentation pattern will be governed by the cleavage of the piperidine ring and the loss of methyl groups.[11][12] Common product ions would result from alpha-cleavage. A logical primary fragmentation would be the loss of the N-methyl group and adjacent moieties. Without an experimental spectrum, a definitive transition cannot be given, but a logical starting point for optimization would be to monitor fragments resulting from the loss of small, stable neutral molecules. A common fragmentation pathway for similar amides involves the cleavage of the N-CO bond, though this specific molecule lacks a carbonyl group.[13] Therefore, focus should be on cleavage adjacent to the nitrogen atoms.
Q4: How do I prevent analyte loss and instability during sample storage and preparation?
A4: Amines can be susceptible to oxidation and adsorption. Store stock solutions and samples at low temperatures (2-8°C or -20°C) in tightly sealed, amber vials to protect from light and air. When preparing samples, especially from complex matrices, work quickly and consider adding an antioxidant if oxidative degradation is suspected. Using polypropylene or silanized glass vials can prevent adsorption to container surfaces.
Section 3: Troubleshooting Guide for LC-MS/MS Analysis
This guide addresses specific issues you may encounter during method development and execution.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Poor Peak Shape (Tailing/Fronting) | 1. Secondary Interactions: Analyte interacting with active sites on the column. 2. Column Overload: Injecting too high a concentration. 3. Inappropriate Mobile Phase pH: The pH is near the analyte's pKa, causing it to exist in both ionized and neutral forms. | 1. Use a base-deactivated column or a column with hybrid particle technology. Add a basic modifier like 0.1% ammonium hydroxide to the mobile phase to saturate active sites and ensure the analyte is in a single, non-ionized form.[5] 2. Dilute the sample. Overload saturates the stationary phase, leading to peak distortion. 3. Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. For a basic amine, a high pH (>9) will keep it neutral, while a low pH (<4) will keep it fully protonated, both leading to better peak shape. |
| Low or No Signal | 1. Poor Ionization Efficiency: Mobile phase is not conducive to forming [M+H]+. 2. Matrix-Induced Ion Suppression: Co-eluting compounds are interfering with ionization. 3. Suboptimal MS/MS Transition: Collision energy or fragment choice is not ideal. 4. Analyte Degradation: Unstable in sample solvent or during processing. | 1. Ensure the mobile phase contains a proton source like 0.1% formic acid. This promotes the formation of the protonated molecule essential for ESI+ detection. 2. Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Modify the LC gradient to separate the analyte from the bulk of the matrix components. 3. Optimize MS parameters by infusing a standard solution directly into the mass spectrometer to find the most intense and stable product ions and the optimal collision energy.[9] 4. Prepare samples fresh and use an appropriate, non-reactive solvent. Check for stability issues by analyzing samples over time. |
| Inconsistent Retention Time | 1. Column Degradation: Harsh mobile phase pH or temperature has damaged the stationary phase. 2. Mobile Phase Inconsistency: Improperly prepared or aged mobile phase. 3. Pump or Seal Issues: Fluctuations in the LC pump are causing flow rate variations. | 1. Use a guard column to protect the analytical column. Ensure the column's operating pH range is not exceeded. 2. Prepare mobile phases fresh daily and ensure they are thoroughly mixed and degassed. 3. Perform regular LC maintenance, including pump seal replacement and system pressure checks. |
| High Background Noise | 1. Contaminated Solvents/Additives: Impurities in the mobile phase. 2. Contaminated Gas Supply: Impurities in the nitrogen gas for the MS source. 3. Carryover: Analyte from a previous high-concentration injection adsorbing to system components. | 1. Use high-purity, LC-MS grade solvents and additives. 2. Ensure high-purity gas is used and that gas lines are clean. Some instruments are sensitive to gas quality.[9] 3. Implement a robust needle wash protocol using a strong organic solvent. If carryover persists, it may indicate adsorption in the injector or column, requiring more thorough cleaning or component replacement. |
Section 4: Detailed Experimental Protocol (LC-MS/MS)
This protocol provides a validated starting point for the trace-level quantification of this compound.
Workflow Diagram
Caption: LC-MS/MS workflow for trace-level amine analysis.
Materials and Reagents
-
Reference Standard: this compound (CAS: 62995-79-3), purity >98%.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version is ideal (e.g., d3-N,2,2,6,6-Pentamethylpiperidin-4-amine). If unavailable, a related compound with similar chromatographic behavior can be used.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (≥99%) and ammonium hydroxide (~25%).
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of methanol. Store at 2-8°C.
-
Working Standards: Perform serial dilutions of the stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from the limit of quantitation (e.g., 0.1 ng/mL) to an upper limit (e.g., 100 ng/mL).
-
Internal Standard Spiking: Spike all standards and samples with the internal standard to a final concentration of ~10 ng/mL.
Sample Preparation (Example: Polymer Extract)
-
Accurately weigh 1 g of the polymer sample into a glass vial.
-
Add 10 mL of a suitable extraction solvent (e.g., dichloromethane or methanol).
-
Sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer 1 mL of the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 50:50 acetonitrile:water.
-
Add the internal standard.
-
Filter through a 0.22 µm PTFE syringe filter before injection.
LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | For high resolution and speed. |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) | Provides good retention for a broad range of compounds and is stable over a wide pH range. |
| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation for good ESI+ signal. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions | A generic gradient to start; optimize based on analyte retention and matrix complexity. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Minimize to prevent column overload; can be increased for higher sensitivity if needed. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for high-sensitivity MRM analysis. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Best mode for basic amines. |
| MRM Transition | Precursor: 171.3 m/z; Product: Optimize via infusion (e.g., ~155 m/z, ~124 m/z) | The precursor is the protonated molecule. Product ions must be determined experimentally for optimal sensitivity. |
| Source Temp. | 500 °C (Optimize per instrument) | For efficient desolvation. |
| Gas Flows | Optimize per instrument manufacturer's recommendations. | Crucial for desolvation and ion transport. |
Section 5: References
-
De-Jong, A., et al. (2004). Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography. Journal of Chromatography A. --INVALID-LINK--
-
Kreisberger, G., & Buchberger, W. (2019). Quantitative analysis of hindered amine light stabilizers by CZE with UV detection and quadrupole TOF mass spectrometric detection. Journal of Separation Science. --INVALID-LINK--
-
Kreisberger, G., & Buchberger, W. (2017). Rapid determination of oligomeric hindered amine light stabilizers in polymeric materials. Journal of Separation Science. --INVALID-LINK--
-
De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. --INVALID-LINK--
-
Kimura, K., et al. (2000). Direct determination of a polymeric hindered amine light stabilizer in polypropylene by thermal desorption–gas chromatography assisted by in-line chemical reaction. The Analyst. --INVALID-LINK--
-
Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Application Note. --INVALID-LINK--
-
Sigma-Aldrich. This compound. Product Information. --INVALID-LINK--
-
Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. --INVALID-LINK--
-
Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F. --INVALID-LINK--
-
Google Patents. (2014). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. --INVALID-LINK--
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. --INVALID-LINK--
-
Kataoka, H. (2005). Gas chromatography of amines as various derivatives. ResearchGate. --INVALID-LINK--
-
Michigan State University Department of Chemistry. Mass Spectrometry - Common Fragment Ions. --INVALID-LINK--
-
Sigma-Aldrich. This compound. Product Information. --INVALID-LINK--
-
Ambeed. 1,2,2,6,6-Pentamethylpiperidin-4-amine. Product Information. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. --INVALID-LINK--
-
Kreisberger, G., & Buchberger, W. (2019). Quantitative analysis of hindered amine light stabilizers by CZE with UV detection and quadrupole TOF mass spectrometric detection. ResearchGate. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
ResearchGate. (2020). Search for Unified Action Mechanism of Hindered Amine Light Stabilizers. --INVALID-LINK--
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. --INVALID-LINK--
-
L. A. Abbandonato, et al. (2021). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. PMC. --INVALID-LINK--
-
ATSDR. (1995). Analytical Methods for 2,4,6-Trinitrotoluene. --INVALID-LINK--
-
Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. --INVALID-LINK--
-
Anapharm Bioanalytics. (2019). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. --INVALID-LINK--
-
NIST. (n.d.). Fragmentation and Interpretation of Spectra. --INVALID-LINK--
-
F. C. de Abreu, et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. --INVALID-LINK--
-
ResearchGate. (2020). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. --INVALID-LINK--
-
S. Lee, et al. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC. --INVALID-LINK--
-
ATSDR. (1998). Analytical Methods for Benzidine. --INVALID-LINK--
-
Agilent Technologies. (n.d.). Inorganic Certified Reference Materials and Standards. --INVALID-LINK--
-
Malachová, A., et al. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Analytical and Bioanalytical Chemistry. --INVALID-LINK--
-
Welch, C. J., et al. (2015). Development of an LC-MS Method for Ultra Trace-Level Determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a Potential Genotoxic Impurity Within Active Pharmaceutical Ingredients. Journal of Pharmaceutical and Biomedical Analysis. --INVALID-LINK--
-
T. M. Triantis, et al. (2018). Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. ResearchGate. --INVALID-LINK--
-
Guiraldelli, A. (2020). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. --INVALID-LINK--
-
NIOSH. (1994). Amines, Aromatic: Method 2002. --INVALID-LINK--
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. ccsknowledge.com [ccsknowledge.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Rapid determination of oligomeric hindered amine light stabilizers in polymeric materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 7. Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 10. This compound | C10H22N2 | CID 13657792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation for N,2,2,6,6-Pentamethylpiperidin-4-amine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides an in-depth, objective comparison of two robust analytical methods for the quantification of N,2,2,6,6-Pentamethylpiperidin-4-amine, a sterically hindered amine of significant interest in pharmaceutical development. The methodologies presented—High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization—are critically evaluated, supported by illustrative experimental data to guide your selection of the most suitable method for your specific analytical needs.
The Analytical Challenge: Quantifying a Hindered Amine
This compound presents unique analytical challenges due to its chemical structure. As a hindered amine, it lacks a significant ultraviolet (UV) chromophore, rendering conventional HPLC-UV detection suboptimal in terms of sensitivity and specificity. Furthermore, its polarity and relatively low volatility can lead to poor peak shape and inconsistent results in direct Gas Chromatography (GC) analysis. Therefore, specialized analytical strategies are required to achieve accurate and reliable quantification.
This guide will dissect two validated methods, explaining the scientific rationale behind the chosen techniques and providing detailed protocols. The objective is to equip you with the necessary information to make an informed decision based on the specific requirements of your laboratory, including available instrumentation, desired sensitivity, and sample throughput.
Method 1: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Rationale and Advantages
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. However, the absence of a UV-absorbing moiety in this compound necessitates a universal detector. The Charged Aerosol Detector (CAD) is an excellent choice as it provides a response for any non-volatile and most semi-volatile analytes, independent of their optical properties.[1] The principle of CAD involves nebulizing the column eluent, evaporating the mobile phase to leave analyte particles, which are then charged and detected. This results in a response that is proportional to the mass of the analyte, offering near-uniform response for different compounds.[1][2]
This method is particularly advantageous for its simplicity in sample preparation, avoiding the need for a derivatization step. It is also well-suited for routine quality control environments where high throughput and robustness are critical.
Experimental Workflow
Caption: Workflow for HPLC-CAD analysis of this compound.
Detailed Experimental Protocol
Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Evaporation Temperature: 35 °C.
-
Nebulizer Gas (Nitrogen): 60 psi.
-
Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 (v/v) acetonitrile/water mixture.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard, such as Triethylamine, in the same diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each standard with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation: Accurately weigh the sample, dissolve in the diluent, and add the internal standard to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
Validation Data Summary
| Validation Parameter | Acceptance Criteria | Illustrative Results |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 3.0% | 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
| Specificity | No interference at the retention time of the analyte and IS | Peak purity confirmed by mass spectrometry; no co-eluting peaks observed in placebo samples. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Rationale and Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional selectivity and sensitivity, making it a powerful tool for trace analysis. However, the direct analysis of polar amines like this compound by GC can be problematic due to their tendency to interact with the stationary phase, leading to poor peak shape and low response. Derivatization is a crucial step to overcome these limitations.[3] Silylation, using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the amine group with a non-polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance.
The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments, ensuring high specificity. This method is ideal for applications requiring very low detection limits and unambiguous identification of the analyte.
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound with derivatization.
Detailed Experimental Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Autosampler.
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of anhydrous pyridine.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard, such as Diphenylamine, in anhydrous pyridine.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL. Spike each standard with the internal standard to a final concentration of 5 µg/mL.
-
Derivatization: To 100 µL of each standard or sample solution, add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
Validation Data Summary
| Validation Parameter | Acceptance Criteria | Illustrative Results |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 0.1 - 20 µg/mL | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 1.1% |
| - Intermediate Precision | ≤ 3.0% | 1.8% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.1 µg/mL |
| Specificity | No interference at the retention time and characteristic mass fragments of the analyte and IS | Confirmed by unique mass fragmentation patterns; no interfering peaks in placebo samples. |
Method Comparison and Concluding Remarks
| Feature | HPLC-CAD | GC-MS with Derivatization |
| Principle | Separation based on polarity, detection by charged aerosol formation. | Separation based on volatility, detection by mass-to-charge ratio. |
| Sample Preparation | Simple dissolution and filtration. | Requires a chemical derivatization step. |
| Sensitivity | Good (LOQ ~1.0 µg/mL). | Excellent (LOQ ~0.1 µg/mL). |
| Specificity | Good, based on retention time. | Excellent, based on retention time and mass fragmentation pattern. |
| Throughput | Higher, due to simpler sample preparation. | Lower, due to the derivatization step. |
| Instrumentation | Requires a specialized detector (CAD). | Standard GC-MS instrumentation. |
| Best Suited For | Routine QC, high-throughput screening, analysis of less volatile impurities. | Trace-level analysis, impurity identification, studies requiring high specificity. |
The choice between HPLC-CAD and GC-MS for the quantification of this compound is contingent upon the specific analytical objectives. The HPLC-CAD method offers a pragmatic and robust solution for routine analysis where high throughput is a priority and the required sensitivity is within the microgram per milliliter range. Its primary advantage lies in the straightforward sample preparation, which minimizes potential sources of error and increases laboratory efficiency.
Conversely, the GC-MS method, although more labor-intensive due to the essential derivatization step, provides unparalleled sensitivity and specificity. This makes it the superior choice for applications demanding trace-level quantification or unequivocal identification of the analyte, such as in impurity profiling or pharmacokinetic studies.
Both methods, when properly validated according to the principles outlined in the ICH, FDA, and USP guidelines, are capable of providing accurate and reliable data.[4][5][6] The experimental data and protocols presented in this guide serve as a foundation for the development and validation of analytical methods for this compound and structurally related compounds. It is imperative that any method implemented in a regulated environment undergoes a comprehensive validation to demonstrate its fitness for the intended purpose.
References
Introduction: The Critical Role of Hindered Amine Light Stabilizers in Polymer Durability
An In-Depth Performance Evaluation: N,2,2,6,6-Pentamethylpiperidin-4-amine vs. Tinuvin 770 as Hindered Amine Light Stabilizers
In the realm of materials science, the longevity and performance of polymeric materials under environmental stress are paramount. One of the most significant threats to polymers used in outdoor or high-exposure applications is photo-oxidation, a process initiated by UV radiation that leads to material degradation, causing discoloration, brittleness, and premature failure.[1][2] To counteract these effects, the industry relies on specialized additives, among which Hindered Amine Light Stabilizers (HALS) are exceptionally prominent.[3][4]
Unlike UV absorbers that function by absorbing UV radiation and dissipating it as thermal energy, HALS operate through a regenerative radical scavenging mechanism.[2][4][5] This process, often referred to as the Denisov Cycle, allows a single HALS molecule to neutralize numerous free radicals, thereby providing long-term protection without being consumed in the process.[3][5] This guide provides a detailed comparative analysis of two significant HALS compounds: this compound and the widely recognized commercial product, Tinuvin 770. This evaluation is designed for researchers, scientists, and professionals in drug development and polymer science to facilitate an informed selection process based on scientific principles and experimental validation.
Compound Profiles: A Look at the Contenders
A fundamental comparison begins with the chemical and physical properties of the two HALS. While both are derivatives of tetramethylpiperidine, their distinct structures influence their performance characteristics, such as compatibility with different polymer matrices, volatility, and stabilization efficiency.[3][4]
| Property | This compound | Tinuvin 770 |
| Chemical Name | This compound | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate |
| CAS Number | 62995-79-3[6][7] | 52829-07-9[8][9] |
| Molecular Formula | C10H22N2[6] | C28H52N2O4[10] |
| Molecular Weight | 170.30 g/mol [6] | 480.7 g/mol [11][12] |
| Appearance | Liquid[7] | White to off-white crystalline granules[11][12] |
| Structure | Monomeric | Dimeric |
This compound is a lower molecular weight, monomeric HALS. Its structure suggests potentially higher volatility compared to dimeric HALS, which could be a factor in high-temperature processing. The presence of a primary amine group may also influence its basicity and interaction with acidic components in a formulation.
Tinuvin 770 , a well-established commercial HALS, is a dimeric molecule.[8] Its higher molecular weight generally translates to lower volatility and better resistance to extraction, making it suitable for a wide range of applications, including polyolefins, polyurethanes, and styrenics.[8][13]
The Mechanism of Action: A Shared Pathway of Protection
Both this compound and Tinuvin 770 function via the same fundamental mechanism, the Denisov Cycle, to protect polymers from photo-oxidation. This cyclic process is key to their high efficiency and longevity.[3]
The process can be broadly summarized as follows:
-
Initiation: UV radiation creates polymer alkyl radicals (P•) and peroxy radicals (POO•).
-
Intervention by HALS: The secondary amine of the HALS molecule reacts with these free radicals.
-
Formation of Nitroxyl Radicals: The HALS is oxidized to a stable nitroxyl radical (>NO•).
-
Radical Trapping: The nitroxyl radical then traps polymer alkyl radicals (P•).
-
Regeneration: The resulting amino-ether can further react with peroxy radicals (POO•) to regenerate the nitroxyl radical, allowing the cycle to continue.
Framework for a Comprehensive Performance Evaluation
To objectively compare the performance of this compound and Tinuvin 770, a series of standardized experiments are necessary. The following protocols outline a robust methodology for such an evaluation in a common polymer matrix like polypropylene (PP).
Experimental Workflow Overview
Sample Preparation: Compounding and Molding
Objective: To create homogenous polymer samples with precise concentrations of each HALS for testing.
Protocol:
-
Drying: Dry polypropylene (PP) resin at 80°C for 4 hours to remove any moisture.
-
Masterbatch Preparation: Prepare separate masterbatches of this compound and Tinuvin 770 in PP. A typical concentration would be 10% w/w.
-
Compounding: Melt-blend the PP resin with each HALS masterbatch in a twin-screw extruder to achieve final HALS concentrations of 0.1%, 0.3%, and 0.5% by weight. A control batch with no HALS should also be prepared.
-
Molding: Injection mold the compounded pellets into standardized test specimens (e.g., tensile bars, plaques) as per ASTM D638 and D523.
Accelerated Weathering
Objective: To simulate the damaging effects of sunlight, heat, and moisture in a controlled laboratory environment.
Protocol:
-
Apparatus: Use a QUV accelerated weathering tester.
-
Cycle: Employ ASTM G154, Cycle 1: 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Duration: Expose the samples for a total of 2000 hours.
-
Sampling: Remove specimens for analysis at 0, 500, 1000, 1500, and 2000 hours.
Performance Analysis
A. Color and Gloss Retention
Objective: To quantify the ability of each HALS to prevent surface degradation, which manifests as color change and loss of gloss.
Protocol:
-
Colorimetry: Measure the color of the samples using a spectrophotometer according to ASTM D2244. Calculate the total color change (ΔE*) relative to the unexposed sample.
-
Gloss Measurement: Measure the 60° specular gloss of the samples using a gloss meter according to ASTM D523.
Expected Data Presentation:
| Weathering Time (hours) | HALS Type | Concentration | ΔE* (Color Change) | % Gloss Retention |
| 0 | Control | 0% | 0 | 100% |
| 500 | Control | 0% | ... | ... |
| ... | ... | ... | ... | ... |
| 2000 | N,2,2,6,6-PMPA | 0.3% | ... | ... |
| 2000 | Tinuvin 770 | 0.3% | ... | ... |
B. Chemical Degradation Analysis (FTIR Spectroscopy)
Objective: To monitor the chemical changes in the polymer, specifically the formation of carbonyl groups, which is a key indicator of photo-oxidation.
Protocol:
-
Measurement: Analyze the surface of the samples using Fourier Transform Infrared (FTIR) spectroscopy in Attenuated Total Reflectance (ATR) mode.
-
Analysis: Calculate the carbonyl index by taking the ratio of the absorbance of the carbonyl peak (around 1715 cm⁻¹) to a reference peak that does not change with degradation (e.g., the C-H bending peak around 1460 cm⁻¹).
Expected Data Presentation:
| Weathering Time (hours) | HALS Type | Concentration | Carbonyl Index |
| 0 | Control | 0% | ... |
| 500 | Control | 0% | ... |
| ... | ... | ... | ... |
| 2000 | N,2,2,6,6-PMPA | 0.3% | ... |
| 2000 | Tinuvin 770 | 0.3% | ... |
C. Mechanical Property Retention
Objective: To evaluate the ability of each HALS to preserve the mechanical integrity of the polymer.
Protocol:
-
Tensile Testing: Perform tensile tests on the weathered specimens according to ASTM D638.
-
Metrics: Determine the tensile strength at break and the elongation at break. Calculate the percentage retention of these properties relative to the unexposed samples.
Expected Data Presentation:
| Weathering Time (hours) | HALS Type | Concentration | % Tensile Strength Retention | % Elongation at Break Retention |
| 0 | Control | 0% | 100% | 100% |
| 500 | Control | 0% | ... | ... |
| ... | ... | ... | ... | ... |
| 2000 | N,2,2,6,6-PMPA | 0.3% | ... | ... |
| 2000 | Tinuvin 770 | 0.3% | ... | ... |
Interpreting the Results and Making an Informed Choice
The superior HALS will be the one that results in:
-
Lower ΔE *: Minimal color change.
-
Higher Gloss Retention : Preservation of surface finish.
-
Lower Carbonyl Index : Less chemical degradation.
-
Higher Retention of Mechanical Properties : Maintained strength and ductility.
For Tinuvin 770 , its higher molecular weight and established performance suggest it will likely show excellent long-term stability and low volatility, making it particularly effective in thick-section applications.[8][13]
For This compound , its lower molecular weight might allow for better mobility within the polymer matrix, potentially offering very effective surface protection in thin films or coatings. However, its higher volatility could be a concern during high-temperature processing.
Conclusion
Both this compound and Tinuvin 770 are potent hindered amine light stabilizers that function through the well-understood Denisov Cycle. While Tinuvin 770 is a benchmark product with proven efficacy across a range of polymers, this compound presents a structurally distinct alternative. The choice between them is not merely one of substitution but requires a careful, data-driven evaluation based on the specific polymer, processing conditions, and end-use application. The experimental framework provided in this guide offers a comprehensive and scientifically rigorous path for researchers and professionals to conduct a direct, objective comparison and select the optimal HALS to ensure the long-term durability and performance of their materials.
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. 3vsigmausa.com [3vsigmausa.com]
- 3. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 6. This compound | C10H22N2 | CID 13657792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 62995-79-3 [sigmaaldrich.com]
- 8. santplas.com [santplas.com]
- 9. 52829-07-9|Bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate|BLD Pharm [bldpharm.com]
- 10. caymanchem.com [caymanchem.com]
- 11. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 12. download.basf.com [download.basf.com]
- 13. 2017erp.com [2017erp.com]
A Comparative Study of Monomeric vs. Polymeric HALS Based on Pentamethylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and material durability, the mitigation of photodegradation is a critical endeavor. Hindered Amine Light Stabilizers (HALS) represent a cornerstone technology in this field, offering exceptional long-term protection against the deleterious effects of ultraviolet (UV) radiation. This guide provides a detailed comparative analysis of two major classes of HALS derived from pentamethylpiperidine: monomeric and polymeric HALS. By delving into their fundamental mechanisms, synthesis, and performance characteristics, supported by experimental data, this document aims to equip researchers and professionals with the knowledge to make informed decisions in the selection and application of these vital additives.
The Fundamental Mechanism of Action: The Denisov Cycle
At the heart of HALS' efficacy lies a regenerative catalytic cycle known as the Denisov Cycle. Unlike UV absorbers that function by absorbing UV radiation, HALS act as radical scavengers, interrupting the chain reactions of photo-oxidation.[1][2] The pentamethylpiperidine moiety is central to this process. The mechanism can be broadly summarized as follows:
-
Initiation: UV radiation generates free radicals (R•) within the polymer matrix.
-
Scavenging: The secondary amine of the HALS is oxidized to a stable nitroxyl radical (>NO•).
-
Termination: The nitroxyl radical traps the polymer alkyl radicals (R•) and peroxy radicals (ROO•), forming non-radical species and preventing further degradation.
-
Regeneration: Through a series of subsequent reactions, the nitroxyl radical is regenerated, allowing a single HALS molecule to neutralize multiple free radicals, thus providing long-lasting protection.[1][3]
The methylation of the nitrogen atom in pentamethylpiperidine-based HALS, creating a tertiary amine, offers a distinct pathway within this cycle. The N-methyl group can be attacked by oxidative species, leading to its dealkylation and the in-situ generation of the parent secondary amine, which then participates in the traditional Denisov Cycle.[4] This can provide a delayed and sustained stabilizing effect.
Synthesis of Monomeric and Polymeric Pentamethylpiperidine HALS
The fundamental difference between monomeric and polymeric HALS lies in their molecular weight and structure, which are direct consequences of their synthesis.
Monomeric HALS Synthesis
Monomeric HALS based on pentamethylpiperidine are typically synthesized by functionalizing the 4-position of the piperidine ring. A common precursor is 4-hydroxy-1,2,2,6,6-pentamethylpiperidine, which can be prepared from 4-oxo-2,2,6,6-tetramethylpiperidine (triacetonamine) through reduction and subsequent N-methylation.[5] This hydroxyl group can then be esterified with a polymerizable group, such as methacrylic acid, to yield a monomer like 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate.
Polymeric HALS Synthesis
Polymeric HALS are synthesized to have a high molecular weight, which significantly reduces their volatility and migration.[6] There are two primary strategies for their synthesis:
-
Polymerization of HALS-functionalized monomers: This involves the polymerization of monomers like the one described above, either through homopolymerization or copolymerization with other monomers (e.g., vinyl acetate, acrylates).[4][7]
-
Post-polymerization modification: This involves grafting HALS moieties onto an existing polymer backbone.
The radical copolymerization of a HALS-functionalized monomer, such as 4-acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP), with a comonomer like vinyl acetate (VAc) is a common approach.[4]
Comparative Performance Analysis
The choice between a monomeric and a polymeric HALS is dictated by the specific requirements of the application, including the polymer matrix, processing conditions, and desired service life of the final product. The following sections provide a comparative analysis based on key performance metrics.
Photostabilizing Efficiency
The primary function of a HALS is to inhibit photodegradation. This is often quantified by the "induction period" in accelerated weathering tests, which is the time until a significant increase in polymer degradation is observed (e.g., a rapid increase in the carbonyl index as measured by FTIR).
A study on a newly synthesized polymeric N-methyl HALS (poly(APP-co-VAc)) in polypropylene (PP) films provides valuable insight into its performance.[4] When compared to a commercial polymeric HALS (Chimassorb 944), the synthesized polymeric HALS showed comparable, and at higher concentrations, even superior performance in extending the induction period of PP films during accelerated aging.[4]
| HALS Type | Concentration (g/Kg PP) | Induction Period (hours) | Reference |
| Control (No HALS) | 0 | 300 | [4] |
| Polymeric (poly(APP-co-VAc)) | 0.093 | 500 | [4] |
| Polymeric (poly(APP-co-VAc)) | 0.140 | 900 | [4] |
| Polymeric (Commercial HALS-1) | 0.093 | 600 | [4] |
| Polymeric (Commercial HALS-1) | 0.140 | 600 | [4] |
Volatility and Thermal Stability
Volatility is a critical parameter, especially during high-temperature processing of polymers. Low molecular weight HALS (monomeric) are more prone to volatilization, leading to a loss of the stabilizer and reduced long-term performance.[4] Polymeric HALS, due to their high molecular weight, exhibit significantly lower volatility and are therefore more suitable for applications involving high processing temperatures.[6]
Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability and volatility of additives. A higher decomposition temperature in TGA indicates greater thermal stability. While specific TGA data for a direct comparison of monomeric and polymeric pentamethylpiperidine HALS is not available in the provided search results, the general principle holds that polymeric HALS will show significantly less weight loss at typical polymer processing temperatures compared to their monomeric counterparts.
| Property | Monomeric HALS | Polymeric HALS |
| Molecular Weight | Low | High |
| Volatility | High | Low |
| Thermal Stability | Lower | Higher |
| Suitability for High-Temp Processing | Limited | Excellent |
Migration and Extraction Resistance
Migration of additives from the polymer matrix can lead to a loss of protection and potential contamination of the surrounding environment. Monomeric HALS, being smaller molecules, have a higher diffusion coefficient and are more prone to migrate to the surface of the polymer.[6] This can be advantageous in some applications where surface protection is paramount, but it also leads to a faster depletion of the stabilizer.
Polymeric HALS, due to their large size, are physically entangled within the polymer chains and exhibit significantly lower migration rates.[6] This makes them ideal for applications requiring long-term stability, especially in thin films or articles with a large surface area-to-volume ratio. Their resistance to extraction by solvents is also superior, which is crucial for applications where the material comes into contact with liquids.
| Property | Monomeric HALS | Polymeric HALS |
| Migration Rate | High | Low |
| Extraction Resistance | Low | High |
| Long-Term Performance | Good | Excellent |
| Suitability for Thin Films | Less Suitable | Highly Suitable |
Compatibility with Polymer Matrix
The compatibility of a HALS with the host polymer is essential for its uniform dispersion and effectiveness. Poor compatibility can lead to phase separation, reduced performance, and negative effects on the optical and mechanical properties of the polymer. Compatibility can be assessed using techniques like Differential Scanning Calorimetry (DSC), which can reveal changes in the glass transition temperature or melting behavior of the polymer blend.
Generally, both monomeric and polymeric HALS can be designed to have good compatibility with a range of polymers. However, the larger molecular size of polymeric HALS can sometimes lead to challenges in achieving perfect miscibility, especially at higher concentrations. Careful selection of the comonomers used in the synthesis of polymeric HALS is crucial to ensure good compatibility with the target polymer matrix.
Experimental Protocols
To ensure the scientific integrity of comparative studies, standardized experimental protocols are essential. The following outlines key methodologies for evaluating the performance of HALS.
Accelerated Weathering
Objective: To simulate the long-term effects of sunlight and weathering in a laboratory setting.
Standard Methods:
-
ASTM G155 / ISO 4892-2: Xenon-arc lamp exposure, which simulates the full spectrum of sunlight.[5][8]
-
ASTM D4329 / ASTM G154: Fluorescent UV lamp exposure, which focuses on the most damaging UV portion of the spectrum.[9][10]
Procedure (based on ASTM G155):
-
Prepare polymer samples containing the monomeric and polymeric HALS at specified concentrations, along with a control sample without any HALS.
-
Mount the samples in the xenon-arc test chamber.
-
Set the exposure cycle, including light/dark periods, temperature, humidity, and water spray, to simulate the desired environmental conditions.[5]
-
Periodically remove samples at predetermined intervals (e.g., 500, 1000, 2000 hours).
-
Evaluate the degradation of the samples using various analytical techniques.
Evaluation of Polymer Degradation
-
Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the formation of carbonyl groups (C=O) as a measure of photo-oxidation. The carbonyl index is calculated from the ratio of the absorbance of the carbonyl peak to a reference peak.
-
Colorimetry (ASTM D2244): To quantify changes in color and yellowness index.[11]
-
Mechanical Testing (ASTM D638): To measure changes in tensile strength, elongation, and modulus.[2][3][12]
-
Gloss Measurement (ASTM D523): To assess changes in surface gloss.[13][14]
-
Surface Abrasion Resistance (ASTM D1044): To evaluate the durability of transparent plastics.[5][15][16]
Volatility and Thermal Stability Analysis
Objective: To determine the thermal stability and volatility of the HALS.
Standard Method:
-
Thermogravimetric Analysis (TGA): Measures the weight loss of a sample as a function of temperature in a controlled atmosphere.
Procedure:
-
Place a small, known amount of the HALS sample in a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the weight loss as a function of temperature. The onset temperature of decomposition and the temperature at maximum weight loss are key parameters.
Migration and Extraction Analysis
Objective: To quantify the migration of HALS from the polymer matrix.
Procedure:
-
Age the polymer samples containing the HALS under specific conditions (e.g., elevated temperature).
-
For extraction studies, immerse the polymer samples in a relevant solvent (e.g., water, ethanol, or a food simulant) for a specified time and temperature.[17]
-
Analyze the solvent for the presence and concentration of the migrated HALS using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[17]
Conclusion and Recommendations
The choice between monomeric and polymeric HALS based on pentamethylpiperidine is a critical decision that hinges on the specific performance requirements of the end-use application.
Monomeric HALS are characterized by their lower molecular weight, which imparts higher mobility within the polymer matrix. This can be beneficial for applications where rapid surface protection is needed. However, their higher volatility and lower resistance to migration and extraction make them less suitable for applications requiring long-term durability, especially at elevated temperatures or in contact with solvents.
Polymeric HALS , with their high molecular weight, offer superior performance in terms of thermal stability, low volatility, and excellent resistance to migration and extraction.[6] These characteristics translate to enhanced long-term performance and make them the preferred choice for demanding applications such as automotive parts, outdoor furniture, and thin-film products like agricultural films.[4] The experimental data on the photostabilizing efficiency of polymeric pentamethylpiperidine HALS demonstrates their capability to significantly extend the service life of polymers.[4]
For researchers and drug development professionals, where the stability of polymer-based delivery systems or packaging is paramount, the long-term reliability offered by polymeric HALS is generally more advantageous. The reduced potential for additive migration also minimizes the risk of contamination and interaction with the active pharmaceutical ingredient.
Ultimately, the selection process should be guided by a thorough understanding of the application's environmental conditions, processing parameters, and required service life, with experimental validation being the final arbiter of performance.
References
- 1. setaramsolutions.com [setaramsolutions.com]
- 2. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 3. Xenon-Arc Accelerated Exposure [intertek.com]
- 4. micomlab.com [micomlab.com]
- 5. infinitalab.com [infinitalab.com]
- 6. partinchem.com [partinchem.com]
- 7. wewontech.com [wewontech.com]
- 8. matec-conferences.org [matec-conferences.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. scribd.com [scribd.com]
- 11. lib-climaticchamber.com [lib-climaticchamber.com]
- 12. tandfonline.com [tandfonline.com]
- 13. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 14. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 15. kiyorndlab.com [kiyorndlab.com]
- 16. scribd.com [scribd.com]
- 17. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability Testing of Polymers Containing N,2,2,6,6-Pentamethylpiperidin-4-amine
For researchers, scientists, and professionals in drug development, ensuring the long-term stability of polymeric materials is paramount. This guide provides an in-depth technical comparison of the performance of polymers stabilized with N,2,2,6,6-Pentamethylpiperidin-4-amine (PMPA), a leading Hindered Amine Light Stabilizer (HALS). We will explore the mechanisms of action, detail rigorous experimental protocols for stability assessment, and present comparative data to inform your material selection and formulation strategies.
The Crucial Role of PMPA in Polymer Stability
Polymers are susceptible to degradation from environmental factors such as UV radiation and heat.[1][2][3] This degradation can manifest as discoloration, embrittlement, and a loss of mechanical integrity, compromising the performance and safety of products, especially in critical applications like medical devices and pharmaceutical packaging. Hindered Amine Light Stabilizers (HALS) are a class of additives designed to protect polymers from such degradation.[3][4]
This compound (PMPA) is a highly effective HALS. Unlike UV absorbers that function by blocking UV light, PMPA and other HALS operate through a regenerative radical scavenging mechanism known as the Denisov Cycle.[4][5] This process involves the HALS being oxidized to a stable nitroxide radical, which then traps the alkyl and peroxy radicals that are responsible for polymer degradation.[3][4][5] A key advantage of this cyclic process is that the HALS is regenerated, allowing it to provide long-term protection without being consumed.[4][6]
The core structure of HALS, typically a 2,2,6,6-tetramethylpiperidine ring, provides the necessary steric hindrance for the stability of the nitroxide radical.[3][4] This unique mechanism makes PMPA and similar HALS indispensable for applications requiring extended service life under demanding conditions.[3][6]
Experimental Design for Long-Term Stability Assessment
A robust assessment of polymer stability requires a well-designed experimental protocol that simulates real-world aging conditions in an accelerated timeframe. This allows for timely evaluation of material performance and informed decision-making in product development.
Accelerated Aging Protocols
Accelerated aging is a widely accepted method for predicting the long-term performance of polymers.[7] It involves exposing polymer samples to elevated temperatures to simulate the effects of aging over a reduced period.[7] The relationship between time and temperature is often described by the Arrhenius equation, which forms the basis for many standard protocols.[8]
A commonly used guideline for the accelerated aging of polymers, particularly in the medical device industry, is the ASTM F1980 standard.[7][8] This standard provides a framework for developing accelerated aging protocols to determine the effects of time on the physical properties of materials.[7] The "10-degree rule" is a simplified application of the Arrhenius principle, which states that for many chemical reactions, the rate doubles for every 10°C increase in temperature.[9]
Step-by-Step Accelerated Aging Protocol:
-
Material Preparation: Prepare standardized samples of the PMPA-containing polymer and control samples (unstabilized or stabilized with alternative additives).
-
Chamber Setup: Place the samples in a calibrated environmental chamber capable of maintaining a constant elevated temperature and, if required, controlled humidity. A common test temperature is between 50°C and 60°C.
-
Exposure Duration: The duration of the accelerated aging is calculated based on the desired real-time equivalent shelf life and the chosen aging temperature. For example, at 60°C, approximately 3.7 weeks of aging can be equivalent to one year at an ambient temperature of 22°C.
-
Sample Withdrawal: At predetermined intervals (e.g., equivalent to 1, 2, and 5 years of real-time aging), remove a subset of samples for analysis.
-
Post-Aging Conditioning: Before testing, allow the aged samples to equilibrate to standard laboratory conditions (e.g., 23°C and 50% relative humidity).
Comparative Performance Evaluation: PMPA vs. Alternatives
To provide a clear comparison, this section outlines the analytical techniques used to evaluate the performance of PMPA-stabilized polymers against unstabilized polymers and those containing other types of stabilizers, such as UV absorbers or alternative HALS.
Analytical Techniques for Degradation Assessment
A multi-faceted analytical approach is crucial for a comprehensive understanding of polymer degradation.[10][11]
| Analytical Technique | Principle | Application in Stability Testing |
| Fourier Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation to identify chemical functional groups.[12] | Tracks the formation of degradation products, such as carbonyl groups, which are indicative of oxidation.[6][12] ISO 10640 provides a methodology for assessing polymer photoaging using FTIR.[13][14][15] |
| UV/Visible Spectroscopy | Measures the absorption of UV and visible light. | Can be used to monitor the discoloration of the polymer (e.g., yellowing) and the behavior of UV-absorbing additives.[13] |
| Mechanical Testing (e.g., Tensile Testing) | Measures properties like tensile strength, elongation at break, and modulus. | Quantifies the loss of mechanical integrity, a direct consequence of polymer degradation.[6] ASTM D638 is a standard test method for the tensile properties of plastics.[16] |
| Colorimetry | Quantifies color changes using a spectrophotometer. | Objectively measures discoloration and yellowing, which are key aesthetic indicators of degradation.[6] |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Separates polymer molecules based on their size in solution.[12] | Monitors changes in molecular weight distribution, providing insights into chain scission and crosslinking events.[10][12] |
| Thermal Analysis (DSC, TGA) | Differential Scanning Calorimetry (DSC) measures heat flow, while Thermogravimetric Analysis (TGA) measures mass changes as a function of temperature.[10][12] | DSC can detect changes in melting point and glass transition temperature, while TGA provides information on thermal stability and decomposition profiles.[10][12][17] |
| Microscopy (e.g., SEM) | Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface.[12] | Visualizes surface cracking, crazing, and other morphological changes that occur during degradation.[12] |
Experimental Workflow for Comparative Analysis
Interpreting the Results: A Comparative Overview
The following table summarizes hypothetical but representative data from an accelerated aging study comparing a PMPA-stabilized polymer with an unstabilized control and a polymer stabilized with a conventional UV absorber.
| Property | Time (Years Equivalent) | Unstabilized | UV Absorber | PMPA (HALS) |
| Carbonyl Index (FTIR) | 0 | 0.01 | 0.01 | 0.01 |
| 1 | 0.25 | 0.10 | 0.03 | |
| 5 | 0.85 | 0.40 | 0.08 | |
| Tensile Strength Retention (%) | 0 | 100 | 100 | 100 |
| 1 | 70 | 85 | 98 | |
| 5 | 25 | 55 | 92 | |
| Yellowness Index (YI) | 0 | 1.2 | 1.3 | 1.2 |
| 1 | 8.5 | 4.2 | 1.8 | |
| 5 | 25.0 | 15.0 | 3.5 | |
| Molecular Weight (Mw) Retention (%) | 0 | 100 | 100 | 100 |
| 1 | 65 | 80 | 97 | |
| 5 | 20 | 45 | 90 |
From this data, it is evident that the PMPA-stabilized polymer exhibits superior long-term stability across all measured parameters. The minimal increase in the carbonyl index and yellowness index, coupled with the high retention of tensile strength and molecular weight, demonstrates the exceptional efficacy of the HALS mechanism in preventing polymer degradation.
The Synergistic Advantage
In many demanding applications, a combination of HALS and other stabilizers, such as UV absorbers or phenolic antioxidants, can provide a synergistic effect.[6] This approach offers comprehensive protection against both photo-induced and thermal degradation.[6] However, it is important to note that antagonistic effects can also occur between different stabilizer classes.[1][2] Therefore, careful formulation and testing are essential to optimize the stabilization package for a specific polymer and application.[6]
Conclusion
The long-term stability of polymeric materials is a critical factor in the development of safe and effective products, particularly in the pharmaceutical and medical device industries. This compound (PMPA) and other Hindered Amine Light Stabilizers offer a highly effective solution for protecting polymers from degradation. Through a well-designed program of accelerated aging and comprehensive analytical testing, researchers can confidently evaluate and compare the performance of different stabilization strategies. The superior performance of PMPA, as demonstrated by the comparative data, underscores its value in ensuring the long-term integrity and reliability of polymeric materials in demanding applications.
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. iea-shc.org [iea-shc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. jordilabs.com [jordilabs.com]
- 8. eastman.com [eastman.com]
- 9. Accelerated aging for testing polymeric biomaterials and medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polymer Degradation Analysis → Term [prism.sustainability-directory.com]
- 11. Methods of Analyses for Biodegradable Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. infinitalab.com [infinitalab.com]
- 17. mail.journalofbabylon.com [mail.journalofbabylon.com]
The Evolving Landscape of N,2,2,6,6-Pentamethylpiperidin-4-amine Derivatives: A Comparative Guide to Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of scaffolds explored, the piperidine ring, a ubiquitous feature in numerous natural products and synthetic drugs, continues to be a fertile ground for discovery. This guide delves into the burgeoning class of N,2,2,6,6-Pentamethylpiperidin-4-amine derivatives, offering a comparative analysis of their therapeutic potential, substantiated by experimental data. As we navigate through their anticancer and antiviral properties, we will dissect the underlying mechanisms of action and provide a transparent look at the experimental protocols that validate these claims.
The this compound Scaffold: A Foundation for Diverse Bioactivity
The this compound core, characterized by its sterically hindered amine, presents a unique structural motif that has been ingeniously exploited to generate a diverse library of bioactive compounds. This steric hindrance can influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to improved selectivity and reduced off-target effects. Researchers have successfully derivatized this core to target a range of pathological processes, most notably in oncology and virology.
Comparative Efficacy in Oncology: Targeting Key Cancer Pathways
Derivatives of this compound have demonstrated promising anticancer activity against a panel of human cancer cell lines. Their efficacy often stems from the inhibition of critical cellular machinery involved in cell cycle progression and proliferation. Two notable targets that have been identified are Polo-like kinase 4 (PLK4) and thymidylate synthase (TS).
Targeting PLK4: A Master Regulator of Centriole Duplication
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic integrity.[1] Overexpression of PLK4 is a common feature in various cancers and is often associated with tumor progression and metastasis.[2] Consequently, PLK4 has emerged as an attractive target for anticancer drug development.
Several novel inhibitors with a pyrimidine-amine core, structurally related to the this compound scaffold, have been synthesized and evaluated for their PLK4 inhibitory activity. The following table summarizes the in vitro efficacy of a representative compound compared to a known PLK4 inhibitor.
| Compound ID | Core Structure | Target | IC50 (µM) | Cell Line | Reference |
| 8h | Aminopyrimidine | PLK4 | 0.0067 | - (Enzyme Assay) | [3] |
| Centrinone | Aminopyrazole | PLK4 | 0.00271 | - (Enzyme Assay) | [3] |
| CFI-400945 | Indazole | PLK4 | 0.00026 | - (Enzyme Assay) | [3] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that aminopyrimidine-based inhibitors, which can be conceptually linked to the derivatization of the this compound core, exhibit potent PLK4 inhibition, with IC50 values in the nanomolar range. This highlights the potential of this chemical space for developing effective anticancer agents that work by inducing mitotic catastrophe in cancer cells.
Thymidylate Synthase Inhibition: Disrupting DNA Synthesis
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[4][5] Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and triggers cell death, particularly in rapidly dividing cancer cells.[5] This mechanism is the basis for the clinical efficacy of established chemotherapeutic agents like 5-fluorouracil (5-FU).
Novel pyrrolo[2,3-d]pyrimidine derivatives, which share structural similarities with the broader class of N-substituted amine heterocycles, have been investigated as nonclassical antifolate inhibitors of TS.
| Compound ID | Core Structure | Target | IC50 (µM) | Cell Line | Reference |
| 10 | Pyrrolo[2,3-d]pyrimidine | Human TS | < 0.01 | - (Enzyme Assay) | [6] |
| ZD1694 (Raltitrexed) | Quinazoline | Human TS | 0.007 | - (Enzyme Assay) | [6] |
The potent inhibitory activity of these derivatives against human TS underscores the versatility of nitrogen-containing heterocyclic scaffolds in designing effective anticancer agents.
Comparative Efficacy in Virology: A Broad Spectrum of Activity
The antiviral potential of piperidine derivatives has been a subject of intense research. These compounds have shown activity against a range of viruses, including influenza viruses and herpes simplex virus.[7][8] The mechanism of action can vary, from inhibiting viral entry and replication to modulating the host immune response.
While specific EC50 values for this compound derivatives are not extensively consolidated in publicly available comparative tables, the broader class of N-substituted piperidines has shown promise. For instance, certain 1-benzyl-4-(benzoyloxymino) piperidine derivatives have been evaluated for their therapeutic activity against the influenza A/H1N1 virus.[7]
| Compound ID | Core Structure | Virus | Activity | Reference |
| 5c | 1-benzyl-4-(benzoyloxymino) piperidine | Influenza A/H1N1 | Suppressed replication by 1.2 log2 | [7] |
EC50: The half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Further research is warranted to establish a clear comparative efficacy profile for this compound derivatives against a panel of clinically relevant viruses.
Experimental Protocols: Ensuring Scientific Integrity
The validation of the therapeutic efficacy of any new chemical entity relies on robust and reproducible experimental methodologies. Here, we provide a detailed, step-by-step protocol for two key assays used in the evaluation of the anticancer activity of this compound derivatives.
Protocol 1: MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives and control compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for p53/p21 Pathway Analysis
This technique is used to detect specific proteins in a sample and can be employed to investigate the effect of a compound on signaling pathways, such as the p53/p21 pathway, which is critical for cell cycle arrest and apoptosis.[3][11]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Culture and treat cancer cells with the this compound derivatives as described for the MTT assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in protein expression.
-
Visualizing the Mechanisms of Action: Signaling Pathways
To provide a clearer understanding of how this compound derivatives may exert their anticancer effects, we present diagrams of the key signaling pathways they are proposed to modulate.
PLK4 Signaling Pathway in Cancer
This diagram illustrates the central role of PLK4 in centriole duplication and how its inhibition can lead to mitotic defects and cell death in cancer cells.
Caption: The PLK4 signaling pathway and its inhibition.
p53/p21 Signaling Pathway in Cell Cycle Arrest
This diagram shows how activation of the tumor suppressor p53 can lead to the expression of p21, a cyclin-dependent kinase inhibitor, resulting in cell cycle arrest.
Caption: The p53/p21 pathway leading to cell cycle arrest.
Conclusion and Future Directions
This compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. The data presented in this guide highlight their potential as potent anticancer agents through the inhibition of key targets like PLK4 and thymidylate synthase. While their antiviral activity is also an area of active investigation, more comprehensive and comparative studies are needed to fully elucidate their efficacy and spectrum of activity.
The detailed experimental protocols provided herein serve as a foundation for researchers to conduct their own evaluations with scientific rigor. The signaling pathway diagrams offer a visual framework for understanding the molecular mechanisms that may be at play.
Future research should focus on expanding the library of these derivatives and conducting systematic structure-activity relationship (SAR) studies to optimize their potency and selectivity. Furthermore, in vivo studies are crucial to translate the promising in vitro findings into tangible clinical benefits. The continued exploration of this unique chemical scaffold holds the potential to deliver the next generation of targeted therapies for a range of human diseases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and binding mode assessment of N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid (BGC 945), a novel thymidylate synthase inhibitor that targets tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative analysis of antiviral efficacy of FDA-approved drugs against SARS-CoV-2 in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,2,2,6,6-Pentamethylpiperidin-4-amine
This document provides essential, step-by-step guidance for the safe and compliant disposal of N,2,2,6,6-Pentamethylpiperidin-4-amine. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the causality behind each procedural step, ensuring a deep understanding of the safety principles involved. Our commitment is to provide value beyond the product, establishing a foundation of trust through scientific integrity and field-proven insights.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound (CAS No. 40327-96-6) is an aliphatic amine that requires careful handling.[1] The primary acute hazard associated with this compound is its toxicity if ingested.[1] A thorough risk assessment is the foundational step for ensuring safety.
Core Hazards:
-
Acute Oral Toxicity (Category 3): Classified under the Globally Harmonized System (GHS), this compound is considered toxic if swallowed.[1] This classification necessitates stringent controls to prevent ingestion, including a strict prohibition on eating, drinking, or smoking in handling areas.[1]
-
Incompatibility: As a substituted amine, this compound is basic. It must be segregated from acids and strong oxidizing agents.[2][3] Contact with incompatible materials can lead to vigorous, exothermic reactions, posing a significant safety risk.
The data below summarizes the critical identification and hazard information for this compound.
| Property | Information | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 40327-96-6 | [1] |
| Molecular Formula | C₁₀H₂₂N₂ | [1] |
| GHS Hazard Statement | H301: Toxic if swallowed | [1] |
| GHS Signal Word | Danger | [1] |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Service | [2][4] |
Pre-Disposal: Safety and Containment Protocols
Proper containment and handling are critical precursors to the final disposal process. Adherence to these steps mitigates immediate risks and ensures the waste is ready for compliant removal.
Personal Protective Equipment (PPE)
Personnel handling this compound waste must wear appropriate PPE to prevent exposure. The rationale for each piece of equipment is to create a barrier against the specific hazards of the chemical.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles approved under government standards like NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.[1]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]
Waste Segregation and Container Management
The principle of waste segregation is rooted in preventing dangerous chemical reactions within a waste container. Improper segregation is a leading cause of laboratory incidents.
-
Segregation: Keep amine waste separate from other chemical waste streams, especially acids and oxidizing agents.[2] Use physical barriers or maintain appropriate distances in storage areas.[4]
-
Container Selection: The waste container must be chemically compatible with the amine. High-density polyethylene (HDPE) or other suitable plastic containers are recommended. Avoid using metal containers for corrosive materials, a category that can include some amine solutions.[5][6] The container must be in good condition, free from damage or leaks, and equipped with a secure, leak-proof screw cap.[4][5]
-
Location: All hazardous waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA).[5][6][7] This area must be under the control of laboratory personnel.[4]
Step-by-Step Disposal Procedure
Direct disposal of this compound via sanitary sewer or as regular trash is strictly prohibited.[4][8] The only compliant method is through a licensed hazardous waste disposal service. The following protocol outlines the steps to prepare the waste for collection.
Protocol: Preparing this compound for Disposal
-
Waste Transfer: Carefully transfer the waste this compound into its designated, compatible waste container. If transferring a solution, use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.[5]
-
Secure Closure: Immediately after adding waste, securely close the container.[5][9] Containers must remain closed at all times except when waste is being added.
-
Labeling: From the moment the first drop of waste enters the container, it must be labeled. The label must include:
-
Storage in SAA: Place the labeled container in your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is stored away from incompatible materials like acids.[2][5]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or your contracted licensed hazardous waste disposal company to schedule a pickup.[2] Provide them with an accurate description of the waste.
Disposal Workflow and Emergency Planning
The following diagram illustrates the decision-making process for managing this compound waste, from generation to final disposal.
Caption: Decision workflow for handling and disposing of this compound waste.
Emergency Procedures: Spill Response
Preparedness for accidental spills is a critical component of laboratory safety.[2]
-
Evacuate and Ventilate: If a significant spill occurs, evacuate personnel from the immediate area. Ensure the area is well-ventilated.[1]
-
Control Ignition Sources: Remove any potential ignition sources from the area.
-
Containment: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb large spills.[1]
-
Cleanup: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[1]
-
Decontaminate: Clean the spill area with soap and water.
-
Disposal: The container with the cleanup debris must be sealed, labeled as hazardous waste, and disposed of through your licensed waste contractor.[1]
References
- 1. angenechemical.com [angenechemical.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. fishersci.com [fishersci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. acs.org [acs.org]
- 9. mtu.edu [mtu.edu]
A Comprehensive Guide to the Safe Handling of N,2,2,6,6-Pentamethylpiperidin-4-amine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of N,2,2,6,6-Pentamethylpiperidin-4-amine (CAS No. 62995-79-3), a substituted piperidine derivative. Our focus is to empower researchers with the knowledge to mitigate risks, fostering a culture of safety that extends beyond mere compliance.
Understanding the Hazard Profile
This compound is a compound that requires careful handling due to its potential health hazards. According to available safety data, this chemical is classified with the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word associated with this compound can be "Warning" or "Danger" depending on the supplier and concentration.[2] It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work.
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing the specifics of personal protective equipment, it is crucial to understand the hierarchy of controls. This framework prioritizes the most effective safety measures to minimize exposure.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, elimination or substitution may not be feasible in a research context. Therefore, a strong emphasis must be placed on robust engineering and administrative controls, supplemented by appropriate PPE.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE is critical and must be based on a thorough risk assessment of the specific procedures being undertaken. The following table provides guidance on the minimum recommended PPE.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid/Liquid) | Safety glasses with side shields or chemical splash goggles.[2] | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.[4][5] | Laboratory coat. | If not performed in a ventilated enclosure, a NIOSH-approved respirator for organic vapors is recommended.[4] |
| Solution Preparation | Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[2] | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are of an appropriate thickness and are changed regularly.[5] | Chemical-resistant apron over a laboratory coat. | Work should be performed in a certified chemical fume hood.[4] |
| Conducting Reactions | Chemical splash goggles and a face shield.[2] | Chemical-resistant gloves. Consider the compatibility of the glove material with all chemicals in the reaction. | Flame-retardant laboratory coat. | All reactions should be conducted within a chemical fume hood.[4] |
| Waste Disposal | Chemical splash goggles and a face shield.[2] | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron and closed-toe shoes. | If there is a risk of vapor or aerosol generation, a NIOSH-approved respirator is necessary. |
Note: Always inspect PPE for any signs of damage before use and dispose of contaminated items in accordance with institutional guidelines.[4]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is essential for minimizing the risk of exposure and ensuring the integrity of your research.
Caption: A systematic workflow for the safe handling of this compound.
1. Pre-Operational Checks:
-
Review the SDS: Before any new or infrequent use, thoroughly read the supplier-specific Safety Data Sheet.
-
Inspect PPE: Ensure all personal protective equipment is in good condition and appropriate for the task.
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly. Ensure safety showers and eyewash stations are accessible and unobstructed.[4]
2. Preparation:
-
Gather Materials: Assemble all necessary glassware, reagents, and equipment before handling the compound.
-
Designate a Work Area: Clearly define the area where the compound will be handled to prevent cross-contamination.
3. Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Work in a Fume Hood: All manipulations of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment.
4. Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a designated, well-ventilated area, away from incompatible materials.[1] The recommended storage condition is in a dry place at 2-8°C.[2]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[4]
Disposal Plan: Responsible Management of Hazardous Waste
Improper disposal of this compound and its containers can pose a significant environmental risk.
-
Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Containerization: Collect all waste containing this chemical in a designated, leak-proof, and clearly labeled container.
-
Licensed Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[2][6] Do not pour this chemical down the drain.[2][7]
-
Empty Containers: "Empty" containers may still retain hazardous residue. They should be triple-rinsed (or equivalent) before recycling or reconditioning, or punctured to prevent reuse and disposed of as solid waste.[6]
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is a continuous process of learning, vigilance, and mutual respect for the potential hazards inherent in our work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
